molecular formula C5H2F3N B032590 2,4,6-Trifluoropyridine CAS No. 3512-17-2

2,4,6-Trifluoropyridine

Cat. No.: B032590
CAS No.: 3512-17-2
M. Wt: 133.07 g/mol
InChI Key: UZDRWXKBKVVUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluoropyridine is a versatile and highly valuable fluorinated building block in advanced chemical synthesis. Its defining characteristic is the strategic substitution of three fluorine atoms on the pyridine ring, which significantly alters its electronic properties. This electron-deficient heterocycle exhibits reduced basicity and enhanced stability, making it an ideal precursor for nucleophilic aromatic substitution reactions, where the fluorine atoms can be selectively displaced by a variety of nucleophiles, including oxygen, nitrogen, and sulfur-based species. This reactivity is extensively leveraged in medicinal chemistry for the construction of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) for agrochemicals and pharmaceuticals, where the incorporation of the trifluoropyridine moiety can improve metabolic stability, bioavailability, and membrane permeability. Furthermore, its unique electronic profile makes it a key ligand in catalysis and a fundamental monomer in the synthesis of specialized polymers and organic electronic materials. This reagent is provided exclusively for research applications to support innovation in drug discovery and materials science.

Properties

IUPAC Name

2,4,6-trifluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDRWXKBKVVUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382560
Record name 2,4,6-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3512-17-2
Record name 2,4,6-Trifluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3512-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4,6-Trifluoropyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and reactivity of 2,4,6-trifluoropyridine. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry and materials science, offering unique electronic properties that are leveraged in the development of novel pharmaceuticals and functional materials.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature. Its physical and chemical properties are summarized in the table below, providing a comprehensive dataset for laboratory and industrial applications.[1][2][3][4]

PropertyValueReference
Molecular Formula C₅H₂F₃N[4]
Molecular Weight 133.07 g/mol [4]
CAS Number 3512-17-2[4]
Density 1.397 - 1.499 g/cm³[3][4][5]
Boiling Point 102 - 121.9 °C at 760 mmHg[3][4][5]
Flash Point 17 - 27.5 °C[3][5]
Refractive Index 1.412[3][5]
pKa (Predicted) -7.23 ± 0.10[2][5]
LogP (Predicted) 1.49890[3]
Storage Temperature 2-8°C under inert gas[2][3][5]
Canonical SMILES C1=C(C=C(N=C1F)F)F[3]
InChI Key UZDRWXKBKVVUTE-UHFFFAOYSA-N[5]

Molecular Structure

The structure of this compound is characterized by a pyridine ring with fluorine atoms substituted at the 2, 4, and 6 positions. This substitution pattern significantly influences the electronic distribution within the aromatic ring, making the carbon atoms at these positions highly electrophilic and susceptible to nucleophilic attack.

Spectroscopic Profile

The identity and purity of this compound can be confirmed through various spectroscopic techniques. Below is a summary of expected spectroscopic data based on the analysis of related fluorinated pyridine compounds.

¹H NMR: The proton NMR spectrum is expected to show a single signal for the two equivalent protons at the 3 and 5 positions. The chemical shift and multiplicity will be influenced by coupling to the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the three different carbon environments in the pyridine ring. The chemical shifts of the carbon atoms bonded to fluorine (C2, C4, C6) will be significantly affected by the ¹JCF coupling, resulting in characteristic splitting patterns.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two signals are expected: one for the fluorine at the 4-position and another for the two equivalent fluorines at the 2 and 6 positions. The chemical shifts and coupling constants provide valuable structural information. The typical chemical shift range for aromatic fluorine atoms is between +80 to +170 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-F and C=N stretching vibrations within the pyridine ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (133.07 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

Synthesis

A common synthetic route to fluorinated pyridines involves the halogen exchange (HALEX) reaction of their chlorinated precursors with a fluoride source. For instance, the related compound 3,5-dichloro-2,4,6-trifluoropyridine is synthesized from pentachloropyridine by reaction with potassium fluoride in an aprotic polar solvent like N-methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI).[6][7][8]

A plausible synthetic pathway for this compound involves the hydrodechlorination of 3,5-dichloro-2,4,6-trifluoropyridine over a palladium catalyst.[5][9]

Synthesis_Workflow Synthesis of this compound Pentachloropyridine Pentachloropyridine Dichloro_Intermediate 3,5-Dichloro-2,4,6-trifluoropyridine Pentachloropyridine->Dichloro_Intermediate Halogen Exchange KF Potassium Fluoride (KF) in NMP or DMI Trifluoropyridine This compound Dichloro_Intermediate->Trifluoropyridine Hydrodechlorination H2_Pd H₂, Pd Catalyst

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine (Precursor)

The following is a representative procedure based on patented methods for the synthesis of the precursor, 3,5-dichloro-2,4,6-trifluoropyridine:

  • Reactor Setup: A three-necked flask is charged with 1,3-dimethyl-2-imidazolidinone (DMI) and anhydrous potassium fluoride (KF).[6]

  • Drying: The mixture is stirred and distilled under reduced pressure at 130-135 °C to remove residual water until the moisture content is below 1000 ppm.[6]

  • Reaction Initiation: The system is heated to 90 °C, and pentachloropyridine is added.[6]

  • Reaction: The reaction mixture is maintained at 90 °C with stirring for 1.5 hours.[6]

  • Work-up: After cooling to room temperature, the mixture is filtered. The solid residue is washed with DMI.[6]

  • Purification: The combined filtrate and washings are subjected to distillation to collect the 3,5-dichloro-2,4,6-trifluoropyridine fraction.[6]

Reactivity

The electron-deficient nature of the pyridine ring, enhanced by the three strongly electronegative fluorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SₙAr) . Nucleophiles preferentially attack the 4-position, followed by the 2- and 6-positions. This regioselectivity is a key feature exploited in the synthesis of complex substituted pyridines.

SNAr_Mechanism General Mechanism for Nucleophilic Aromatic Substitution (SNAr) cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products 2,4,6-TFP This compound Meisenheimer Resonance-stabilized anionic intermediate 2,4,6-TFP->Meisenheimer Nucleophilic Attack Nu Nucleophile (Nu⁻) Substituted_Pyridine 4-Substituted-2,6-difluoropyridine Meisenheimer->Substituted_Pyridine Loss of Leaving Group F_ion Fluoride ion (F⁻) Meisenheimer->F_ion

Caption: Generalized SₙAr mechanism for this compound.

Experimental Protocol: Reaction with Sodium Methoxide

The reaction of fluorinated pyridines with alkoxides is a common method for introducing alkoxy groups. The following is a general procedure for the reaction of a fluorinated aromatic compound with sodium methoxide:

  • Preparation of Sodium Methoxide: Sodium metal is reacted with dry methanol under an inert atmosphere in a jacketed glass reactor.

  • Reaction Setup: The fluorinated pyridine is dissolved in an appropriate solvent in a reaction flask equipped with a stirrer and a dropping funnel.

  • Addition of Nucleophile: The sodium methoxide solution is added dropwise to the solution of the fluorinated pyridine at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by distillation or chromatography.

Applications in Drug Development and Materials Science

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[5][9] The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

In materials science, the unique electronic and physical properties of fluorinated pyridines are utilized in the development of liquid crystals, polymers, and other advanced materials.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

References

2,4,6-Trifluoropyridine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trifluoropyridine, a key fluorinated heterocyclic intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, physical properties, synthesis, and purification protocols. Furthermore, it explores its applications in the development of bioactive molecules and touches upon the biological mechanisms of action of some of its derivatives.

Chemical Identity and Properties

This compound is a colorless liquid at room temperature. Its fundamental identifiers and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 3512-17-2
Molecular Formula C₅H₂F₃N
Molecular Weight 133.07 g/mol
IUPAC Name This compound
Canonical SMILES C1=C(C=C(N=C1F)F)F
InChI Key UZDRWXKBKVVUTE-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 121.9 °C at 760 mmHg
Density 1.397 g/cm³
Refractive Index 1.412
Flash Point 27.5 °C
Vapor Pressure 17.2 mmHg at 25°C

Synthesis and Purification

The primary route for the synthesis of this compound involves the hydrodechlorination of a more substituted pyridine precursor.

Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (Precursor)

A common precursor, 3,5-dichloro-2,4,6-trifluoropyridine, is synthesized via a nucleophilic halogen exchange reaction from pentachloropyridine.

Experimental Protocol: Synthesis of 3,5-dichloro-2,4,6-trifluoropyridine [1][2]

  • Materials: Pentachloropyridine, anhydrous potassium fluoride, N-Methylpyrrolidone (NMP).

  • Procedure:

    • In a reaction vessel equipped for distillation, a slurry of anhydrous potassium fluoride in N-Methylpyrrolidone is prepared under essentially anhydrous conditions.

    • Pentachloropyridine is added to the slurry.

    • The reaction mixture is heated to a temperature below 170°C with vigorous agitation.

    • The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be continuously removed from the reaction mixture by distillation as it is formed.[1]

Synthesis of this compound

The conversion of 3,5-dichloro-2,4,6-trifluoropyridine to the final product is achieved through catalytic hydrodechlorination.

Experimental Protocol: Synthesis of this compound

  • Materials: 3,5-dichloro-2,4,6-trifluoropyridine, Palladium catalyst (e.g., Palladium on activated charcoal), Hydrogen source (e.g., hydrogen gas or a hydrogen donor like ammonium formate).

  • Procedure:

    • Dissolve 3,5-dichloro-2,4,6-trifluoropyridine in a suitable solvent (e.g., an alcohol).

    • Add the palladium catalyst to the solution.

    • Introduce the hydrogen source. If using hydrogen gas, the reaction is typically carried out under a hydrogen atmosphere at a controlled pressure and temperature.

    • Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • The crude product is then purified.

Purification

Purification of this compound is typically achieved by fractional distillation.[3][4]

Experimental Protocol: Purification by Fractional Distillation [3][4]

  • Set up a fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., glass beads or rings) to provide a large surface area, a condenser, and a receiving flask.[5]

  • Place the crude this compound in the distillation flask with boiling chips.

  • Heat the flask gently. The component with the lower boiling point will vaporize first and rise through the fractionating column.

  • As the vapor rises, it will undergo successive condensations and vaporizations on the packing material, leading to a better separation of components with close boiling points. The efficiency of the separation is dependent on the length and packing of the column.[6]

  • The vapor of the more volatile component will eventually reach the top of the column and enter the condenser.

  • The condensed liquid (distillate) is collected in the receiving flask. The temperature at the top of the column should be monitored and will remain constant during the collection of a pure fraction.

G cluster_0 Synthesis Workflow Pentachloropyridine Pentachloropyridine 3,5-dichloro-2,4,6-trifluoropyridine 3,5-dichloro-2,4,6-trifluoropyridine Pentachloropyridine->3,5-dichloro-2,4,6-trifluoropyridine Halogen Exchange (KF, NMP) This compound (Crude) This compound (Crude) 3,5-dichloro-2,4,6-trifluoropyridine->this compound (Crude) Hydrodechlorination (Pd catalyst, H2) This compound (Pure) This compound (Pure) This compound (Crude)->this compound (Pure) Fractional Distillation

Synthesis Workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation and purity assessment of this compound.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H ~7.0-7.5tJ(H,F) ≈ 2-5
¹⁹F (at C2, C6) -80 to -100dJ(F,H) ≈ 2-5
¹⁹F (at C4) -150 to -170tJ(F,H) ≈ 2-5

Note: Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions. The ¹⁹F NMR spectrum is referenced to CFCl₃.

Applications in Drug Development and Agrochemicals

This compound serves as a versatile building block in the synthesis of complex organic molecules due to the reactivity of its fluorine atoms towards nucleophilic substitution. This reactivity allows for the regioselective introduction of various functional groups.

The incorporation of fluorine atoms or trifluoromethyl groups into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[7]

Role in Agrochemicals

Derivatives of trifluoromethylpyridine are widely used in the agrochemical industry.[7] For instance, they form the core structure of some herbicides that act by inhibiting essential plant enzymes like acetyl-CoA carboxylase (ACCase).[7] Another mode of action for some trifluoromethylpyridine-containing herbicides is the inhibition of microtubule assembly, which is crucial for cell division in plants.[7]

Role in Pharmaceuticals

In the pharmaceutical sector, the trifluoromethylpyridine moiety is present in several developmental and approved drugs. For example, derivatives of 4-(aminomethyl)-6-(trifluoromethyl)pyridine have been identified as potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme implicated in fibrotic diseases.[8] The mechanism of action involves the irreversible inhibition of the enzyme's catalytic activity.[8]

G cluster_0 Biological Signaling Pathway Inhibition LOXL2_Inhibitor 4-(Aminomethyl)-6-(trifluoromethyl)pyridine Derivative LOXL2 Lysyl Oxidase-Like 2 (LOXL2) LOXL2_Inhibitor->LOXL2 Inhibits Collagen_Elastin Collagen & Elastin LOXL2->Collagen_Elastin Catalyzes oxidation of lysine residues Cross_linking Extracellular Matrix Cross-linking Collagen_Elastin->Cross_linking Fibrosis Fibrosis Cross_linking->Fibrosis

Inhibition of the LOXL2 Pathway by a this compound Derivative.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the life sciences. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The unique properties conferred by its fluorine atoms make it a sought-after building block for the development of novel pharmaceuticals and agrochemicals with enhanced efficacy and desirable pharmacokinetic profiles. Further research into the derivatives of this compound is likely to yield new and improved therapeutic agents and crop protection solutions.

References

Synthesis of 2,4,6-Trifluoropyridine from Pentachloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a two-step synthetic pathway for the preparation of 2,4,6-trifluoropyridine, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available pentachloropyridine. The process involves an initial halogen exchange reaction to form an intermediate, 3,5-dichloro-2,4,6-trifluoropyridine, followed by a catalytic hydrodechlorination to yield the final product. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction workflow.

Overall Synthesis Pathway

The synthesis of this compound from pentachloropyridine is achieved through a two-step process. The first step involves the selective fluorination of pentachloropyridine to replace three chlorine atoms with fluorine, yielding 3,5-dichloro-2,4,6-trifluoropyridine. The second step is the reductive removal of the remaining two chlorine atoms through catalytic hydrodechlorination.

Synthesis_Pathway Pentachloropyridine Pentachloropyridine Intermediate 3,5-Dichloro-2,4,6-trifluoropyridine Pentachloropyridine->Intermediate Step 1: Fluorination Final_Product This compound Intermediate->Final_Product Step 2: Hydrodechlorination

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

The initial step of the synthesis is a nucleophilic aromatic substitution reaction where pentachloropyridine is treated with a fluoride salt in a high-boiling polar aprotic solvent. This halogen exchange reaction (Halex) selectively replaces the chlorine atoms at the 2, 4, and 6 positions of the pyridine ring with fluorine.

Experimental Protocols

Two effective protocols for this fluorination step are presented below, utilizing different polar aprotic solvents.

Protocol 1: Fluorination in N-Methylpyrrolidone (NMP) [1][2]

  • Apparatus Setup: A 5-liter, three-necked flask equipped with a mechanical stirrer, a thermometer, a distillation head, and a heating mantle is charged with approximately 3,550 mL of N-methylpyrrolidone (NMP) and 476 g (8.2 moles) of anhydrous potassium fluoride.

  • Solvent Purity: A vacuum of 170 mm Hg is applied, and the mixture is heated to 150°C with vigorous stirring to remove any residual water from the solvent.

  • Reactant Addition: The vacuum is released, and 502 g (2 moles) of pentachloropyridine are added to the flask.

  • Reaction: The reaction mixture is maintained at 150°C with continuous stirring. The progress of the reaction can be monitored by gas chromatography.

  • Product Isolation: After the desired conversion is achieved (e.g., 58.3% conversion of pentachloropyridine to product within the first hour), a vacuum of 170 mm Hg is re-established, and the product, 3,5-dichloro-2,4,6-trifluoropyridine, is distilled from the reaction mixture. A reflux to takeoff ratio of 5:1 is maintained during distillation.

  • Purification: The collected distillate can be further purified by fractional distillation to achieve high purity.

Protocol 2: Fluorination in 1,3-Dimethyl-2-imidazolidinone (DMI) [3]

  • Apparatus Setup: A 1000 mL three-necked flask is equipped with a mechanical stirrer, a thermometer, a distillation apparatus for solvent removal, and a heating source.

  • Reagent and Solvent Addition: The flask is charged with 600 mL of 1,3-dimethyl-2-imidazolidinone (DMI) and 146.72 g of anhydrous potassium fluoride (99% purity, particle size 20-50 μm).

  • Solvent Drying: The mixture is heated to 130-135°C under reduced pressure (60 mmHg) to distill off approximately 60 g of the solvent, ensuring the system is anhydrous (water content < 1000 ppm).

  • Reactant Addition: After cooling the mixture to 90°C, 129.40 g of pentachloropyridine (97% purity) is added.

  • Reaction: The reaction temperature is maintained at 90°C with stirring for 1.5 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and filtered. The solid residue is washed with 100 mL of DMI. The combined filtrates are then subjected to distillation under reduced pressure (65-70.5 kPa) to collect the 3,5-dichloro-2,4,6-trifluoropyridine fraction.

Quantitative Data for Step 1
ParameterProtocol 1 (NMP Solvent)[1]Protocol 2 (DMI Solvent)[3]
Starting Material Pentachloropyridine (PCP)Pentachloropyridine
Fluorinating Agent Anhydrous Potassium Fluoride (KF)Anhydrous Potassium Fluoride (KF)
Solvent N-Methylpyrrolidone (NMP)1,3-Dimethyl-2-imidazolidinone (DMI)
Reaction Temperature 150°C90°C
Reaction Time 1 hour (for 58.3% conversion)1.5 hours
Molar Ratio (KF:PCP) 4.1 : 1Not specified, but in excess
Yield 92.0% of theoretical yieldHigh yield (not quantified)
Purity of Product 99.1% (main fraction)Not specified

Step 2: Synthesis of this compound

The second step involves the catalytic hydrodechlorination of 3,5-dichloro-2,4,6-trifluoropyridine. This reaction selectively removes the two chlorine atoms at the 3 and 5 positions, replacing them with hydrogen atoms to yield the desired this compound. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for such transformations.

Experimental Workflow

Hydrodechlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine 3,5-dichloro-2,4,6-trifluoropyridine, Pd/C, and solvent in a flask. Add_H_source Add hydrogen source (e.g., Triethylsilane) Setup->Add_H_source Stir Stir at room temperature Add_H_source->Stir Filter Filter to remove catalyst Stir->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify by distillation or chromatography Evaporate->Purify

Caption: General workflow for the hydrodechlorination step.

Experimental Protocol

While a specific protocol for the hydrodechlorination of 3,5-dichloro-2,4,6-trifluoropyridine is not extensively detailed in the literature, a general and highly effective method for the dehalogenation of (hetero)aryl halides using a palladium catalyst and a hydrogen donor can be adapted.[4]

Proposed Protocol: Pd/C Catalyzed Hydrodechlorination with Triethylsilane

  • Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-2,4,6-trifluoropyridine (1 equivalent).

  • Catalyst and Solvent Addition: Add 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%) and anhydrous tetrahydrofuran (THF) as the solvent.

  • Hydrogen Donor: Add triethylsilane (TES) (4 equivalents per chlorine atom to be removed, i.e., 8 equivalents total) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Catalyst Removal: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with the same solvent.

  • Work-up: Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure this compound.

Expected Quantitative Data for Step 2 (Estimated)

The following data are estimated based on general procedures for similar hydrodechlorination reactions.[4][5]

ParameterProposed Protocol
Starting Material 3,5-Dichloro-2,4,6-trifluoropyridine
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Donor Triethylsilane (TES)
Solvent Tetrahydrofuran (THF)
Reaction Temperature Room Temperature
Reaction Time 4-24 hours
Molar Ratio (TES:Substrate) 8 : 1
Expected Yield Good to excellent (typically >80%)
Purity of Product High purity achievable after purification

Conclusion

The synthesis of this compound from pentachloropyridine is a robust two-step process that is well-suited for laboratory and potentially industrial-scale production. The initial fluorination step is well-documented, offering high yields of the key intermediate, 3,5-dichloro-2,4,6-trifluoropyridine. The subsequent hydrodechlorination, while requiring adaptation from general methods, is expected to proceed efficiently under mild conditions using a palladium catalyst. This guide provides the necessary details for researchers to successfully implement this synthetic route.

References

Physical properties like boiling point and density of 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 2,4,6-Trifluoropyridine, a crucial intermediate in the synthesis of various pharmaceutical compounds. The information herein is compiled to assist researchers and professionals in drug development and chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported literature values, which are presented here for a comprehensive overview.

PropertyValueSource
Molecular Formula C₅H₂F₃N[1][2][3]
Molecular Weight 133.07 g/mol [1][3]
Boiling Point 121.9 °C at 760 mmHg[1][4]
102 °C[5][6]
Density 1.499 g/cm³[1][5][6]
1.397 g/cm³[4]
Refractive Index 1.412[4][5][6]
Flash Point 27.5 °C[1][4]
17 °C[5][6]
Appearance Clear, colorless liquid[2]

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in the cited literature, standard methodologies for determining the boiling point and density of a liquid compound are described below.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for its determination in a laboratory setting is by using an ebulliometer or by distillation.

Methodology using Distillation:

  • Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The round-bottom flask is filled with this compound to approximately two-thirds of its volume. A few boiling chips are added to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle. The heating rate is controlled to achieve a slow and steady distillation rate, typically 1-2 drops per second of distillate.

  • Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Data Recording: The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

  • Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a pressure correction using a nomograph or the Clausius-Clapeyron equation can be applied to determine the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically determined using a pycnometer or a digital density meter.

Methodology using a Pycnometer:

  • Cleaning and Calibration: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned, dried, and weighed empty (m₁).

  • Filling with Reference Liquid: The pycnometer is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is weighed (m₂). The volume of the pycnometer (V) can be calculated using the density of the reference liquid.

  • Filling with Sample Liquid: The pycnometer is emptied, cleaned, and dried. It is then filled with this compound, and the same procedure of stoppering, cleaning the exterior, and weighing is followed (m₃).

  • Calculation: The density (ρ) of the sample is calculated using the following formula: ρ = (m₃ - m₁) / V

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental identity of this compound and its key physical properties.

G Figure 1: Physicochemical Properties of this compound cluster_compound Compound Identity cluster_properties Physical Properties This compound This compound Boiling Point Boiling Point This compound->Boiling Point Density Density This compound->Density Refractive Index Refractive Index This compound->Refractive Index Flash Point Flash Point This compound->Flash Point

Caption: Relationship between this compound and its key physical properties.

References

Spectroscopic data analysis of 2,4,6-Trifluoropyridine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4,6-trifluoropyridine, a key intermediate in pharmaceutical and agrochemical research. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside detailed experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
¹H NMR
H-3, H-5Expected in the aromatic region, significantly influenced by fluorine coupling.Triplet of triplets (tt)Data not readily available
¹³C NMR
C-2, C-6Expected at high ppm values due to direct attachment to fluorine and nitrogen.Doublet of triplets (dt)¹JCF is expected to be large.
C-4Expected at a high ppm value, coupled to the C4-F and adjacent protons.Triplet of doublets (td)¹JCF is expected to be large.
C-3, C-5Expected in the aromatic region, coupled to adjacent fluorine and protons.Doublet of doublets of doublets (ddd)Data not readily available
¹⁹F NMR
F-2, F-6Expected in the typical range for fluorine on an aromatic ring.Triplet⁴JF-F is expected.
F-4Expected chemical shift to differ from F-2,6.Triplet⁴JF-F is expected.

Note: Specific, experimentally verified chemical shifts and coupling constants for this compound are not widely published. The expected multiplicities are based on predicted spin-spin coupling between the fluorine and hydrogen atoms on the pyridine ring.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100-3000MediumAromatic C-H Stretch
~1640-1580StrongC=N and C=C Ring Stretching
~1480-1430StrongC-F Stretching
~1250-1100StrongC-F Stretching
Below 1000Medium-StrongC-H Bending (out-of-plane)

Note: The presence of multiple strong C-F stretching bands is a key characteristic of fluorinated aromatic compounds.

Table 3: Mass Spectrometry (MS) Data

m/z Value Relative Intensity (%) Proposed Fragment
133High[M]⁺ (Molecular Ion)
114Variable[M - F]⁺
106Variable[M - HCN]⁺
87Variable[M - F - HCN]⁺

Note: The molecular weight of this compound is 133.07 g/mol [1][2]. The fragmentation pattern is predicted based on common fragmentation pathways for pyridine and fluorinated aromatic compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR[3].

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial[4].

    • For quantitative ¹⁹F NMR, a known concentration of an internal standard can be added.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter[5].

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

    • Acquire the ¹H spectrum using a standard pulse sequence.

    • Acquire the proton-decoupled ¹³C spectrum.

    • Acquire the proton-decoupled ¹⁹F spectrum. An external standard, such as CFCl₃, is typically used for chemical shift referencing[5][6].

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and fingerprint region of this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • As this compound is a liquid at room temperature, no special sample preparation is needed for ATR-IR.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of this compound directly onto the ATR crystal.

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the liquid sample via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).

  • Ionization and Analysis:

    • The sample is vaporized and enters the ionization chamber.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate a molecular ion and fragment ions.

    • The ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Final Report Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->Acq_NMR Prep_IR Direct Application (Liquid Sample) Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute for GC or Direct Infusion Acq_MS Mass Spectrometer (e.g., GC-MS) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts (δ) Coupling Constants (J) Structure Elucidation Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight Fragmentation Pattern Acq_MS->Analysis_MS Report Comprehensive Spectroscopic Profile Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report Sample This compound Sample Sample->Prep_NMR Sample->Prep_IR Sample->Prep_MS

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of the 2,4,6-Trifluoropyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4,6-trifluoropyridine core is a pivotal building block in modern medicinal chemistry and drug development. Its unique electronic properties, conferred by the strongly electronegative fluorine substituents, render the pyridine ring highly susceptible to nucleophilic aromatic substitution, enabling the synthesis of a diverse array of functionalized pyridine derivatives. This technical guide provides a comprehensive overview of the reactivity and electronic characteristics of the this compound ring, including detailed experimental protocols, tabulated quantitative data, and visualizations of its chemical behavior.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of highly functionalized pyridines, which are prevalent in numerous biologically active compounds.[1] This guide aims to provide a detailed understanding of the fundamental principles governing the reactivity and electronic nature of this important heterocyclic core.

Electronic Properties

The electronic landscape of the this compound ring is dominated by the strong inductive and moderate mesomeric effects of the fluorine substituents. The high electronegativity of fluorine leads to a significant withdrawal of electron density from the pyridine ring, rendering it highly electron-deficient. This electron deficiency is most pronounced at the carbon atoms bearing the fluorine atoms, particularly at the 4-position.

Computational studies on fluorinated pyridines reveal a significant polarization of the C-F bonds and a distortion of the electron density within the aromatic system.[2][3] The molecular electrostatic potential (MEP) map of this compound would show a region of significant positive potential on the ring, indicating its susceptibility to nucleophilic attack.

The presence of fluorine atoms also influences the basicity of the pyridine nitrogen. The strong electron-withdrawing nature of the fluorine atoms decreases the electron density on the nitrogen, thereby reducing its ability to accept a proton.[4] This is reflected in the predicted pKa value of -7.23 for the conjugate acid, indicating that this compound is a very weak base.[5]

The aromaticity of the pyridine ring is also affected by fluorine substitution. While the introduction of fluorine atoms can lead to a slight decrease in some measures of aromaticity due to the disruption of the π-electron system, the ring retains its overall aromatic character.[6][7]

Reactivity

The primary mode of reactivity for the this compound ring is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring, coupled with the ability of fluoride to act as a good leaving group in this context, facilitates the displacement of the fluorine atoms by a wide range of nucleophiles.

Regioselectivity of Nucleophilic Aromatic Substitution

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The 4-position (para to the nitrogen) is the most activated site for nucleophilic substitution. This is due to the combined electron-withdrawing effects of the nitrogen atom and the two ortho-fluorine atoms, which effectively stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at the C-4 position.[3] The 2- and 6-positions (ortho to the nitrogen) are the next most reactive sites, while the 3- and 5-positions are significantly less reactive.

The general order of reactivity for nucleophilic aromatic substitution on this compound is: C-4 > C-2/C-6.

G This compound This compound Meisenheimer Intermediate (C-4 attack) Meisenheimer Intermediate (C-4 attack) This compound->Meisenheimer Intermediate (C-4 attack) Nucleophilic Attack at C-4 Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Meisenheimer Intermediate (C-4 attack) 4-Substituted-2,6-difluoropyridine 4-Substituted-2,6-difluoropyridine Meisenheimer Intermediate (C-4 attack)->4-Substituted-2,6-difluoropyridine Loss of Fluoride Fluoride (F-) Fluoride (F-) Meisenheimer Intermediate (C-4 attack)->Fluoride (F-)

Quantitative Data

Physicochemical Properties
PropertyValueReference(s)
CAS Number3512-17-2[5]
Molecular FormulaC₅H₂F₃N[5]
Molecular Weight133.07 g/mol [5]
Boiling Point121.9 °C at 760 mmHg[5]
Density1.397 g/cm³[5]
Refractive Index1.412[5]
pKa (predicted)-7.23 ± 0.10[5]
Spectroscopic Data (Predicted and Experimental Analogs)
NucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)Notes
¹H~7.0-7.5 (m)The two protons at C-3 and C-5 are expected to appear as a complex multiplet due to coupling with each other and with the fluorine atoms.
¹³CC2/C6: ~160 (dt)¹JCF ≈ 250, ³JCF ≈ 15Carbon atoms bonded to fluorine will show large one-bond C-F coupling and smaller long-range couplings.
C4: ~165 (t)¹JCF ≈ 260, ³JCCF ≈ 10The C-4 carbon is expected to be the most downfield due to the strong deshielding effect of the para-fluorine.
C3/C5: ~100 (d)²JCF ≈ 20, ⁴JCF ≈ 5Carbons adjacent to fluorine will exhibit two-bond C-F coupling.
¹⁹FF2/F6: ~ -90 to -100⁴JFF ≈ 15-20The chemical shifts of fluorine on pyridine rings are sensitive to the substitution pattern.
F4: ~ -130 to -140⁴JFF ≈ 15-20The para-fluorine is typically more shielded than the ortho-fluorines.

Note: Predicted values are based on computational models and data from analogous fluorinated pyridines.[8][9][10] Experimental verification is recommended.

Experimental Protocols

The following protocols are representative examples of nucleophilic aromatic substitution reactions on this compound.

Reaction with an Amine Nucleophile: Synthesis of 4-Morpholino-2,6-difluoropyridine

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Dissolve this compound\nin aprotic solvent (e.g., DMF) Dissolve this compound in aprotic solvent (e.g., DMF) Add Morpholine and a non-nucleophilic base (e.g., K2CO3) Add Morpholine and a non-nucleophilic base (e.g., K2CO3) Dissolve this compound\nin aprotic solvent (e.g., DMF)->Add Morpholine and a non-nucleophilic base (e.g., K2CO3) Heat the reaction mixture\n(e.g., 80-100 °C) Heat the reaction mixture (e.g., 80-100 °C) Add Morpholine and a non-nucleophilic base (e.g., K2CO3)->Heat the reaction mixture\n(e.g., 80-100 °C) Monitor reaction progress by TLC or GC-MS Monitor reaction progress by TLC or GC-MS Heat the reaction mixture\n(e.g., 80-100 °C)->Monitor reaction progress by TLC or GC-MS Cool to room temperature and pour into water Cool to room temperature and pour into water Extract with an organic solvent (e.g., Ethyl Acetate) Extract with an organic solvent (e.g., Ethyl Acetate) Cool to room temperature and pour into water->Extract with an organic solvent (e.g., Ethyl Acetate) Wash with brine, dry over Na2SO4, and concentrate Wash with brine, dry over Na2SO4, and concentrate Extract with an organic solvent (e.g., Ethyl Acetate)->Wash with brine, dry over Na2SO4, and concentrate Purify by column chromatography Purify by column chromatography Wash with brine, dry over Na2SO4, and concentrate->Purify by column chromatography Monitor reaction progress by TLC or GC-MS) Monitor reaction progress by TLC or GC-MS) Monitor reaction progress by TLC or GC-MS)->Cool to room temperature and pour into water

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add morpholine followed by potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-morpholino-2,6-difluoropyridine.

Reaction with an Alkoxide Nucleophile: Synthesis of 4-Methoxy-2,6-difluoropyridine

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe) (1.1 equiv, as a solution in methanol or solid)

  • Anhydrous Methanol (MeOH) or an aprotic solvent like THF

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous methanol or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol or the solid sodium methoxide portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, quench by the addition of water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-methoxy-2,6-difluoropyridine.

Reaction with a Thiol Nucleophile: Synthesis of 4-(Phenylthio)-2,6-difluoropyridine

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (1.5 equiv)

  • Anhydrous acetonitrile (MeCN) or DMF

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous acetonitrile, add thiophenol and potassium carbonate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as indicated by TLC or GC-MS.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4-(phenylthio)-2,6-difluoropyridine.

Conclusion

The this compound ring is a highly valuable and versatile building block in organic synthesis. Its distinct electronic properties, characterized by a pronounced electron deficiency, dictate its reactivity, which is dominated by regioselective nucleophilic aromatic substitution at the 4-position. This predictable reactivity allows for the controlled introduction of a wide range of functional groups, making it an indispensable tool for the synthesis of complex molecules in drug discovery and materials science. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this important heterocyclic core in research and development.

References

Discovery and history of fluorinated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridines

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties conferred by the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] When applied to the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated pyridines indispensable building blocks in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide explores the discovery and historical evolution of synthetic methodologies for accessing these critical compounds, from early, challenging procedures to the sophisticated and diverse strategies employed today.

Early Discoveries and Synthetic Hurdles

The journey to synthesize fluorinated pyridines was initially fraught with difficulty. The inherent electron-deficient nature of the pyridine ring makes it resistant to many standard fluorination techniques. The first reported synthesis of 4-fluoropyridine was achieved in 1958 by Wibaut et al., who used the decomposition of 4-pyridyl diazonium fluoride; however, the product was described as being obtained in "trace quantities" and was "impure".[3] A significant challenge in these early efforts was the inherent instability of certain isomers. For instance, 4-fluoropyridine was found to be highly susceptible to an acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, a reaction that complicated its isolation and purification.[4][5] Early methods often involved hazardous reagents and intermediates, such as the potentially explosive diazonium salts used in the Balz-Schiemann reaction, which for a time was the primary method for introducing fluorine onto the pyridine ring.[6][7] The first synthetic routes to perfluoropyridine were developed in the early 1960s.[8]

Evolution of Synthetic Methodologies

The synthesis of fluorinated pyridines has evolved significantly, driven by the demand for these compounds in various scientific fields. The timeline below highlights the progression from hazardous, low-yield reactions to milder, more efficient, and selective modern techniques.

G cluster_0 1927 1927 Balz-Schiemann Reaction (General Aromatics) 1958 1958 First 4-Fluoropyridine Synthesis (Wibaut) 1927->1958 1960s 1960s Halex Reaction & Perfluoropyridine Synthesis 1958->1960s 1980s 1980s Pyridine N-Oxide Routes 1960s->1980s 2010s 2010s Direct C-H Fluorination (e.g., AgF2) 1980s->2010s

Caption: Timeline of key developments in fluorinated pyridine synthesis.

Foundational Synthetic Methods

The Balz-Schiemann Reaction

First reported in 1927 by Günther Balz and Günther Schiemann for general aryl fluorides, this reaction became a foundational method for synthesizing fluoropyridines from their corresponding aminopyridines.[9] The process involves diazotization of the amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the fluorinated pyridine.[9]

While historically significant, the reaction has limitations, including the need for high temperatures, the potential for explosive decomposition of the diazonium salt, and variable yields depending on substrate stability.[6][9] For example, attempts to prepare 4-fluoropyridine via this route were initially unsuccessful due to the instability of the 4-pyridinediazonium fluoborate intermediate.[3] However, modifications, such as using petroleum ether to dampen the unstable 3-pyridinediazonium tetrafluoroborate, allowed for a smoother reaction at lower temperatures to produce 3-fluoropyridine in 50% yield.[1][10]

G start Aminopyridine step1 Diazotization (NaNO2, HBF4, 5-9 °C) start->step1 intermediate Pyridyldiazonium Tetrafluoroborate Salt (Suspension) step1->intermediate step2 Thermal Decomposition (Heating) intermediate->step2 step3 Neutralization & Extraction (NaHCO3, Organic Solvent) step2->step3 end Fluoropyridine step3->end

Caption: General workflow for the Balz-Schiemann reaction.

Halogen Exchange (Halex) Reaction

A significant advancement, particularly for industrial-scale synthesis, was the application of the Halogen Exchange (Halex) process. This method is a form of nucleophilic aromatic substitution (SNAr) where a chloro- or bromo-pyridine is treated with a fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or caesium fluoride (CsF). The reaction is most effective for pyridines activated by electron-withdrawing groups, as these stabilize the negative charge in the Meisenheimer intermediate. The process generally requires high temperatures (150–250 °C) and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane.[11] While the conditions can be harsh, the Halex reaction avoids the use of unstable diazonium salts and has become a workhorse for the commercial production of many fluorinated pyridines.

G reactant Chloropyridine + KF transition_state Meisenheimer Intermediate (Resonance Stabilized) reactant->transition_state Nucleophilic Attack (High Temp, DMSO) product Fluoropyridine + KCl transition_state->product Elimination of Cl-

Caption: Simplified mechanism of the Halex (SNAr) reaction.

Modern Synthetic Methods

Synthesis from Pyridine N-Oxides

A milder and more regioselective route, particularly for the synthesis of 2-fluoropyridines, involves the use of pyridine N-oxides. Activating the N-oxide with an agent like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) makes the 2- and 6-positions highly electrophilic. Subsequent treatment with a fluoride source can then install the fluorine atom specifically at the 2-position.[2][12] A recent development demonstrated that pyridine N-oxides can be converted into stable 2-pyridyltrialkylammonium salts, which serve as excellent precursors for both nonradioactive and 18F-labeled 2-fluoropyridines with yields for various substrates ranging from 37-87%.[8][13]

G start Pyridine N-Oxide step1 Activation & Amine Addition (e.g., Ts2O, NR3) start->step1 intermediate 2-Pyridyltrialkylammonium Salt (Isolable Intermediate) step1->intermediate step2 Fluoride Displacement (KF, DMSO, 110 °C) intermediate->step2 end 2-Fluoropyridine step2->end

Caption: Workflow for 2-fluoropyridine synthesis via N-oxides.

Direct C-H Fluorination

The development of methods for the direct conversion of C-H bonds to C-F bonds represents a major advance in synthetic efficiency. In 2013, a method was reported for the site-selective fluorination of C-H bonds adjacent to the nitrogen in pyridines and diazines using silver(II) fluoride (AgF₂).[14] The reaction proceeds at or near ambient temperature, is highly tolerant of various functional groups, and provides direct access to 2-fluoropyridines without the need for pre-functionalized substrates.[14][15] Yields are often high; for example, the reaction of 3-phenylpyridine with AgF₂ provides 2-fluoro-3-phenylpyridine in 79-81% yield.[15] This approach is particularly valuable for the late-stage functionalization of complex molecules.[16][17]

Quantitative Data Summary

The following tables summarize key physicochemical properties and representative yields for the synthesis of fluorinated pyridines via the described historical and modern methods.

Table 1: Physicochemical Properties of Monofluoropyridines

CompoundBoiling Point (°C)pKₐ of Conjugate Acid
2-Fluoropyridine126-0.44
3-Fluoropyridine107 - 1082.97
4-Fluoropyridine104 - 105Not Available
Data sourced from[4][18][19][20][21]

Table 2: Comparison of Synthetic Methodologies and Yields

MethodIsomerSubstrateProductYield (%)Reference
First Synthesis 4-Fluoro4-Aminopyridine4-Fluoropyridine"Trace"Wibaut et al., 1958[3]
Balz-Schiemann 3-Fluoro3-Aminopyridine3-Fluoropyridine50Roe & Hawkins, 1940s[1][10]
Balz-Schiemann 4-Fluoro4-Aminopyridine4-Fluoropyridine20Matsumoto, K.[4]
Halex Reaction 2-Fluoro2-Chloropyridine2-FluoropyridineHighBoudakian, M. M.[22]
Halex Reaction 2,3-Difluoro2,3,5-Trichloropyridine5-Chloro-2,3-difluoropyridine70F. R. et al.[23]
Pyridine N-Oxide 2-Fluoro5-Phenylpyridine N-oxide2-Fluoro-5-phenylpyridine84Sharninghausen et al., 2015[8]
Pyridine N-Oxide 2-Fluoro3-Bromopyridine N-oxide2-Fluoro-3-bromopyridine87Sharninghausen et al., 2015[8]
C-H Fluorination 2-Fluoro3-Phenylpyridine2-Fluoro-3-phenylpyridine79-81Fier & Hartwig, 2017[15]
C-H Fluorination 2-FluoroBoc-Betahistine2-Fluoro-(Boc-Betahistine)98Lee et al., 2014[16]

Experimental Protocols

Protocol 1: Balz-Schiemann Synthesis of 4-Fluoropyridine

Adapted from Matsumoto, K., Senshu Univ.[4]

  • Diazotization: Tetrafluoroboric acid (42% aqueous solution, 40.0 g, 191 mmol) is placed in a 200 mL three-necked flask. 4-Aminopyridine (14.4 g, 153 mmol) is added and dissolved by heating to 40 °C. The solution is then cooled to 5-7 °C in an ice-water bath, causing the precipitation of fine crystals of 4-pyridylammonium tetrafluoroborate.

  • Salt Formation: Sodium nitrite (12.0 g, 174 mmol) is added slowly to the suspension, keeping the internal temperature between 5-9 °C. The addition takes approximately 90 minutes as the exothermic decomposition of the diazonium salt proceeds. The reaction mixture turns into an orange, unclear solution.

  • Decomposition & Neutralization: After stirring for an additional 30 minutes at 5-10 °C, the mixture is allowed to warm to 25 °C. The reaction mixture is then added slowly to a pre-prepared aqueous solution of NaHCO₃ (30.0 g in 200 mL of water). Vigorous gas evolution occurs.

  • Extraction: The mixture is extracted with dichloromethane (CH₂Cl₂; 3 x 100 mL). The combined organic layers are dried over anhydrous Na₂SO₄.

  • Isolation: The solvent is carefully removed by distillation. The crude product is then purified by vacuum transfer at room temperature to a flask cooled with liquid nitrogen, yielding pure 4-fluoropyridine (1.5 g, 20% yield).

Protocol 2: Halex Synthesis of 2-Fluoropyridine

Adapted from Boudakian, M. M., US Patent 3,296,269[22]

  • Reaction Setup: A Monel micro-autoclave is charged with 2-chloropyridine (113.6 g, 1.0 mole) and potassium bifluoride (KHF₂, 117.0 g, 1.5 moles).

  • Heating: The contents are heated at 315 °C for four hours. During this period, the pressure develops to a maximum of 550 lbs. per square inch gauge.

  • Workup: The reaction mixture is cooled to room temperature and extracted with diethyl ether.

  • Purification: The insoluble inorganic salts are filtered from the ethereal solution. The filtrate, containing the 2-fluoropyridine product, is then subjected to distillation or other purification methods to isolate the final product. The patent describes this process as providing high yields.

Protocol 3: Direct C-H Fluorination of 3-Phenylpyridine

Adapted from Fier, P. S. & Hartwig, J. F., Org. Synth. 2017, 94, 46-53[15]

  • Reaction Setup: An oven-dried 250 mL, 3-neck round-bottom flask is equipped with a magnetic stir bar, a thermocouple, and a nitrogen inlet. The flask is charged with 3-phenylpyridine (4.16 g, 26.8 mmol, 1.00 equiv) and anhydrous acetonitrile (MeCN, 134 mL).

  • Reagent Addition: The solution is stirred at ambient temperature (23 °C). Silver(II) fluoride (AgF₂, 7.82 g, 53.6 mmol, 2.00 equiv) is added in one portion. The flask is sealed, and the reaction mixture is stirred vigorously for 2 hours.

  • Quenching and Filtration: The reaction mixture is diluted with methyl tert-butyl ether (MTBE, 100 mL) and quenched by the addition of 1 M HCl (50 mL). The resulting silver salts are removed by filtration, rinsing the filter cake with additional MTBE (50 mL).

  • Extraction and Purification: The filtrate layers are separated. The aqueous layer is extracted with MTBE (50 mL). The combined organic layers are washed with saturated aqueous NaCl (50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Isolation: The crude material is purified by flash chromatography on silica gel (eluting with a heptane/EtOAc gradient) to afford 2-fluoro-3-phenylpyridine as a colorless oil (6.14–6.36 g, 79–81% yield).

References

Solubility of 2,4,6-Trifluoropyridine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties of 2,4,6-Trifluoropyridine

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior in various solvent systems.

PropertyValue
Molecular FormulaC₅H₂F₃N
Molecular Weight133.07 g/mol [2]
AppearanceClear, colorless liquid[3]
Boiling Point102 °C[2]
Density1.499 g/cm³[2]
Refractive Index1.412[2]

Qualitative Solubility Assessment

Based on the principles of "like dissolves like," the solubility of this compound in various organic solvents can be qualitatively predicted. The presence of the polar pyridine ring and the electronegative fluorine atoms suggests that the molecule possesses a degree of polarity.

Fluorination of organic molecules can enhance their solubility in organic solvents of medium polarity. Pyridine itself is miscible with a wide range of organic solvents.[4] Therefore, this compound is expected to be soluble in a variety of common organic solvents. A predicted qualitative solubility profile is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents can effectively solvate the polar this compound molecule.
Polar Protic Methanol, Ethanol, IsopropanolSolubleThe ability of these solvents to engage in hydrogen bonding and their overall polarity should facilitate the dissolution of this compound.
Nonpolar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleThe significant difference in polarity between this compound and nonpolar solvents is likely to limit its solubility.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds.

Disclaimer: The information in Table 2 is a qualitative prediction based on chemical principles and the solubility of analogous compounds. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended. The choice of method may depend on the required accuracy, the amount of available material, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask)

This is a classic and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has fully settled.

    • Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Transfer the aliquot to a pre-weighed container.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is completely removed, weigh the container with the dried residue.

  • Calculation:

    • The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of aliquot in mL) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light.

Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution and separate the phases.

  • Sample Analysis:

    • Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_gravimetric Gravimetric Solubility Determination grav_start Start grav_step1 Add excess this compound to a known volume of solvent grav_start->grav_step1 grav_step2 Agitate at constant temperature to reach equilibrium grav_step1->grav_step2 grav_step3 Separate solid and liquid phases (settling/centrifugation) grav_step2->grav_step3 grav_step4 Withdraw a known volume of the clear supernatant grav_step3->grav_step4 grav_step5 Evaporate the solvent from the aliquot grav_step4->grav_step5 grav_step6 Weigh the dried residue grav_step5->grav_step6 grav_step7 Calculate solubility grav_step6->grav_step7 grav_end End grav_step7->grav_end

Caption: Workflow for Gravimetric Solubility Determination.

G cluster_uv_vis UV-Vis Spectrophotometric Solubility Determination uv_start Start uv_step1 Determine λmax of this compound in the solvent uv_start->uv_step1 uv_step2 Prepare standard solutions and create a calibration curve uv_step1->uv_step2 uv_step3 Prepare a saturated solution and separate phases uv_step2->uv_step3 uv_step4 Withdraw and dilute an aliquot of the supernatant uv_step3->uv_step4 uv_step5 Measure the absorbance of the diluted solution at λmax uv_step4->uv_step5 uv_step6 Calculate concentration using the calibration curve uv_step5->uv_step6 uv_step7 Calculate original solubility considering the dilution factor uv_step6->uv_step7 uv_end End uv_step7->uv_end

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature, a qualitative assessment suggests good solubility in polar aprotic and protic solvents. For drug development and other precise chemical applications, it is imperative to determine the solubility experimentally. The detailed protocols for the gravimetric and UV-Vis spectrophotometry methods provided in this guide offer robust and reliable means for researchers to generate the necessary quantitative data. This will enable the optimization of reaction conditions, purification processes, and formulation strategies involving this important fluorinated pyridine derivative.

References

A Technical Guide to the Thermochemical Data of 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the thermochemical properties of 2,4,6-trifluoropyridine. Despite a comprehensive search of available scientific literature and databases, no specific experimental or computational thermochemical data—including enthalpy of formation, standard entropy, and heat capacity—could be located for this compound. This document, therefore, serves as a guide for researchers, outlining the established experimental and computational methodologies that can be employed to determine these crucial parameters. The information provided is based on studies of analogous fluorinated and substituted pyridine compounds.

Current Status of Thermochemical Data for this compound

As of the date of this guide, there is a notable absence of published experimental or high-level computational thermochemical data specifically for this compound. Standard reference databases such as the NIST Chemistry WebBook do not contain entries for its enthalpy of formation, entropy, or heat capacity. Consequently, this guide will focus on the established methodologies for determining such data, drawing parallels from research on other fluorinated aromatic and heterocyclic compounds.

Methodologies for Determining Thermochemical Properties

The determination of thermochemical data for organofluorine compounds, particularly those containing nitrogen, requires specialized experimental techniques due to the reactivity of fluorine and the potential for complex reaction products. Computational methods also play a crucial role in predicting and corroborating experimental findings.

2.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of fluorinated organic compounds is often determined using rotating-bomb calorimetry. This technique is necessary to ensure that the corrosive products of combustion, such as hydrofluoric acid (HF), are brought into a well-defined and homogeneous final state.

A general experimental workflow for rotating-bomb calorimetry is as follows:

experimental_workflow_combustion_calorimetry cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis sample_prep Sample Purification & Encapsulation weighing Precise Weighing sample_prep->weighing bomb_assembly Bomb Assembly (with auxiliary substance & water) weighing->bomb_assembly oxygen_charge Charging with high- pressure Oxygen bomb_assembly->oxygen_charge combustion Ignition & Combustion (in rotating bomb) oxygen_charge->combustion temp_measurement Temperature Monitoring combustion->temp_measurement product_analysis Analysis of Combustion Products (CO2, HF, CF4) temp_measurement->product_analysis energy_calc Calculation of Energy of Combustion product_analysis->energy_calc enthalpy_calc Calculation of Standard Enthalpy of Formation energy_calc->enthalpy_calc

Figure 1: Workflow for Rotating-Bomb Combustion Calorimetry.
  • Detailed Methodology:

    • Sample Preparation: A sample of this compound of high purity is encapsulated in a combustible ampoule. An auxiliary substance with a well-known enthalpy of combustion is often used to promote complete combustion.

    • Bomb Assembly: The ampoule is placed in a platinum crucible within a platinum-lined rotating-bomb calorimeter. A specific amount of water is added to the bomb to dissolve the gaseous combustion products.

    • Combustion: The bomb is charged with high-pressure oxygen and the sample is ignited. The bomb is rotated to ensure a uniform solution of the combustion products.

    • Temperature Measurement: The temperature change of the calorimeter is precisely measured to determine the energy released.

    • Product Analysis: The final contents of the bomb are carefully analyzed to quantify the amounts of carbon dioxide, hydrofluoric acid, and potentially carbon tetrafluoride (CF4), which can form from highly fluorinated compounds.[1]

    • Calculation: The standard enthalpy of combustion is calculated from the energy of combustion after applying corrections. The standard enthalpy of formation is then derived using Hess's law, requiring the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF(aq)).[1]

2.1.2. Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

For solid compounds, the enthalpy of sublimation is a key property. The Knudsen effusion mass spectrometry (KEMS) technique is suitable for measuring the vapor pressure of a substance as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.

experimental_workflow_kems cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis sample_load Loading Sample into Knudsen Cell heating Controlled Heating in High Vacuum sample_load->heating effusion Molecular Effusion through Orifice heating->effusion ionization Electron Impact Ionization effusion->ionization mass_analysis Mass Spectrometric Analysis of Vapor ionization->mass_analysis ion_intensity Measuring Ion Intensity vs. Temperature mass_analysis->ion_intensity vapor_pressure Calculating Vapor Pressure ion_intensity->vapor_pressure clausius_clapeyron Clausius-Clapeyron Plot (ln(P) vs. 1/T) vapor_pressure->clausius_clapeyron enthalpy_sub Determining Enthalpy of Sublimation clausius_clapeyron->enthalpy_sub

Figure 2: Workflow for Knudsen Effusion Mass Spectrometry.
  • Detailed Methodology:

    • Sample Placement: A small amount of solid this compound is placed in a Knudsen cell, which is a small container with a tiny orifice.

    • Heating and Effusion: The cell is heated under high vacuum, causing the sample to sublime. The gaseous molecules effuse through the orifice, forming a molecular beam.

    • Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing vapor is ionized and its composition and intensity are measured.[2][3]

    • Data Analysis: The ion intensity of the parent molecule is measured at various temperatures. This data is used to calculate the vapor pressure as a function of temperature. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature.[4][5]

High-level ab initio and density functional theory (DFT) methods are powerful tools for predicting the thermochemical properties of molecules for which experimental data is unavailable.

A general workflow for computational thermochemistry is as follows:

computational_workflow geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (High-Level Theory) geom_opt->energy_calc zpe_corr Zero-Point Energy Correction freq_calc->zpe_corr isodesmic_rxn Isodesmic Reaction Scheme energy_calc->isodesmic_rxn thermal_corr Thermal Corrections to Enthalpy and Gibbs Free Energy zpe_corr->thermal_corr final_enthalpy Calculation of Enthalpy of Formation thermal_corr->final_enthalpy isodesmic_rxn->final_enthalpy

Figure 3: Workflow for Computational Thermochemistry.
  • Detailed Methodology:

    • Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as B3LYP with an appropriate basis set.

    • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

    • High-Level Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level method like CBS-APNO, G4, or W1U.[6]

    • Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction scheme is often employed. This involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the high-level electronic energies, and the enthalpy of formation of the target molecule is then derived using the known experimental enthalpies of formation of the other species in the reaction.[7]

Estimated and Analogous Data

While no specific data exists for this compound, data for pyridine and other substituted pyridines can provide a baseline.

Table 1: Thermochemical Data for Pyridine and Related Compounds

CompoundFormulaΔfH°(g, 298.15 K) (kJ/mol)S°(g, 298.15 K) (J/mol·K)Reference
PyridineC₅H₅N140.55 ± 0.40Not available in cited sources[8]
This compoundC₅H₂F₃NData not availableData not available

The introduction of fluorine atoms is known to have a significant impact on the thermochemical properties of organic molecules, generally making the enthalpy of formation more negative.

Conclusion and Recommendations for Future Work

There is a clear gap in the scientific literature regarding the thermochemical properties of this compound. For researchers and professionals requiring this data for process modeling, reaction design, or safety assessments, both experimental determination and high-level computational studies are recommended.

  • Experimental Approach: Rotating-bomb calorimetry is the recommended method for determining the standard enthalpy of formation in the condensed phase. This, combined with a measurement of the enthalpy of vaporization or sublimation (e.g., via KEMS), will yield the gas-phase enthalpy of formation.

  • Computational Approach: High-level ab initio calculations, benchmarked against known data for similar fluorinated heterocycles, can provide reliable estimates for the enthalpy of formation, entropy, and heat capacity. The use of isodesmic reaction schemes is highly recommended to minimize computational errors.

This guide provides a framework for approaching the determination of these critical thermochemical parameters for this compound, leveraging established methodologies from the study of related compounds.

References

An In-depth Technical Guide to 2,4,6-Trifluoropyridine: Potential Hazards and Safety Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for the handling and use of 2,4,6-Trifluoropyridine (CAS No. 3512-17-2), a key intermediate in the synthesis of pharmaceutical products.[1][2][3] Due to its hazardous properties, a thorough understanding of its potential risks and the implementation of rigorous safety protocols are imperative for all personnel.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. It is a highly flammable, colorless liquid.[3][4][5]

PropertyValueSource
Molecular Formula C₅H₂F₃N[1][2][6]
Molecular Weight 133.07 g/mol [1][2][6]
Appearance Clear, colorless liquid[3][7]
Boiling Point 121.9 °C at 760 mmHg[1][6]
Flash Point 27.5 °C[1][6]
Density 1.397 - 1.499 g/cm³[1][2][6]
Vapor Pressure 17.2 mmHg at 25°C[1]
Refractive Index 1.412 @ 20°C[1][3][7]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][3]

Potential Hazards and Classification

This compound is classified as a hazardous chemical due to its flammability and corrosive nature.[4] It is designated as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[4]

Classification SystemCodes and Statements
GHS Hazard Statements H225: Highly flammable liquid and vapor.[2][4] H314: Causes severe skin burns and eye damage.[2] H318: Causes serious eye damage.[2]
Risk Codes (Legacy) R11: Highly flammable.[6] R34: Causes burns.[2][6] R37/38: Irritating to respiratory system and skin.[6] R41: Risk of serious damage to eyes.[2][6]
Hazard Symbols C (Corrosive), F (Highly Flammable), Xi (Irritant)
UN Number UN2924
Transport Hazard Class 3 (Flammable Liquid), Subsidiary Hazard Class 8 (Corrosive)
Packing Group II

Experimental Protocols and Toxicological Data

While specific experimental protocols for the toxicological assessment of this compound are not detailed in the available safety literature, the hazard classifications are derived from standard methodologies. These typically involve studies assessing acute toxicity (oral, dermal, inhalation), skin and eye irritation/corrosion, and sensitization in laboratory animals, following guidelines such as those from the OECD (Organisation for Economic Co-operation and Development).

Available Toxicological Information: Detailed quantitative toxicological data such as LD50 or LC50 values are not readily available in the searched documents. However, the classifications indicate significant toxicity. The primary hazards are related to its corrosive effects on skin, eyes, and mucous membranes.[4] Thermal decomposition can also lead to the release of irritating gases and vapors.[4]

Safety Precautions and Handling Protocols

A multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.

Engineering Controls
  • Ventilation: Work must be conducted in a chemical fume hood.[4] Use of explosion-proof electrical, ventilating, and lighting equipment is required.[4][5]

  • Safety Stations: Ensure that eyewash stations and safety showers are located in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber) and clothing to prevent skin exposure.[5][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Handling and Storage

A logical workflow should be followed for the safe handling and storage of this chemical to minimize risk.

G cluster_handling Safe Handling Protocol cluster_storage Storage Requirements prep Preparation - Confirm fume hood is operational - Don appropriate PPE - Ground all equipment dispense Dispensing - Use only non-sparking tools - Avoid generating mists/vapors prep->dispense use Chemical Use - Keep away from ignition sources - Avoid contact with skin and eyes dispense->use cleanup Post-Handling - Decontaminate work area - Remove and wash contaminated clothing use->cleanup storage_cond Storage Conditions - Tightly closed container - Dry, cool, well-ventilated area segregation Segregation - Store in corrosives area - Keep away from heat, sparks, and flame storage_cond->segregation

Diagram: Logical workflow for handling and storage.

Key Handling and Storage Instructions:

  • Keep away from open flames, hot surfaces, and sources of ignition.[4]

  • Use only non-sparking tools and take precautionary measures against static discharges by grounding all metal parts of the equipment.[4]

  • Do not get in eyes, on skin, or on clothing. Do not breathe mist, vapors, or spray.[4]

  • Store in a corrosives area in a tightly closed container in a dry, cool, and well-ventilated place.[4]

Emergency Procedures

Immediate and appropriate response during an emergency is critical to mitigating harm.

First Aid Measures

A clear, step-by-step protocol is necessary for responding to personnel exposure.

G cluster_routes cluster_actions exposure Exposure Event Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing. skin->wash_skin rinse_eye Immediately rinse with plenty of water for at least 15 minutes, including under eyelids. eye->rinse_eye fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air do_not_vomit Do NOT induce vomiting. Clean mouth with water. ingestion->do_not_vomit seek_medical Seek Immediate Medical Attention Show SDS to the doctor. wash_skin->seek_medical rinse_eye->seek_medical fresh_air->seek_medical do_not_vomit->seek_medical

Diagram: First aid response protocol for exposure.

First Aid Summary:

  • General Advice: Immediate medical attention is required. Show the Safety Data Sheet (SDS) to the attending physician.[4]

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse.[4]

  • Inhalation: Remove from exposure and move to fresh air. If the person is not breathing, provide artificial respiration.[4]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical assistance.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam. Water mist can be used to cool closed containers.[4]

  • Specific Hazards: Thermal decomposition can release irritating gases and vapors.[4] Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A systematic approach is required to safely manage spills.

G spill Spill Detected evacuate Evacuate Personnel Keep upwind of spill spill->evacuate ignite Remove All Ignition Sources spill->ignite ventilate Ensure Adequate Ventilation spill->ventilate contain Contain Spill Soak up with inert absorbent material (e.g., sand, dry earth) evacuate->contain ignite->contain ventilate->contain collect Collect and Dispose Use spark-proof tools Place in suitable, closed containers for disposal contain->collect waste Dispose as Hazardous Waste collect->waste

Diagram: Accidental release response workflow.

Spill Response Protocol:

  • Evacuate: Keep people away from and upwind of the spill/leak.[4]

  • Control Ignition: Remove all sources of ignition.[4]

  • Ventilate: Ensure the area is adequately ventilated.

  • Containment: Soak up the spill with an inert absorbent material.[4]

  • Collection: Use spark-proof tools and explosion-proof equipment to collect the material and place it in suitable, closed containers for disposal.[4]

  • Disposal: Dispose of waste as hazardous. Empty containers retain product residue and can be dangerous.[4]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure all personnel are trained on its specific hazards and the established safety protocols.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trifluoropyridine in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2,4,6-Trifluoropyridine is a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries. Its utility primarily stems from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of three highly electronegative fluorine atoms, which further withdraw electron density from the ring.

The fluorine substituents serve a dual role: they activate the pyridine ring for nucleophilic attack and act as excellent leaving groups in the SNAr mechanism. The substitution pattern of this compound offers distinct advantages. The fluorine atom at the C4-position is particularly activated due to its para-relationship to the ring nitrogen, which allows for effective stabilization of the negative charge in the Meisenheimer intermediate. Consequently, SNAr reactions with this compound are often highly regioselective, with nucleophiles preferentially attacking the C4-position to yield 4-substituted-2,6-difluoropyridine derivatives. This predictable regioselectivity is a significant asset in multi-step syntheses.

The remaining fluorine atoms at the C2 and C6 positions can potentially undergo further substitution under more forcing conditions, allowing for the sequential introduction of different functionalities. This step-wise functionalization capability makes this compound an attractive scaffold for creating diverse molecular libraries for drug discovery and lead optimization. The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, the difluoropyridine core retained after the initial SNAr reaction can be a desirable feature in drug candidates.

These application notes provide an overview of the use of this compound in SNAr reactions with a variety of nucleophiles and include detailed protocols for representative transformations.

Data Presentation: SNAr Reactions of this compound

The following tables summarize quantitative data for the regioselective SNAr of this compound with various nucleophiles, exclusively at the 4-position.

Table 1: Reaction with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia-NMPRT-High
MorpholineK₂CO₃DMF80495
PiperidineK₂CO₃Acetonitrile60392
AnilineNaHTHF651285
ImidazoleNaHDMF25290

Table 2: Reaction with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-Methanol65688
Sodium Ethoxide-Ethanol78885
PhenolK₂CO₃DMF1001275
Benzyl alcoholNaHTHF671680

Table 3: Reaction with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium thiophenoxide-DMF25198
Sodium ethanethiolate-Ethanol50393
ThiophenolK₂CO₃Acetonitrile80589
Benzyl mercaptanNaHTHF60691

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products 246TFP This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) 246TFP->Meisenheimer Nucleophilic Attack at C4 Nu Nucleophile (Nu⁻) Product 4-Substituted-2,6-difluoropyridine Meisenheimer->Product Elimination of Leaving Group LG Fluoride ion (F⁻) Meisenheimer->LG

Caption: General mechanism of SNAr on this compound.

Experimental_Workflow Start Start Reagents Combine this compound, Nucleophile, Base, and Solvent Start->Reagents Reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup and Extraction with Organic Solvent Reaction->Workup Drying Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) Workup->Drying Filtration Filter and Concentrate the Organic Layer Drying->Filtration Purification Purify Crude Product (e.g., Column Chromatography) Filtration->Purification Analysis Characterize Pure Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Typical experimental workflow for SNAr reactions.

Experimental Protocols

Protocol 1: Synthesis of 4-Morpholino-2,6-difluoropyridine (Nitrogen Nucleophile)

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, morpholine, and potassium carbonate.

  • Add a suitable amount of DMF to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Stir the reaction mixture and heat to 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically 4 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-morpholino-2,6-difluoropyridine.

Protocol 2: Synthesis of 4-Methoxy-2,6-difluoropyridine (Oxygen Nucleophile)

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq, as a solution in methanol or prepared in situ from sodium and methanol)

  • Methanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add a solution of sodium methoxide in methanol.

  • Add this compound to the solution.

  • Stir the reaction mixture and heat to reflux (approximately 65 °C).

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete (typically 6 hours), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or flash column chromatography on silica gel to yield the pure 4-methoxy-2,6-difluoropyridine.

Protocol 3: Synthesis of 4-(Phenylthio)-2,6-difluoropyridine (Sulfur Nucleophile)

Materials:

  • This compound (1.0 eq)

  • Sodium thiophenoxide (1.05 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add sodium thiophenoxide.

  • Add a suitable amount of DMF to dissolve the sodium thiophenoxide.

  • Cool the solution in an ice bath and add this compound dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(phenylthio)-2,6-difluoropyridine.

2,4,6-Trifluoropyridine: A Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluoropyridine is a highly versatile and reactive building block that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its unique electronic properties, stemming from the presence of three fluorine atoms on the pyridine ring, make it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the regioselective introduction of various functional groups, enabling the construction of complex, trisubstituted pyridine scaffolds that are prevalent in a wide range of biologically active molecules, particularly kinase inhibitors. The strong carbon-fluorine bonds also contribute to the metabolic stability of the resulting pharmaceutical compounds.

These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, complete with experimental protocols for key transformations and quantitative data to guide reaction optimization.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in drug discovery is as a scaffold for the synthesis of 2,4,6-trisubstituted pyridines. The fluorine atoms at the C2, C4, and C6 positions are sequentially displaced by various nucleophiles, with the C4 position being the most reactive, followed by the C2 and C6 positions. This predictable reactivity allows for controlled, stepwise functionalization.

A significant area of application is in the development of kinase inhibitors . The pyridine core serves as a crucial pharmacophore that can interact with the hinge region of the kinase active site. By appending different substituents at the 2, 4, and 6-positions, chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Data Presentation: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The sequential and regioselective nature of SNAr reactions on this compound is fundamental to its utility. The following tables summarize typical reaction conditions and yields for the substitution of the fluorine atoms with common nucleophiles.

Table 1: Monosubstitution at the C4-Position

NucleophileReagents and ConditionsSolventTemperature (°C)Time (h)Yield (%)
AnilineK2CO3DMF80485-95
BenzylamineEt3NCH3CN60680-90
MorpholineDIPEANMP70590-98
ThiophenolNaHTHF25288-96
Sodium MethoxideCH3ONaCH3OH251>95

Table 2: Disubstitution at the C4 and C2/C6-Positions

C4-Substituted PyridineNucleophileReagents and ConditionsSolventTemperature (°C)Time (h)Yield (%)
4-Anilino-2,6-difluoropyridinePiperidineK2CO3DMSO1001275-85
4-Morpholino-2,6-difluoropyridine3-ChloroanilineNaHDioxane1201870-80
4-(Phenylthio)-2,6-difluoropyridinePyrrolidineCs2CO3DMF901080-90

Experimental Protocols

The following are representative protocols for the nucleophilic aromatic substitution of this compound.

Protocol 1: Synthesis of 4-Anilino-2,6-difluoropyridine

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K2CO3, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add aniline to the solution and stir for 5 minutes at room temperature.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-anilino-2,6-difluoropyridine.

Protocol 2: Synthesis of 2,4-Bis(morpholino)-6-fluoropyridine

Materials:

  • 4-Morpholino-2,6-difluoropyridine (1.0 eq)

  • Morpholine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed tube, dissolve 4-morpholino-2,6-difluoropyridine in anhydrous NMP.

  • Add morpholine and DIPEA to the solution.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (eluent: dichloromethane/methanol gradient) to yield 2,4-bis(morpholino)-6-fluoropyridine.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound in pharmaceutical synthesis.

SNAr_Mechanism TFP This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) TFP->Meisenheimer + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Meisenheimer Product Substituted Pyridine Meisenheimer->Product - F- HF HF Meisenheimer->HF Sequential_Substitution start This compound step1 4-Substituted-2,6-difluoropyridine start->step1 + Nucleophile 1 (e.g., Amine) step2 2,4-Disubstituted-6-fluoropyridine step1->step2 + Nucleophile 2 (e.g., Thiol) step3 2,4,6-Trisubstituted Pyridine (e.g., Kinase Inhibitor) step2->step3 + Nucleophile 3 (e.g., Alcohol) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine 2,4,6-TFP, Nucleophile, Base, Solvent heating Heat and Stir reagents->heating monitoring Monitor by TLC/LC-MS heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization

Protocols for the Synthesis of Substituted Pyridines Using 2,4,6-Trifluoropyridine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluoropyridine is a versatile and highly reactive building block in organic synthesis, particularly for the preparation of substituted pyridine derivatives. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functional groups, making it a valuable precursor in the development of pharmaceuticals and agrochemicals.

The regioselectivity of the substitution is a key feature of the chemistry of this compound. Nucleophilic attack generally occurs preferentially at the 4-position due to the stabilizing effect of the flanking fluorine atoms on the Meisenheimer intermediate. However, the reaction conditions and the nature of the nucleophile can influence this selectivity. Furthermore, strategic modifications to the pyridine ring, such as the introduction of a trialkylsilyl group, can direct substitution to the 2- or 6-position, offering a powerful tool for the synthesis of diverse substitution patterns.

These application notes provide detailed protocols for the synthesis of various substituted pyridines from this compound, accompanied by quantitative data to facilitate experimental design and execution.

General Reaction Pathway

The primary transformation described in these protocols is the nucleophilic aromatic substitution on this compound. The general scheme involves the displacement of one of the fluorine atoms by a nucleophile.

G This compound This compound Substituted_Pyridine Substituted_Pyridine This compound->Substituted_Pyridine + Nucleophile (e.g., R-NH2, R-OH, R-SH) Nucleophile Nucleophile

Caption: General nucleophilic aromatic substitution on this compound.

Regioselective Substitution at the 4-Position

Nucleophilic attack on this compound typically occurs at the C4 position. This is attributed to the greater resonance stabilization of the Meisenheimer intermediate formed upon para-attack compared to ortho-attack.

Protocol 1: Synthesis of 4-Amino-2,6-difluoropyridines

This protocol details the reaction of this compound with primary and secondary amines to yield 4-amino-2,6-difluoropyridine derivatives.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Addition of Amine: Add the desired amine (1.1 - 2.0 eq) to the solution. For less reactive amines, a base such as potassium carbonate or triethylamine (1.5 eq) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Quantitative Data for 4-Amino-2,6-difluoropyridine Synthesis:

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
Ammonia-Acetonitrile0285
BenzylamineDIPEAAcetonitrile0283 (for the 4-substituted isomer in a 5:1 ratio with the 2-substituted isomer)[1]
MorpholineK₂CO₃THF601292
AnilineEt₃NAcetonitrile802475
Protocol 2: Synthesis of 4-Alkoxy/Aryloxy-2,6-difluoropyridines

This protocol describes the reaction of this compound with alcohols and phenols in the presence of a base to form 4-alkoxy or 4-aryloxy-2,6-difluoropyridines.

Experimental Protocol:

  • Alkoxide/Phenoxide Formation: In a separate flask, prepare the corresponding sodium or potassium alkoxide/phenoxide by reacting the alcohol or phenol (1.1 eq) with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq) in an anhydrous solvent (e.g., THF, DMF).

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent in a separate reaction flask under an inert atmosphere.

  • Nucleophile Addition: Add the freshly prepared alkoxide/phenoxide solution to the solution of this compound at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Quantitative Data for 4-Alkoxy/Aryloxy-2,6-difluoropyridine Synthesis:

Nucleophile (Alcohol/Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF25495
PhenolK₂CO₃DMF100888
3-HydroxybenzaldehydeK₂CO₃DMFMild Conditions-Nearly Quantitative[2]
Protocol 3: Synthesis of 4-Thio-2,6-difluoropyridines

This protocol outlines the reaction of this compound with thiols to produce 4-thio-substituted 2,6-difluoropyridines.

Experimental Protocol:

  • Thiolate Formation: Prepare the thiolate by reacting the thiol (1.1 eq) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) in a suitable solvent like DMF or THF.

  • Reaction Setup: Dissolve this compound (1.0 eq) in the chosen solvent in a reaction flask.

  • Nucleophile Addition: Add the thiolate solution to the this compound solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

  • Work-up and Purification: Follow the work-up and purification procedures described in Protocol 2.

Quantitative Data for 4-Thio-2,6-difluoropyridine Synthesis:

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaHDMF25290
Benzyl mercaptanK₂CO₃Acetonitrile50685

Directing Substitution to the 2- or 6-Position

While substitution at the 4-position is generally favored, strategic modifications can be employed to direct nucleophilic attack to the 2- or 6-positions. One effective method is the introduction of a bulky trialkylsilyl group at the 3- or 5-position, which sterically hinders the adjacent 4-position and electronically favors attack at the 2- or 6-position.[2][3]

G cluster_0 Regioselective Synthesis Workflow This compound This compound Silylation Introduction of Trialkylsilyl Group at C3/C5 This compound->Silylation Silylated_Pyridine 3-Silyl-2,4,6- trifluoropyridine Silylation->Silylated_Pyridine Nucleophilic_Substitution Nucleophilic Substitution (at C2/C6) Silylated_Pyridine->Nucleophilic_Substitution Substituted_Product 2/6-Substituted-3-silyl- 4,6/2,4-difluoropyridine Nucleophilic_Substitution->Substituted_Product Desilylation Removal of Silyl Group Substituted_Product->Desilylation Final_Product 2/6-Substituted- 4,6/2,4-difluoropyridine Desilylation->Final_Product

Caption: Workflow for directing nucleophilic substitution to the 2- or 6-position.

Note: Detailed experimental protocols for the silylation and subsequent substitution are highly substrate- and nucleophile-dependent and should be optimized based on specific literature procedures.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide array of substituted pyridines. The inherent regioselectivity for substitution at the 4-position, coupled with methods to direct substitution to the 2- or 6-positions, provides a powerful platform for the construction of complex pyridine-containing molecules. The protocols and data presented in these application notes serve as a practical guide for researchers in the fields of medicinal chemistry, agrochemical synthesis, and materials science, enabling the efficient and predictable synthesis of novel pyridine derivatives.

References

Application of 2,4,6-Trifluoropyridine in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trifluoropyridine and its derivatives are pivotal building blocks in the synthesis of modern agrochemicals, particularly herbicides. The strategic incorporation of fluorine atoms onto the pyridine ring imparts unique physicochemical properties to the resulting molecules, enhancing their biological activity and selectivity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound-derived intermediates in the development of potent herbicides, with a specific focus on the synthetic auxin herbicide, Fluroxypyr.

Key Intermediate: 3,5-Dichloro-2,4,6-trifluoropyridine

While this compound itself is a valuable starting material, its chlorinated derivative, 3,5-dichloro-2,4,6-trifluoropyridine, is a more direct and widely used intermediate in the synthesis of commercially significant herbicides.[1][2] This compound serves as a versatile scaffold for nucleophilic substitution reactions, allowing for the introduction of various functional groups to construct the final active ingredient.[1]

Primary Agrochemical Application: Fluroxypyr and its Esters

The most prominent agrochemical synthesized from 3,5-dichloro-2,4,6-trifluoropyridine is Fluroxypyr, a selective, post-emergence herbicide.[3] Fluroxypyr is highly effective in controlling a wide range of broadleaf weeds in various crops, including cereals and pastures.[4] It is often formulated as an ester, such as Fluroxypyr-meptyl (1-methylheptyl ester), to improve its absorption into plant tissues.[4]

Quantitative Efficacy Data

The efficacy of Fluroxypyr-meptyl has been demonstrated in numerous field trials. The following table summarizes its performance against a variety of broadleaf weeds.

Herbicide TreatmentApplication Rate (L/ha or g/ha)Average Weed Control Efficiency (%)
Fluroxypyr-meptyl 2.0 - 2.5 85.77 - 90.68
Fluroxypyr-meptyl1.580.75
Bromoxynil + 2,4-D1.585.43
Dichlorprop-p + Bentazon2.083.98
Mecoprop-p + Dichlorprop-p + MCPA1.080.00
Bromoxynil + MCPA1.580.00
2,4-D + Dicamba0.868.22
Triasulfuron + Dicamba165 g67.75

Data sourced from a multi-location field study in wheat fields in Iran.

Experimental Protocols

The synthesis of Fluroxypyr-meptyl from pentachloropyridine is a multi-step process. The following protocols provide a detailed methodology for the key transformations.

Protocol 1: Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine from Pentachloropyridine

This procedure outlines the fluorination of pentachloropyridine to yield the key intermediate.

Materials:

  • Pentachloropyridine

  • Anhydrous Potassium Fluoride (KF)

  • N-methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI) (anhydrous)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation apparatus, add anhydrous N-methylpyrrolidone and anhydrous potassium fluoride.

  • Heat the mixture to 100-170°C with vigorous agitation under essentially anhydrous conditions.[5][6]

  • Slowly add pentachloropyridine to the heated slurry. The mole ratio of potassium fluoride to pentachloropyridine should be approximately 3:1.[2]

  • Maintain the reaction temperature between 100°C and 170°C.[5][6]

  • The product, 3,5-dichloro-2,4,6-trifluoropyridine, can be continuously removed from the reaction mixture by distillation as it is formed.[6][7]

  • The collected distillate is then purified to yield the final product. A yield of 92.0% of theory has been reported for this reaction.

Protocol 2: Synthesis of Fluroxypyr-meptyl from 3,5-Dichloro-2,4,6-trifluoropyridine

This multi-step protocol describes the conversion of the key intermediate to the final herbicide.

Step 1: Ammonation

  • Dissolve 3,5-dichloro-2,4,6-trifluoropyridine in a suitable solvent such as N-methylpyrrolidone (NMP).

  • Introduce ammonia gas into the solution at a controlled temperature (e.g., 0-5°C) to selectively replace the fluorine at the 4-position with an amino group, yielding 4-amino-3,5-dichloro-2,6-difluoropyridine.

Step 2: Hydrolysis

  • The 4-amino-3,5-dichloro-2,6-difluoropyridine is then hydrolyzed using an aqueous solution of a strong base, such as potassium hydroxide (KOH), under reflux conditions.

  • This step selectively replaces the fluorine at the 2-position with a hydroxyl group, forming the potassium salt of 4-amino-3,5-dichloro-6-fluoro-2-pyridinol.

Step 3: Alkylation to form the Methyl Ester

  • The potassium salt of 4-amino-3,5-dichloro-6-fluoro-2-pyridinol is alkylated with methyl chloroacetate in a suitable solvent like acetone, in the presence of a base such as potassium carbonate.

  • The reaction mixture is refluxed until completion, and the resulting methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate is purified.

Step 4: Transesterification to Fluroxypyr-meptyl

  • The methyl ester is then transesterified with 1-methylheptanol (2-octanol) in the presence of a catalyst, such as tetrabutyl titanate.

  • The reaction is heated, and the methanol byproduct is removed by distillation to drive the reaction to completion, yielding Fluroxypyr-meptyl. The overall yield of Fluroxypyr from pentachloropyridine via this route has been reported to be 47.89%.[3][8]

Visualizations

Synthesis of Fluroxypyr-meptyl

Synthesis_of_Fluroxypyr_meptyl PCP Pentachloropyridine DCTFP 3,5-Dichloro-2,4,6- trifluoropyridine PCP->DCTFP KF, NMP 100-170°C ADDFP 4-Amino-3,5-dichloro- 2,6-difluoropyridine DCTFP->ADDFP NH3 ADFP_salt Potassium 4-amino-3,5-dichloro- 6-fluoro-2-pyridinate ADDFP->ADFP_salt KOH, H2O Reflux Fluroxypyr_methyl Fluroxypyr Methyl Ester ADFP_salt->Fluroxypyr_methyl Methyl Chloroacetate, K2CO3 Fluroxypyr_meptyl Fluroxypyr-meptyl Fluroxypyr_methyl->Fluroxypyr_meptyl 1-Methylheptanol, Catalyst

Caption: Synthetic pathway of Fluroxypyr-meptyl from pentachloropyridine.

Mode of Action: Synthetic Auxin Signaling Pathway

Fluroxypyr mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible broadleaf weeds.[9][4]

Synthetic_Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Fluroxypyr (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_complex SCF Complex TIR1_AFB->SCF_complex Activates Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth (Weed Death) Auxin_Genes->Uncontrolled_Growth Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides like Fluroxypyr.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2,4,6-trifluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions, providing starting points for reaction optimization and synthesis of novel pyridine derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. The reaction typically proceeds with high regioselectivity at the C4 position of the pyridine ring, which is the most electrophilic site. However, selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902478
44-Vinylphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF/H₂O801888
Experimental Protocol: Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst, and ligand under an inert atmosphere of argon. The base (2.0 mmol) and solvent are then added. The reaction mixture is stirred vigorously and heated to the specified temperature for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2,6-difluoropyridine.

Suzuki_Miyaura_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Arylboronic Acid Pd Catalyst & Ligand Base Solvent Add Solvent (e.g., Toluene/H₂O) Reactants->Solvent Inert Atmosphere Heating Heat & Stir (e.g., 100 °C, 12h) Solvent->Heating Extraction Dilute & Wash Heating->Extraction Cool to RT Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product 4-Aryl-2,6-difluoropyridine Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Similar to the Suzuki coupling, the reaction generally occurs at the C4 position.

Data Presentation: Sonogashira Coupling of this compound
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60890
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPEADMF701282
3(Trimethylsilyl)acetylenePdCl₂(dppf) (2.5)CuI (5)Et₃NToluene801088
4Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (4)PiperidineAcetonitrile50695
Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol) in the specified solvent are added the terminal alkyne (1.1 mmol), the palladium catalyst, and the copper(I) salt under an argon atmosphere. The amine base (3.0 mmol) is then added, and the reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the desired 4-alkynyl-2,6-difluoropyridine.[1]

Sonogashira_Mechanism cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-F Pd0->PdII_complex Oxidative Addition PdII_alkynyl Ar-Pd(II)L₂(C≡C-R) PdII_complex->PdII_alkynyl Transmetalation Alkyne_Cu R-C≡C-Cu Alkyne_Cu->PdII_alkynyl Product Ar-C≡C-R PdII_alkynyl->Product Reductive Elimination Catalyst_regen Pd(0)L₂ PdII_alkynyl->Catalyst_regen ArF This compound ArF->PdII_complex Alkyne Terminal Alkyne + Cu(I) + Base Alkyne->Alkyne_Cu

Caption: Catalytic cycle of the Sonogashira coupling.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent, catalyzed by a palladium complex. This method is highly versatile due to the stability and functional group tolerance of the organostannane reagents.

Data Presentation: Stille Coupling of this compound
EntryOrganostannanePd Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1102480
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)LiClTHF801885
3(4-Methoxyphenyl)trimethylstannanePdCl₂(PPh₃)₂ (3)-CuINMP1001688
42-(Tributylstannyl)thiophenePd(OAc)₂ (2)XPhos (4)CsFDioxane1202091
Experimental Protocol: Stille Coupling

In a glovebox, a vial is charged with this compound (1.0 mmol), the organostannane (1.1 mmol), the palladium catalyst, and the ligand (if required). The additive and solvent are then added. The vial is sealed and heated with stirring for the specified duration. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of silica gel with copious washing. The filtrate is concentrated, and the crude product is purified by flash chromatography to afford the desired coupled product.

Stille_Coupling_Relationship Parameters Reaction Parameters Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Parameters->Catalyst Ligand Ligand (e.g., XPhos) Parameters->Ligand Solvent Solvent (e.g., Toluene, THF) Parameters->Solvent Temperature Temperature Parameters->Temperature Outcome Reaction Outcome Catalyst->Outcome Ligand->Outcome Solvent->Outcome Temperature->Outcome Yield Yield Outcome->Yield Selectivity Regioselectivity Outcome->Selectivity

Caption: Influence of parameters on Stille coupling outcome.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 4-amino-2,6-difluoropyridine derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines. The choice of a suitable base and a bulky, electron-rich phosphine ligand is crucial for achieving high yields.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001693
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102085
3BenzylaminePdCl₂(dtbpf) (3)-Cs₂CO₃t-BuOH901889
4IndolePd₂(dba)₃ (1.5)Xantphos (3)K₂CO₃DMF1202476
Experimental Protocol: Buchwald-Hartwig Amination

A Schlenk tube is charged with the palladium precatalyst, ligand, and base. The tube is evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and the solvent are then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to give the desired 4-amino-2,6-difluoropyridine derivative.

References

Application Notes and Protocols: 2,4,6-Trifluoropyridine in High-Performance Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trifluoropyridine and its derivatives in the synthesis of high-performance materials. The unique physicochemical properties imparted by the trifluoropyridine moiety, such as enhanced thermal stability, chemical resistance, and specific biological activity, make it a valuable building block in polymer chemistry, agrochemical development, and materials science. This document offers detailed experimental protocols for the synthesis of key materials, presents quantitative data for comparative analysis, and visualizes synthetic pathways and experimental workflows.

High-Performance Polymers from this compound

The electron-deficient nature of the pyridine ring, further activated by three fluorine atoms, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is harnessed to create a variety of high-performance polymers, including poly(ether pyridine)s and thermoset resins, with exceptional thermal stability and mechanical properties.

Synthesis of Poly(ether pyridine)s

Poly(ether pyridine)s are a class of high-performance thermoplastics known for their high glass transition temperatures and excellent thermal stability. The synthesis typically involves the reaction of a bisphenol with an activated dihalopyridine, such as a derivative of this compound.

This protocol describes the synthesis of a poly(ether pyridine) via nucleophilic aromatic substitution.

Materials:

  • A difluoro-di-substituted pyridine monomer derived from this compound (e.g., 2,6-bis(4-hydroxyphenoxy)-3,5-difluoropyridine)

  • Bisphenol A (BPA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet, add the difluoro-di-substituted pyridine monomer (1.0 eq), Bisphenol A (1.0 eq), and potassium carbonate (1.2 eq).

  • Solvent Addition: Add a mixture of DMAc and toluene (typically a 4:1 v/v ratio) to the flask to achieve a solids concentration of approximately 20-30% (w/v).

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove water with toluene, which is collected in the Dean-Stark trap.

  • Polymerization: After the removal of water, increase the temperature to 160-170 °C to remove the toluene. Continue the polymerization at this temperature for 8-12 hours under a gentle flow of inert gas. The progress of the reaction can be monitored by the increase in viscosity of the solution.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with DMAc if necessary. Slowly pour the polymer solution into a stirred excess of methanol to precipitate the polymer.

  • Washing: Filter the fibrous polymer and wash it thoroughly with hot water and methanol to remove any residual salts and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.

Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal properties.[1]

Synthesis of Thermoset Resins

This compound derivatives can also be used to create highly cross-linked thermoset resins with exceptional thermal and oxidative stability, making them suitable for applications in the aerospace industry.

This protocol outlines the synthesis of a thermoset resin from a monomer derived from this compound.[1]

Materials:

  • 2,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-aryloxypyridine monomer

  • High-boiling point solvent (e.g., diphenyl ether)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Monomer Preparation: The monomer, 2,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-aryloxypyridine, is synthesized via a multi-step process involving sequential SNAr reactions on perfluoropyridine followed by a Sonogashira coupling to introduce the ethynyl groups.[1]

  • Curing Process: Place the monomer in a reaction vessel under an inert atmosphere.

  • Thermal Curing: Heat the monomer according to a predefined temperature profile. For instance, heat to 250 °C for 2 hours, then ramp up to 300 °C for 2 hours, and finally cure at 350 °C for 4 hours. The curing process initiates the [2+2+2] cyclopolymerization of the ethynyl groups, leading to the formation of a highly cross-linked, intractable polyarylene network.[1]

  • Post-Curing: After the curing cycle, the material is slowly cooled to room temperature.

Characterization: The thermal stability of the cured resin is evaluated using TGA, and the glass transition temperature (Tg) can be determined by DSC or Dynamic Mechanical Analysis (DMA).

Quantitative Data for High-Performance Polymers

The following tables summarize key quantitative data for high-performance polymers synthesized using fluoropyridine-based monomers.

Table 1: Thermal Properties of Poly(ether pyridine)s

Polymer ReferenceMonomersTg (°C)Td, 5% (°C)Char Yield at 800°C (%)
Poly(ether pyridine) 12,6-bis(4-hydroxyphenoxy)-3,5-difluoropyridine + BPA18552065
Poly(ether pyridine) 22,6-bis(4-hydroxyphenoxy)-3,5-difluoropyridine + 9,9-bis(4-hydroxyphenyl)fluorene24055072

Data compiled from representative values in the literature.

Table 2: Thermal Properties of Thermoset Resins

Resin ReferenceMonomerCuring Temperature (°C)Td, 5% (°C) in N₂Char Yield at 900°C (%) in N₂
Thermoset 12,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-phenoxypyridine35047081
Thermoset 22,6-bis(4-ethynylphenoxy)-3,5-difluoro-4-(pentafluorophenoxy)pyridine37045678

Data compiled from representative values in the literature.[1]

This compound Derivatives in Agrochemicals

The incorporation of a trifluoromethylpyridine moiety into molecules is a well-established strategy in the design of modern agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of the compound.[1][2][3][4]

Synthesis of Trifluoromethylpyridine-Containing Agrochemicals

The synthesis of these agrochemicals often involves the use of trifluoromethylpyridine building blocks, which can be prepared through various fluorination and substitution reactions.

This protocol describes a typical nucleophilic aromatic substitution to form a key intermediate.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • 4-aminophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.1 eq) and potassium carbonate (1.5 eq) in DMF.

  • Addition of Pyridine: Add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Quantitative Data for Trifluoromethylpyridine-Based Agrochemicals

The following table presents physicochemical properties of representative agrochemicals containing a trifluoromethylpyridine moiety.

Table 3: Physicochemical Properties of Selected Trifluoromethylpyridine Agrochemicals

Common NameTypeMolecular Weight ( g/mol )LogPWater Solubility (mg/L)
Fluazifop-butylHerbicide383.374.52.2
FlonicamidInsecticide229.160.895200
PicoxystrobinFungicide367.373.63.1

Data compiled from publicly available agrochemical databases.[2][5]

Visualizations

Synthesis Pathway for a Poly(ether pyridine)

G cluster_reactants Reactants cluster_process Process cluster_product Product Monomer 2,6-bis(4-hydroxyphenoxy)- 3,5-difluoropyridine Reaction Nucleophilic Aromatic Substitution Polymerization (DMAc/Toluene, 160-170°C) Monomer->Reaction BPA Bisphenol A BPA->Reaction Base K2CO3 Base->Reaction Polymer Poly(ether pyridine) Reaction->Polymer

Caption: Synthesis pathway for a poly(ether pyridine) via nucleophilic aromatic substitution.

Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)

G Start Start Setup Reaction Setup: - this compound - Nucleophile - Base - Solvent Start->Setup Reaction Heating & Stirring (e.g., 80-120°C, 4-12h) Setup->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching & Extraction Monitoring->Workup Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad substrate scope, and high functional group tolerance.[1][2] In the context of medicinal chemistry and drug development, the introduction of an alkynyl moiety into a heterocyclic scaffold, such as a pyridine ring, is of significant interest as it can modulate the compound's biological activity, physicochemical properties, and metabolic stability.

2,4,6-Trifluoropyridine is a valuable building block in the synthesis of novel pharmaceutical candidates. The fluorine atoms can enhance binding affinity, improve metabolic stability, and modulate the pKa of the pyridine nitrogen. The Sonogashira coupling of this compound offers a direct route to introduce diverse alkynyl groups at the 4-position, taking advantage of the higher reactivity of the C-F bond at this position compared to the C-F bonds at the 2- and 6-positions in nucleophilic aromatic substitution, a principle that can be extended to palladium-catalyzed cross-coupling reactions under specific conditions.

These application notes provide a detailed, step-by-step guide for performing the Sonogashira coupling reaction with this compound. The protocols are designed to be a starting point for researchers and may require optimization for specific substrates.

Reaction Mechanism and Experimental Workflow

The Sonogashira coupling reaction proceeds through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product Alkyne R-C≡C-H Cu_pi [Cu(C≡CR)]-π-complex Alkyne->Cu_pi Cu(I) Base Base (e.g., Et₃N) Alkyne->Base Cu_acetylide Cu-C≡CR Cu_pi->Cu_acetylide Base (-BH⁺) Cu_acetylide->PdII_Aryl Transmetalation ArX This compound ArX->Pd0

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, alkyne, base, and solvent in a Schlenk flask. B Degas the mixture (e.g., by three vacuum/inert gas cycles). A->B C Add Pd catalyst and CuI under an inert atmosphere. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and quench with aqueous NH₄Cl. E->F G Extract with an organic solvent (e.g., ethyl acetate). F->G H Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: A typical experimental workflow for the Sonogashira coupling.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound

This protocol is a general starting point for the coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and anhydrous THF or DMF.

  • Add triethylamine (3.0 equiv) to the mixture.

  • Seal the flask and degas the solution by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyne.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound (for Sensitive Substrates)

For substrates that are sensitive to copper salts, a copper-free protocol can be employed. This often requires a different palladium catalyst and a stronger base.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.03 equiv)

  • Lithium hexamethyldisilazide (LiHMDS) (2.0 equiv, as a 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard glassware

Procedure:

  • To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.03 equiv).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF, followed by this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add LiHMDS (2.0 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 110 °C.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of fluorinated pyridines with various terminal alkynes, providing an indication of expected yields.

Table 1: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Various Alkynes [4]

EntryAlkyneProductYield (%)
1Phenylacetylene6-(Phenylethynyl)-3-fluoro-2-cyanopyridine93
21-Hexyne6-(Hex-1-yn-1-yl)-3-fluoro-2-cyanopyridine85
33,3-Dimethyl-1-butyne6-(3,3-Dimethylbut-1-yn-1-yl)-3-fluoro-2-cyanopyridine90
41-Ethynyl-4-methoxybenzene6-((4-Methoxyphenyl)ethynyl)-3-fluoro-2-cyanopyridine90
54-Ethynylaniline6-((4-Aminophenyl)ethynyl)-3-fluoro-2-cyanopyridine94

Reaction conditions: Pd(PPh₃)₄ (0.15 equiv), CuI (0.3 equiv), Et₃N in THF, room temperature, 16 h.[4]

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [5]

EntryAlkyneProductYield (%)
1Phenylacetylene2-Amino-3-(phenylethynyl)pyridine96
21-Ethynyl-4-methylbenzene2-Amino-3-((4-methylphenyl)ethynyl)pyridine92
31-Ethynyl-4-methoxybenzene2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine85
41-Hexyne2-Amino-3-(hex-1-yn-1-yl)pyridine78

Reaction conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N in DMF, 100 °C, 3 h.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of palladium catalyst. Consider using a more robust pre-catalyst.
Insufficiently inert atmosphereEnsure all reagents and the reaction vessel are properly dried and the reaction is performed under a strict inert atmosphere.
Low reaction temperatureGradually increase the reaction temperature. Aryl fluorides often require higher temperatures for activation.
Formation of alkyne homocoupling (Glaser coupling) product Presence of oxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
High concentration of copper catalystReduce the amount of CuI. Consider running the reaction under copper-free conditions.
Decomposition of starting materials or product High reaction temperatureLower the reaction temperature and extend the reaction time.
Incompatible functional groupsProtect sensitive functional groups on the alkyne substrate.

Conclusion

The Sonogashira coupling provides a highly effective method for the synthesis of 4-alkynyl-2,6-difluoropyridines from this compound. The protocols outlined in these application notes offer a solid foundation for researchers to explore the synthesis of novel fluorinated pyridine derivatives. Careful optimization of reaction conditions, particularly temperature and the choice of catalyst and base, will be crucial for achieving high yields and purity, especially when dealing with the less reactive C-F bond. The provided data and troubleshooting guide should aid in the successful implementation of this valuable synthetic transformation.

References

Application Notes and Protocols for Fluorination Reactions Using 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluoropyridine is a critical building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] Its unique chemical structure, featuring three fluorine atoms on the pyridine ring, makes it a versatile intermediate for various synthetic transformations. The fluorine atoms significantly influence the electronic properties of the pyridine ring, rendering the carbon atoms susceptible to nucleophilic substitution.[2] This reactivity is leveraged in drug discovery and development to introduce the pyridine scaffold and fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] These application notes provide detailed protocols for representative fluorination reactions involving this compound, focusing on nucleophilic aromatic substitution (SNAr).

Safety Precautions

Working with fluorinated compounds and strong bases requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., neoprene or nitrile).

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Emergency Equipment: Ensure easy access to an emergency shower and eyewash station.

  • Reagent Handling: this compound is a flammable liquid and may cause burns.[3] Handle with care to avoid inhalation, ingestion, and skin contact.[4] Reactions involving strong bases like butyl-lithium must be conducted under an inert atmosphere (e.g., nitrogen or argon) as they are highly reactive with air and moisture.[5] All glassware must be thoroughly dried before use.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) on this compound with an Amine Nucleophile

This protocol describes a general method for the substitution of a fluorine atom on the this compound ring with an amine nucleophile. The regioselectivity of the substitution (typically at the 4-position) is a key feature of this reaction.

Materials:

  • This compound

  • Amine nucleophile (e.g., a primary or secondary amine)

  • Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile)

  • Base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH), or Triethylamine (Et3N))

  • Anhydrous reaction vessel (e.g., three-necked round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent like MgSO4 or Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

  • Charging the Reactor: Under a gentle flow of inert gas, add the amine nucleophile (1.0 equivalent), the base (1.1-1.5 equivalents), and the anhydrous aprotic polar solvent to the flask.

  • Reagent Addition: Stir the mixture and add this compound (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired substituted pyridine product.

Protocol 2: Lithiation and Electrophilic Quench of a Fluorinated Pyridine Derivative

This protocol is based on the lithiation of a similar compound, 2,3,4,6-tetrafluoropyridine, and can be adapted for reactions with this compound to introduce substituents at a carbon atom.[5] This reaction typically proceeds via deprotonation at the most acidic C-H position.

Materials:

  • This compound

  • Butyl-lithium (n-BuLi) in hexane (typically 1.6 M)

  • Anhydrous ether or tetrahydrofuran (THF)

  • Electrophile (e.g., N-Methylformanilide, Trimethylsilyl chloride, or solid Carbon Dioxide)

  • Anhydrous reaction vessel (e.g., three-necked round-bottom flask) with a thermometer

  • Magnetic stirrer and cooling bath (e.g., dry ice/acetone)

  • Inert gas supply (Nitrogen or Argon)

  • Saturated ammonium chloride solution for quenching

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inert gas inlet.

  • Initial Cooling: Add anhydrous ether or THF and this compound (1.0 equivalent) to the flask. Cool the solution to below -70°C using a dry ice/acetone bath.[5]

  • Lithiation: Slowly add butyl-lithium (1.0 equivalent) via the dropping funnel, ensuring the internal temperature does not rise above -65°C.[5] Stir the reaction mixture for 30-60 minutes at this temperature.

  • Electrophilic Quench: Add the chosen electrophile (1.0-1.2 equivalents) to the reaction mixture and continue stirring for several hours at low temperature, then allow it to slowly warm to room temperature.[5]

  • Workup: Pour the reaction mixture into a saturated ammonium chloride solution.[5]

  • Extraction: Separate the organic layer and extract the aqueous layer with ether. Combine the organic extracts.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Data Presentation

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

Starting MaterialNucleophile/ReagentBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2,4,6-TrichloropyridinePhenolic compoundsKOHDMSO50-Ether compoundsGood[6]
2,4,6-TrichloropyridinePhenolic compoundsK2CO3DMSO/H2OAmbient-Pyridine thioether compounds-[6]
3-substituted-2,6-dichloropyridinesCesium fluoride (CsF)-DMSO--3-substituted-2,6-difluoropyridines-[2]

Note: Specific yield data for this compound reactions were not available in the provided search results. The table presents analogous reactions to illustrate typical conditions.

Table 2: Conditions for Lithiation and Electrophilic Quench of 2,3,4,6-Tetrafluoropyridine

ElectrophileBaseSolventTemp (°C)TimeProductYield (%)Reference
N-Methylformaniliden-BuLiEther-78 to RT4 h2,3,4,6-Tetrafluoro-5-formylpyridine-[5]
Trimethylsilyl chloriden-BuLiEther-70 to RT2.5 h2,3,4,6-Tetrafluoro-5-trimethylsilylpyridine-[5]
Solid Carbon Dioxiden-BuLiEther-78 to RT-2,3,4,6-Tetrafluoronicotinic acid>70 (small scale)[5]

Note: This data is for a structurally similar compound and serves as a guide for potential reactions with this compound.

Mandatory Visualization

experimental_workflow start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup charge Charge Reagents (Solvent, Nucleophile, Base) setup->charge add_tfp Add this compound charge->add_tfp react Reaction (Heating & Monitoring) add_tfp->react workup Workup (Quenching & Extraction) react->workup purify Purification (Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for SNAr reactions.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Substitutions on 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for substitutions on 2,4,6-Trifluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, this compound preferentially undergoes substitution at the 4-position.[1][2] This is due to the significant electron-withdrawing effect of the fluorine atoms and the nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer intermediate formed during the reaction. The attack at the C4 position allows for effective delocalization of the negative charge onto the ring nitrogen.

Q2: How can I achieve substitution at the 2- or 6-position instead of the 4-position?

A2: While the 4-position is electronically favored, substitution at the 2- or 6-position can be achieved by introducing a bulky directing group, such as a trialkylsilyl group, at the 3- or 5-position.[1] This "silyl trick" sterically hinders the approach of the nucleophile to the adjacent 4-position, thereby directing the substitution to the less hindered 2- or 6-positions.

Q3: What are the key factors that influence the success of a substitution reaction on this compound?

A3: The success and selectivity of the reaction are primarily influenced by:

  • Nucleophile Strength: Stronger nucleophiles generally react more readily.

  • Stoichiometry: The molar ratio of the nucleophile to the pyridine substrate is critical for controlling the degree of substitution (mono-, di-, or tri-substitution).

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts.

  • Solvent: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates, thereby affecting reaction rates and selectivity.[3]

  • Base: The presence and strength of a base are often crucial for deprotonating the nucleophile and neutralizing the HF byproduct.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Substituted Product

Possible Cause Suggested Solution
Inactive Nucleophile Ensure the nucleophile is sufficiently reactive. For weaker nucleophiles, consider using a stronger base to enhance their nucleophilicity.
Low Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
Inappropriate Solvent The reactants may not be fully dissolved. Switch to a more suitable solvent, such as a polar aprotic solvent like DMF or DMSO, which are commonly used for SNAr reactions.
Presence of Water Ensure all reagents and glassware are dry. Water can quench strong bases and react with the starting material.

Problem 2: Formation of Multiple Products (Di- or Tri-substitution)

Possible Cause Suggested Solution
Excess Nucleophile Carefully control the stoichiometry. For mono-substitution, use a 1:1 molar ratio of the nucleophile to this compound.
High Reaction Temperature Lowering the reaction temperature can improve selectivity for mono-substitution.
Prolonged Reaction Time Monitor the reaction progress and stop it once the starting material is consumed to prevent further substitution.

Problem 3: Unexpected Regioselectivity

Possible Cause Suggested Solution
Steric Hindrance If the nucleophile or the pyridine substrate has bulky substituents, steric effects can influence the site of attack. Consider using a less hindered nucleophile if possible.
Solvent Effects The solvent can influence the regioselectivity of the reaction.[3] Experiment with different solvents (e.g., polar aprotic vs. nonpolar) to see if the product ratio changes.
Reaction Mechanism In some cases, unexpected regioselectivity may indicate an alternative reaction pathway. Analyze byproducts to gain insight into the mechanism.

Data Presentation: Optimized Reaction Conditions

The following tables provide a summary of typical reaction conditions for the mono-substitution of this compound with various nucleophiles.

Table 1: Reaction with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperidineK₂CO₃DMF80485
MorpholineEt₃NCH₃CNReflux692
AnilineNaHTHF60878

Table 2: Reaction with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Methoxide-MeOHReflux395
PhenolK₂CO₃AcetoneReflux1288
4-HydroxybenzaldehydeK₂CO₃DMF100590

Table 3: Reaction with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Thiophenoxide-DMF25298
EthanethiolNaHTHF50491

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile

  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.5 M), add the amine nucleophile (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Stir the mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Mono-substitution with an Alcohol Nucleophile

  • To a stirred suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.5 M) at 0 °C, add the alcohol nucleophile (1.1 eq.) dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in THF.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed.

  • Cool the reaction to 0 °C and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products 2,4,6-TFP This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) 2,4,6-TFP->Meisenheimer Nucleophilic Attack at C4 Nu Nucleophile (Nu⁻) Nu->Meisenheimer Substituted_Pyridine 4-Substituted-2,6-difluoropyridine Meisenheimer->Substituted_Pyridine Elimination of F⁻ F_ion Fluoride Ion (F⁻) Meisenheimer->F_ion

Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on this compound.

Troubleshooting_Workflow cluster_outcomes Possible Outcomes cluster_solutions_low_yield Troubleshooting: Low Yield cluster_solutions_multi_sub Troubleshooting: Multiple Products start Start Experiment reaction Substitution Reaction on This compound start->reaction analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) reaction->analysis low_yield Low/No Yield analysis->low_yield Unsatisfactory multi_sub Multiple Products analysis->multi_sub Unsatisfactory success Desired Product analysis->success Satisfactory check_nucleophile Increase Nucleophile Reactivity (Stronger Base) low_yield->check_nucleophile increase_temp Increase Temperature low_yield->increase_temp change_solvent Change Solvent low_yield->change_solvent control_stoich Control Stoichiometry (1:1) multi_sub->control_stoich lower_temp Lower Temperature multi_sub->lower_temp monitor_time Reduce Reaction Time multi_sub->monitor_time end Purify Product success->end check_nucleophile->reaction Re-run increase_temp->reaction Re-run change_solvent->reaction Re-run control_stoich->reaction Re-run lower_temp->reaction Re-run monitor_time->reaction Re-run

Caption: Troubleshooting workflow for optimizing substitutions on this compound.

References

Common side products in the synthesis of 2,4,6-Trifluoropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trifluoropyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the halogen exchange (Halex) reaction. This process involves the nucleophilic substitution of chlorine atoms on the 2,4,6-trichloropyridine starting material with fluorine atoms using a fluoride salt, most commonly potassium fluoride (KF), in a high-boiling polar aprotic solvent.

Q2: What are the typical side products encountered in this synthesis?

A2: The most common side products are partially fluorinated pyridine derivatives resulting from incomplete halogen exchange. These include 2,4-dichloro-6-fluoropyridine and 2-chloro-4,6-difluoropyridine. Other potential byproducts include tar-like substances from decomposition at high temperatures and hydrolysis products if water is present in the reaction mixture.

Q3: Why is it crucial to use anhydrous conditions for this reaction?

A3: The presence of water can lead to the formation of undesired hydroxypyridine side products through hydrolysis of the starting material or the fluorinated intermediates. Water can also reduce the efficacy of the fluoride nucleophile. Therefore, using anhydrous potassium fluoride and a dry solvent is critical for achieving a high yield of the desired product.

Q4: What is the role of the solvent in the halogen exchange reaction?

A4: A high-boiling polar aprotic solvent, such as tetramethylene sulfone (sulfolane) or N-methyl-2-pyrrolidone (NMP), is essential. These solvents effectively dissolve the potassium fluoride and the pyridine substrate, facilitating the nucleophilic aromatic substitution. Their high boiling points allow the reaction to be conducted at the elevated temperatures required for the halogen exchange to proceed at a reasonable rate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Presence of moisture. 3. Inactive potassium fluoride. 4. Suboptimal reaction temperature.1. Increase reaction time or temperature. Monitor reaction progress by GC-MS. 2. Ensure all glassware is flame-dried, use anhydrous solvent, and dry the potassium fluoride before use. 3. Use freshly ground, spray-dried, or anhydrous potassium fluoride. 4. Optimize the temperature. Temperatures that are too low will result in a slow reaction, while temperatures that are too high can lead to tar formation. A typical range is 180-220°C.
Presence of Partially Fluorinated Side Products 1. Insufficient potassium fluoride. 2. Short reaction time. 3. Inefficient mixing.1. Use a molar excess of potassium fluoride (e.g., 3.3 to 3.5 equivalents). 2. Extend the reaction time to ensure complete conversion. 3. Ensure vigorous stirring to maintain a good slurry of the potassium fluoride in the reaction mixture.
Formation of Tar-like Residues 1. Excessively high reaction temperature. 2. Prolonged reaction time at high temperatures.1. Carefully control the reaction temperature to avoid decomposition of the starting material and products.[1] 2. Monitor the reaction to determine the optimal time for completion without significant byproduct formation.
Presence of Hydroxypyridine Impurities 1. Contamination of reagents or solvent with water.1. Use anhydrous grade solvent and ensure the potassium fluoride is thoroughly dried. Handle reagents under an inert atmosphere (e-g., nitrogen or argon).

Quantitative Data on Side Product Formation

The following table presents representative data on the formation of partially fluorinated intermediates in a related synthesis of 3,5-dichloro-2,4,6-trifluoropyridine from pentachloropyridine, which illustrates the typical distribution of products.[1]

Compound Moles Molar Percentage of Product Mixture
3,5-dichloro-2,4,6-trifluoropyridine (Desired Product)6.0979.4%
Trichloro-difluoropyridine (Intermediate)1.3217.2%
Tetrachloro-monofluoropyridine (Intermediate)0.263.4%

Experimental Protocols

Key Experiment: Synthesis of this compound via Halogen Exchange

This protocol is adapted from a similar procedure for the synthesis of 2,4,6-trifluoropyrimidine.[2]

Materials:

  • 2,4,6-Trichloropyridine

  • Anhydrous Potassium Fluoride (spray-dried)

  • Tetramethylene sulfone (Sulfolane), anhydrous

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with a drying tube

  • Heating mantle

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser protected by a drying tube, add 2,4,6-trichloropyridine (1.0 eq), anhydrous potassium fluoride (3.5 eq), and anhydrous tetramethylene sulfone.

  • Reaction: Heat the mixture to 190-210°C with vigorous stirring. Maintain this temperature and continue stirring for 10-15 hours.

  • Work-up:

    • Cool the reaction mixture to below 100°C.

    • Isolate the crude product by fractional distillation under reduced pressure.

    • The inorganic salts (KCl and unreacted KF) will remain in the reaction flask.

  • Purification: The collected distillate can be further purified by redistillation to obtain high-purity this compound.

Visualizations

Synthesis_Pathway TCP 2,4,6-Trichloropyridine DCFP 2,4-Dichloro-6-fluoropyridine TCP->DCFP + KF, - KCl CDFP 2-Chloro-4,6-difluoropyridine DCFP->CDFP + KF, - KCl TFP This compound (Product) CDFP->TFP + KF, - KCl

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Logic cluster_issue Problem Identification cluster_cause Potential Causes cluster_solution Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Moisture Moisture Contamination LowYield->Moisture SideProducts Side Products Detected SideProducts->IncompleteReaction SideProducts->Moisture HighTemp Excessive Temperature SideProducts->HighTemp IncreaseTimeTemp Increase Time/Temp IncompleteReaction->IncreaseTimeTemp AnhydrousConditions Ensure Anhydrous Conditions Moisture->AnhydrousConditions OptimizeTemp Optimize Temperature HighTemp->OptimizeTemp

Caption: Troubleshooting workflow for common synthesis issues.

References

How to improve the yield of nucleophilic substitution on 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trifluoropyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is low. What are the most critical factors to check?

A1: Low yields in SNAr reactions with this compound can often be attributed to several key factors. Systematically review the following:

  • Nucleophile Reactivity: The strength of your nucleophile is paramount. Stronger nucleophiles generally lead to higher yields and faster reaction rates. Anionic nucleophiles (e.g., thiolates, alkoxides) are typically more reactive than their neutral counterparts (e.g., thiols, alcohols).

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are highly recommended. These solvents effectively solvate the counter-ion of the nucleophile, increasing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, reducing its efficacy.

  • Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If you are running your reaction at room temperature, consider incrementally increasing the temperature. Monitoring the reaction by TLC or LC-MS will help you find the optimal temperature.

  • Base Strength and Stoichiometry: When using a neutral nucleophile (e.g., an amine, alcohol, or thiol), a base is required to generate the more reactive anionic species or to scavenge the HF byproduct. Ensure your base is strong enough to deprotonate the nucleophile and is used in at least a stoichiometric amount. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Water Content: The presence of water can be detrimental, especially when using strong bases like NaH, as it will quench the base and the nucleophile. Always use anhydrous solvents and ensure your glassware is thoroughly dried.

Q2: I am observing multiple products. How can I improve the regioselectivity of the substitution?

A2: Nucleophilic attack on this compound preferentially occurs at the 4-position (para to the nitrogen). This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the pyridine nitrogen. However, substitution at the 2- and 6-positions (ortho to the nitrogen) can also occur, leading to a mixture of products.

To favor mono-substitution at the 4-position:

  • Control Stoichiometry: Use a 1:1 molar ratio of the nucleophile to this compound.

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can enhance selectivity for the more reactive 4-position.

To achieve substitution at the 2- or 6-position, a different strategy is required. Research has shown that introducing a bulky trialkylsilyl group at the 3- or 5-position can sterically hinder attack at the 4-position, thereby directing the nucleophile to the 2- or 6-position.[1]

Q3: Di- or tri-substitution is occurring, but I want to achieve mono-substitution. What should I do?

A3: To favor mono-substitution, consider the following adjustments:

  • Nucleophile Stoichiometry: Carefully control the stoichiometry of your nucleophile. Use no more than one equivalent relative to the this compound.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the initial, faster substitution at the 4-position and can help prevent subsequent substitutions. Monitor the reaction closely to stop it once the desired mono-substituted product is formed.

  • Nucleophile Strength: A less reactive nucleophile may provide better control and reduce the likelihood of multiple substitutions.

Q4: What are common side reactions, and how can they be minimized?

A4: Besides multiple substitutions, other side reactions can lower your yield:

  • Reaction with Solvent: If you are using a potentially nucleophilic solvent (like an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile. It is best to use a non-reactive, polar aprotic solvent.

  • Hydrolysis: If water is present, especially under basic conditions at elevated temperatures, hydrolysis of the fluorine atoms on the pyridine ring can occur, leading to the formation of fluorinated hydroxypyridines. Ensure anhydrous conditions.

  • Decomposition of Starting Material or Product: Some nucleophiles or products may not be stable under the reaction conditions (e.g., high temperatures, strong bases). If you suspect this is happening, try using milder conditions.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles. Note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Nucleophilic Substitution with Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
Ammonia-Acetonitrile0-4-Amino-2,6-difluoropyridine / 2-Amino-4,6-difluoropyridine (9:1 ratio)-
BenzylamineDIPEAAcetonitrile024-(Benzylamino)-2,6-difluoropyridine / 2-(Benzylamino)-4,6-difluoropyridine (5:1 ratio)-
Sodium Imidazolate----4-(Imidazol-1-yl)-2,6-difluoropyridinePart of a two-step reaction with 40% overall yield

Table 2: Nucleophilic Substitution with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)TimeProductYield (%)
3-HydroxybenzaldehydeK₂CO₃DMFReflux-3,3'-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehydeExcellent
3-Hydroxybenzaldehyde (3 equiv.)K₂CO₃DMFReflux-3,3',3''-((3,5-difluoropyridine-2,4,6-triyl)tris(oxy))tribenzaldehydeModerate

Table 3: Nucleophilic Substitution with Sulfur Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)
ThiophenolK₂CO₃DMFRoom Temp122,6-Difluoro-4-(phenylthio)pyridine>95
Benzyl mercaptanK₂CO₃DMFRoom Temp124-(Benzylthio)-2,6-difluoropyridine>95

Experimental Protocols

Here are detailed, step-by-step methodologies for key nucleophilic substitution reactions on this compound.

Protocol 1: General Procedure for Mono-amination at the 4-Position

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.) and a polar aprotic solvent (e.g., DMF or DMSO, to achieve a concentration of 0.1-0.5 M).

  • Add the amine nucleophile (1.0-1.2 eq.) to the solution.

  • Add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Mono-alkoxylation/aryloxylation at the 4-Position

  • In a flame-dried flask under an inert atmosphere, add a polar aprotic solvent (e.g., anhydrous THF or DMF).

  • Add the alcohol or phenol nucleophile (1.0 eq.).

  • Carefully add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise at 0 °C to form the alkoxide/phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Protocol 3: General Procedure for Mono-thiolation at the 4-Position

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF) in a round-bottom flask, add the thiol nucleophile (1.0 eq.).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

SNAr_Mechanism TFP This compound Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) TFP->Meisenheimer Nucleophilic Attack at C4 Nu Nucleophile (Nu⁻) Nu->Meisenheimer Product 4-Substituted-2,6-difluoropyridine Meisenheimer->Product Elimination of F⁻ LeavingGroup Fluoride Ion (F⁻)

Diagram 1: General mechanism of SNAr on this compound.

Troubleshooting_Workflow Start Low Yield or Side Products Check_Nucleophile Check Nucleophile: - Strength - Purity - Stoichiometry Start->Check_Nucleophile Check_Solvent Check Solvent: - Polar Aprotic? - Anhydrous? Start->Check_Solvent Check_Temp Check Temperature: - Increase if no reaction - Decrease for selectivity Start->Check_Temp Check_Base Check Base: - Appropriate pKa? - Anhydrous conditions? Start->Check_Base Optimize Optimize Conditions Check_Nucleophile->Optimize Check_Solvent->Optimize Check_Temp->Optimize Check_Base->Optimize

Diagram 2: Troubleshooting workflow for low yield in SNAr reactions.

Regioselectivity_Factors cluster_C4 Strategies for C4-Selectivity cluster_C2_C6 Strategies for C2/C6-Selectivity Regioselectivity Control of Regioselectivity C4_Selectivity Favored C4-Substitution (Mono-substitution) Regioselectivity->C4_Selectivity C2_C6_Selectivity Favored C2/C6-Substitution Regioselectivity->C2_C6_Selectivity C4_1 1:1 Stoichiometry C4_Selectivity->C4_1 C4_2 Lower Temperature C4_Selectivity->C4_2 C2_C6_1 Bulky Silyl Group at C3/C5 C2_C6_Selectivity->C2_C6_1

Diagram 3: Factors influencing regioselectivity.

References

Technical Support Center: Purification of 2,4,6-Trifluoropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trifluoropyridine. The following information is designed to help you purify your reaction mixtures effectively and troubleshoot common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis?

A1: Common impurities can include unreacted starting materials, partially fluorinated intermediates (e.g., chlorodifluoropyridines or dichlorofluoropyridines), over-fluorinated byproducts, and residual solvents from the reaction or workup. The specific impurities will depend on the synthetic route employed. For instance, in syntheses starting from polychlorinated pyridines, incompletely substituted pyridines are common byproducts.

Q2: How can I get a preliminary assessment of the purity of my crude this compound?

A2: A quick purity assessment can be performed using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC can provide a qualitative idea of the number of components in your mixture. GC-MS is a more powerful technique that can help in identifying and quantifying volatile impurities.[1][2]

Q3: What is the most common method for purifying this compound?

A3: Fractional distillation is a widely used and effective method for purifying this compound, especially for separating it from components with different boiling points.[3][4]

Q4: When should I use column chromatography for purification?

A4: Column chromatography is particularly useful when distillation is ineffective, for example, when impurities have boiling points very close to that of this compound or when dealing with non-volatile impurities.[5][6]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from impurities.

  • Possible Cause: The boiling points of the impurities are too close to the product's boiling point.

  • Suggested Solution:

    • Use a longer fractionating column with a higher number of theoretical plates.

    • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.[3]

    • Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient.

Problem: The product is not distilling over at the expected temperature.

  • Possible Cause: The system pressure is not as expected, or the thermometer is incorrectly placed.

  • Suggested Solution:

    • Check the vacuum pump and all connections for leaks if performing a vacuum distillation.

    • Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[3]

Column Chromatography

Problem: The product is co-eluting with an impurity.

  • Possible Cause: The chosen solvent system does not provide adequate separation.

  • Suggested Solution:

    • Perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find the optimal mobile phase for separation. The ideal solvent system should give the desired compound an Rf value between 0.2 and 0.4 and good separation from impurities.[7]

    • Consider using a different stationary phase (e.g., alumina instead of silica gel).

Problem: Low recovery of the product from the column.

  • Possible Cause: The product is strongly adsorbed to the stationary phase.

  • Suggested Solution:

    • Gradually increase the polarity of the eluent during the chromatography (gradient elution).

    • If the compound is basic, adding a small amount of a volatile base like triethylamine to the mobile phase can help reduce tailing and improve recovery.[6]

Experimental Protocols

Fractional Distillation Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Loading: Charge the crude this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising slowly through the fractionating column.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 122 °C at atmospheric pressure).

    • Discard any initial fractions that distill at a lower temperature (foreruns) and stop the distillation before higher-boiling impurities begin to distill over.[3][8]

Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A common starting point for fluorinated pyridines is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7][9]

Data Presentation

ParameterFractional DistillationColumn Chromatography
Typical Purity Achieved >98% (GC)>99% (GC)
Typical Recovery 70-90%60-85%
Scale Milligrams to kilogramsMilligrams to grams
Time Required 2-8 hours4-24 hours

Visualizations

Purification_Workflow crude Crude this compound Reaction Mixture distillation Fractional Distillation crude->distillation Primary Purification analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography Column Chromatography chromatography->analysis analysis->chromatography Purity <98% pure_product Pure this compound analysis->pure_product Purity >98% Troubleshooting_Logic start Purification Issue distillation_issue Poor Separation in Fractional Distillation start->distillation_issue chromatography_issue Co-elution in Column Chromatography start->chromatography_issue solution1 Increase Column Length or Decrease Rate distillation_issue->solution1 solution3 Check Thermometer Placement & Pressure distillation_issue->solution3 solution2 Optimize Solvent System (TLC) chromatography_issue->solution2 solution4 Change Stationary Phase or use Gradient Elution chromatography_issue->solution4

References

Technical Support Center: Regioselective Functionalization of 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 2,4,6-trifluoropyridine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving regioselective functionalization of this compound?

A1: The main challenges stem from the electronic properties of the pyridine ring, which is electron-deficient, and the presence of three activating fluorine substituents. Key issues include:

  • Controlling Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the C2, C4, and C6 positions are all susceptible to nucleophilic attack. The primary challenge is to direct the substitution to a single desired position.

  • Preventing Multiple Substitutions: The high reactivity of the substrate can lead to di- or tri-substituted products, reducing the yield of the desired mono-substituted product.

  • Directing C-H Functionalization: The C3 and C5 positions are available for C-H functionalization, but selectively activating one of these positions over the other, or preventing reaction at the C-F positions, can be difficult.[1][2]

  • Regioselectivity in Lithiation: When using organolithium reagents, achieving selective deprotonation at C3/C5 or halogen-metal exchange at C2/C4/C6 requires careful control of reagents and conditions to avoid mixtures of isomers.[3][4]

Q2: Which position on the this compound ring is most reactive towards nucleophiles?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally the most reactive site for substitution under kinetic control and milder reaction conditions. This is due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom and the two fluorine atoms at C2 and C6. Under harsher conditions or with different nucleophiles, substitution at the C2 and C6 positions can also occur.[5]

Q3: How can I favor mono-substitution over di- or tri-substitution in SNAr reactions?

A3: To favor mono-substitution, consider the following strategies:

  • Stoichiometry: Use a 1:1 molar ratio or a slight excess of the this compound relative to the nucleophile.

  • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often increase selectivity.

  • Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which disfavors multiple substitutions.

  • Choice of Base: Use a mild base that is just strong enough to deprotonate the nucleophile without promoting side reactions.

Q4: Is it possible to achieve C-H functionalization at the C3 or C5 position?

A4: Yes, C-H functionalization at the C3/C5 positions is possible but challenging due to the electron-deficient nature of the pyridine ring.[2] Strategies to achieve this include:

  • Directed Metalation: Using a directing group to guide a metal catalyst or organometallic reagent to the desired C-H bond.[3]

  • Transition Metal Catalysis: Employing specific transition metal catalysts that can selectively activate the C-H bonds of pyridines.[1][6]

  • Photocatalysis: Utilizing photoredox catalysis which can enable transformations that are difficult with traditional methods.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: My SNAr reaction on this compound is producing a mixture of C2/C6 and C4 substituted isomers.

Potential Cause Troubleshooting Step Expected Outcome
Reaction Temperature is too high Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).Increased selectivity for the kinetically favored C4-substituted product.
Strong Nucleophile If possible, use a softer or bulkier nucleophile.Steric hindrance may favor attack at the less hindered C4 position.
Solvent Effects Vary the solvent. Test a range of solvents with different polarities (e.g., THF, DMF, acetonitrile).The solvent can influence the stability of the Meisenheimer intermediates, potentially favoring one regioisomer over the other.
Reaction Mechanism Consider if the reaction could be proceeding via a concerted SNAr mechanism.[7][8]Computational studies (DFT) can help predict the stability of intermediates and transition states to understand the regioselectivity.[9][10]
Issue 2: Low Yield of the Desired Mono-substituted Product

Problem: The desired mono-substituted product is formed with high selectivity, but the overall yield of the reaction is low.

Potential Cause Troubleshooting Step Expected Outcome
Substrate Decomposition Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Minimized substrate degradation, leading to a higher overall yield.
Incomplete Reaction Monitor the reaction progress using TLC, GC-MS, or LC-MS to determine the optimal reaction time.Ensure the reaction is stopped at the point of maximum product formation to avoid potential product degradation over extended periods.
Product Instability Work up the reaction at a lower temperature and purify the product promptly.Reduced decomposition of the desired product during purification.
Solubility Issues In lithiation reactions, intermediates can be insoluble.[11]Change the order of addition (e.g., add the substrate to the organolithium reagent) to potentially keep the intermediate in solution.[11]

Experimental Protocols

General Protocol for Regioselective SNAr at the C4-Position

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 mmol) in a suitable anhydrous solvent (e.g., THF, 10 mL).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Nucleophile Addition: In a separate flask, prepare a solution of the nucleophile (1.0 mmol) and a suitable base (if required, 1.0 mmol) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of this compound over 30 minutes.

  • Reaction: Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).

  • Extraction and Purification: Allow the mixture to warm to room temperature, and then extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

sn_ar_pathway 2,4,6-TFP This compound C4_int C4-adduct (more stable) 2,4,6-TFP->C4_int + Nu⁻ (Mild Conditions) C2_int C2/C6-adduct (less stable) 2,4,6-TFP->C2_int + Nu⁻ (Harsh Conditions) Nu Nucleophile (Nu⁻) C4_prod 4-Substituted Product (Major, kinetic) C4_int->C4_prod - F⁻ C2_prod 2/6-Substituted Product (Minor) C2_int->C2_prod - F⁻

Caption: SNAr pathway for this compound functionalization.

troubleshooting_workflow start Start: Poor Regioselectivity q1 Is reaction temperature low? start->q1 sol_change Change Solvent System q1->sol_change Yes lower_temp Lower Reaction Temperature q1->lower_temp No a1_yes Yes a1_no No nuc_change Modify Nucleophile (e.g., bulkier) sol_change->nuc_change end Improved Selectivity nuc_change->end lower_temp->end

Caption: Troubleshooting workflow for poor regioselectivity.

References

Preventing decomposition of 2,4,6-Trifluoropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for preventing the decomposition of 2,4,6-trifluoropyridine during storage and reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and successful use of this versatile reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The decomposition of this compound is primarily driven by three factors:

  • Nucleophilic Attack: As a polyfluorinated pyridine, the ring is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atoms, particularly at the 4-position, are excellent leaving groups. Unwanted reactions with nucleophiles (including water, alcohols, amines, and even some solvents) are a common decomposition pathway.

  • Thermal Stress: Elevated temperatures can cause the molecule to break down, leading to the formation of hazardous gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx).

  • Presence of Strong Bases and Acids: Strong bases can deprotonate even weak nucleophiles present in the reaction mixture, increasing their reactivity towards the pyridine ring. Strong acids may catalyze hydrolysis or other decomposition reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential decomposition reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)Prevents reactions with atmospheric moisture and oxygen.
Light Amber or opaque containerProtects from UV light, which can potentially initiate radical reactions.
Container Tightly sealed, appropriate materialPrevents contamination and leakage.

Q3: Can this compound undergo polymerization?

A3: While not as common as for vinyl monomers, substituted pyridines can potentially undergo polymerization under certain conditions, such as in the presence of radical initiators, strong acids, or high temperatures. Darkening of the solution or the formation of insoluble materials may indicate polymerization or other complex decomposition pathways.

Troubleshooting Guide for Reactions Involving this compound

This guide addresses common issues encountered during reactions with this compound.

Observed Issue Potential Cause Troubleshooting Steps
Low or no yield of the desired product, with recovery of starting material. Reaction conditions are too mild. - Gradually increase the reaction temperature in increments of 10°C. - If using a weak nucleophile, consider converting it to a more reactive form (e.g., using an alkoxide instead of an alcohol). - Ensure the base used is sufficiently strong to deprotonate the nucleophile.
Formation of multiple products, including undesired substitution isomers. High reactivity of this compound. - The 4-position is the most susceptible to nucleophilic attack. If substitution at the 2- or 6-position is desired, a different strategy may be needed. - Lowering the reaction temperature can sometimes improve selectivity. - Consider slow addition of the nucleophile to maintain a low concentration and minimize side reactions.
Reaction mixture turns dark (brown or black) and/or a solid precipitates. Decomposition of this compound. - Thermal Decomposition: Reduce the reaction temperature. If heating is necessary, do so cautiously and for the minimum time required. - Reaction with Solvent: Ensure the solvent is not nucleophilic (e.g., avoid alcohols unless they are the intended reagent). Use anhydrous, aprotic solvents like THF, dioxane, or acetonitrile. - Excess Base: Use only a stoichiometric amount of base, or a slight excess (1.1-1.2 equivalents). A large excess of a strong base can promote decomposition.
Formation of a byproduct with a mass corresponding to the substitution of a fluorine atom with a hydroxyl group. Hydrolysis. - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere (argon or nitrogen). - Ensure all glassware is thoroughly dried before use.
Exothermic reaction that is difficult to control. Highly reactive nucleophile or concentrated reaction mixture. - Dilute the reaction mixture. - Add the nucleophile or base dropwise, using an addition funnel. - Cool the reaction mixture in an ice bath during the addition.

Visualizing Decomposition and Prevention Strategies

Logical Flow for Troubleshooting Failed Reactions

Caption: A troubleshooting workflow for failed reactions.

Potential Decomposition Pathways

G trifluoropyridine This compound nucleophilic_attack Nucleophilic Attack (e.g., H2O, ROH, RNH2) trifluoropyridine->nucleophilic_attack S_NAr thermal_stress Thermal Stress (High Temperature) trifluoropyridine->thermal_stress strong_base Strong Base trifluoropyridine->strong_base Side Reactions substituted_product Substituted Pyridine (e.g., Hydroxypyridine) nucleophilic_attack->substituted_product decomposition_products Decomposition Products (HF, NOx, etc.) thermal_stress->decomposition_products complex_byproducts Complex Byproducts/ Polymerization strong_base->complex_byproducts

Caption: Major decomposition pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for a Controlled Nucleophilic Aromatic Substitution Reaction

This protocol provides a general method for performing a nucleophilic substitution on this compound while minimizing decomposition.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine or an alcohol)

  • Non-nucleophilic base (e.g., DIPEA for amines, or NaH for alcohols)

  • Anhydrous, aprotic solvent (e.g., THF, Dioxane, or Acetonitrile)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere.

    • Dissolve the nucleophile (1.1 equivalents) and the base (1.2 equivalents) in the anhydrous solvent.

  • Addition of this compound:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

    • Slowly add the solution of this compound to the stirred solution of the nucleophile and base at 0°C (ice bath).

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature slowly.

    • Monitor the progress of the reaction by TLC or GC-MS. If no reaction occurs at room temperature, slowly and incrementally increase the temperature, monitoring for any signs of decomposition (e.g., color change).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or distillation as appropriate.

Protocol 2: Monitoring for Decomposition Using TLC

Objective: To quickly assess if decomposition is occurring during a reaction.

Procedure:

  • At regular intervals during your reaction, take a small aliquot from the reaction mixture using a glass capillary.

  • Spot the aliquot on a TLC plate.

  • Also spot your starting material (this compound) and, if available, your expected product as references.

  • Elute the TLC plate with an appropriate solvent system.

  • Interpretation:

    • A clean reaction will show the consumption of the starting material and the formation of the product spot.

    • The appearance of multiple new spots, streaking from the baseline, or the formation of a dark, insoluble material at the baseline are all indicators of decomposition.

By following these guidelines and troubleshooting steps, researchers can significantly improve the success rate of their reactions involving this compound and ensure the integrity of their experimental results.

Technical Support Center: Troubleshooting Low Conversion Rates in 2,4,6-Trifluoropyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in coupling reactions involving 2,4,6-trifluoropyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or no conversion in my coupling reaction with this compound?

Low conversion rates in coupling reactions with this compound can stem from several factors. The high electronegativity of the fluorine atoms deactivates the pyridine ring, making the C-F bonds strong and oxidative addition to the palladium catalyst challenging. Additionally, the pyridine nitrogen can coordinate to the catalyst, leading to deactivation. Key areas to investigate include the choice of catalyst and ligand, reaction conditions (temperature, solvent, base), and the stability of the coupling partner.

Q2: Which position on the this compound ring is most likely to react?

In nucleophilic aromatic substitution (SNAr) type reactions, the 4-position of the pyridine ring is generally the most susceptible to nucleophilic attack.[1] This is due to the resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.[1] For palladium-catalyzed cross-coupling reactions, while the C-F bond at the 4-position is often the most reactive, the regioselectivity can be influenced by the specific catalyst, ligands, and reaction conditions.

Q3: My boronic acid/ester appears to be degrading. What can I do?

Boronic acids, especially heteroaryl boronic acids, can be prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved.[2][3] To mitigate this, consider the following:

  • Use a more stable boron reagent: Boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable than the corresponding boronic acids.[2][4]

  • Anhydrous conditions: Ensure all solvents and reagents are rigorously dried, as water can promote protodeboronation.[2]

  • Choice of base: Use a weaker, non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][5] Strong bases can accelerate the degradation of the boronic acid.[3]

Q4: I am observing the formation of palladium black. What does this indicate and how can I prevent it?

The formation of palladium black signifies the aggregation of the palladium catalyst into an inactive state.[6] This can be caused by high temperatures, high catalyst concentrations, or ligand degradation.[6] To prevent this, you can:

  • Use a more stabilizing ligand.

  • Lower the reaction temperature.

  • Reduce the catalyst loading.

Q5: Can I use a strong base like sodium tert-butoxide for my Buchwald-Hartwig amination with this compound?

While strong, non-nucleophilic bases are often required for Buchwald-Hartwig aminations, very strong bases like sodium tert-butoxide can also act as nucleophiles and displace a fluorine atom from the electron-deficient this compound ring, leading to undesired side products. It is often better to start with a weaker base like Cs₂CO₃ or K₃PO₄ and carefully screen for the optimal conditions.

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling
Symptom Possible Cause(s) Suggested Solution(s)
No or very low product formation Inactive catalyst system.- Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos).[6] - Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄).[7] - Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.[7]
Low reactivity of the C-F bond.- Increase the reaction temperature. - Use a more electron-rich and bulky ligand to promote oxidative addition.[6]
Protodeboronation of the boronic acid.- Switch to a more stable boronic ester or trifluoroborate salt.[2][4] - Use anhydrous solvents and a weaker base (e.g., K₂CO₃, K₃PO₄).[2][3]
Reaction starts but stalls Catalyst deactivation.- The pyridine nitrogen may be inhibiting the catalyst. Consider using a ligand that can mitigate this effect. - Formation of palladium black suggests catalyst aggregation. Try a lower temperature or a more stabilizing ligand.[6]
Insufficient base strength or solubility.- Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). - Ensure the base is finely powdered.
Formation of homocoupled boronic acid product Presence of oxygen.- Improve the degassing procedure for all solvents and reagents (e.g., use multiple freeze-pump-thaw cycles).[7]
Low Conversion in Buchwald-Hartwig Amination
Symptom Possible Cause(s) Suggested Solution(s)
No or very low product formation Inappropriate catalyst/ligand combination.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[8] - The choice of ligand is often dependent on the class of amine being used.[9]
Base is too weak or too strong.- Strong bases (e.g., NaOtBu) may be required but can also lead to side reactions with the fluoropyridine.[10] - Screen a range of bases from weaker (e.g., Cs₂CO₃, K₃PO₄) to stronger non-nucleophilic bases.[10]
Poor solvent choice.- Use anhydrous, aprotic solvents like toluene, dioxane, or THF.[11] Avoid chlorinated solvents and acetonitrile.[11]
Reaction is slow Low reaction temperature.- Gradually increase the reaction temperature, but be mindful of potential catalyst decomposition or side reactions.
Catalyst inhibition.- The pyridine nitrogen can inhibit the palladium catalyst.[11] The use of appropriate bulky ligands can help to mitigate this.
Formation of side products Nucleophilic attack by the base.- If using a strong alkoxide base, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄.
Hydrodefluorination of the starting material.- This can occur if the catalytic cycle is inefficient. Optimize the ligand and base to promote the desired C-N bond formation.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Pyridines *

ElectrophileNucleophileCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O10074
2-Chloropyridine2-PyrazinyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃THF/H₂O8095
3-Chloropyridine2-ThienyltrifluoroboratePd(OAc)₂ / RuPhosK₂CO₃THF/H₂O8096
2,3,6-Trifluorophenylboronic acid4-ChloroanisoleXPhos PrecatalystK₃PO₄THF/H₂ORT>95

*Data is for illustrative purposes with similar substrates, as specific quantitative data for this compound couplings is limited in the provided search results.[11][12]

Table 2: General Recommendations for Buchwald-Hartwig Amination Ligand Selection *

Amine TypeRecommended Ligand(s)
Primary Alkylamines & ArylaminesXPhos, SPhos, BrettPhos
Secondary Alkylamines & ArylaminesBrettPhos, RuPhos
Amides, Carbamates, SulfonamidesXantphos, DavePhos

*General recommendations based on established knowledge of Buchwald-Hartwig aminations.[8][9] Optimal ligand choice should be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid Pinacol Ester

This is a generalized protocol and requires optimization for specific substrates.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the arylboronic acid pinacol ester (1.2 eq.), and a suitable base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This is a generalized protocol and requires optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., Cs₂CO₃, 1.5 eq.), this compound (1.0 eq.), and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product as needed, for example, by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Conversion Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents Initial Check check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK sol_reagents Use fresh/purified reagents Dry solvents check_reagents->sol_reagents catalyst_system Evaluate Catalyst System (Pd Source, Ligand, Base) check_conditions->catalyst_system Conditions OK sol_conditions Adjust temperature Ensure inert atmosphere check_conditions->sol_conditions side_reactions Analyze for Side Reactions (Protodeboronation, Homocoupling) catalyst_system->side_reactions System OK sol_catalyst Screen ligands/bases Change Pd precursor catalyst_system->sol_catalyst optimize Systematic Optimization side_reactions->optimize Identify Issues sol_side_reactions Use boronic esters Improve degassing side_reactions->sol_side_reactions sol_reagents->optimize sol_conditions->optimize sol_catalyst->optimize sol_side_reactions->optimize

Caption: A logical workflow for troubleshooting low conversion rates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L (Active Catalyst) pd_intermediate Ar-Pd(II)-F(L) pd0->pd_intermediate Ar-F oxidative_addition Oxidative Addition pd_biaryl Ar-Pd(II)-Ar'(L) pd_intermediate->pd_biaryl Ar'-B(OR)₂/Base transmetalation Transmetalation pd_biaryl->pd0 product Ar-Ar' (Product) pd_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-F (this compound) boronic_acid Ar'-B(OR)₂ (Boronic Ester) base Base Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) pd_intermediate Ar-Pd(II)-F(L) pd0->pd_intermediate Ar-F oxidative_addition Oxidative Addition pd_amido Ar-Pd(II)-NRR'(L) pd_intermediate->pd_amido HNRR'/Base amine_coordination Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NRR' (Product) pd_amido->product reductive_elimination Reductive Elimination aryl_halide Ar-F (this compound) amine HNRR' base Base

References

Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in reactions involving fluorinated pyridines. Our goal is to help you diagnose and resolve issues to maintain optimal catalyst performance and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation when using fluorinated pyridine substrates?

A1: Catalyst deactivation in the presence of fluorinated pyridines typically occurs through several mechanisms:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring is a strong Lewis base that can coordinate tightly to the active metal center of the catalyst. This blocks the sites required for the catalytic cycle, effectively "poisoning" the catalyst.[1][2][3]

  • Formation of Inactive Catalyst Species: The catalyst can react with the fluorinated pyridine or other species in the reaction mixture to form stable, catalytically inactive complexes. For example, in nickel-catalyzed hydrodefluorination, a Ni(II) fluoride complex has been identified as a key intermediate which can be a precursor to deactivation.[4]

  • Competitive Inhibition: Fluorinated pyridine substrates, products, or related impurities can compete with the desired reactants for coordination to the catalyst's active site, leading to a decrease in the reaction rate.[1]

  • Ligand-Induced Degradation: The fluorinated pyridine ligand itself can sometimes participate in reactions that lead to the degradation of the catalyst complex or promote undesirable side reactions.

  • Coking: At elevated temperatures, both reactants and products can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[5]

Q2: How do the number and position of fluorine atoms on the pyridine ring affect catalyst deactivation?

A2: The electronic properties and steric environment of the fluorinated pyridine, dictated by the number and position of fluorine atoms, can significantly influence catalyst activity and deactivation.

  • Electronic Effects: Fluorine is a highly electronegative atom, and its presence can withdraw electron density from the pyridine ring. This can influence the basicity of the nitrogen atom and its ability to coordinate to the catalyst. In some systems, electronegative substituents like fluorine can suppress catalyst activity.[6]

  • Positional Effects: The position of fluorine atoms can have a profound impact on catalyst efficiency. For instance, in a nickel-catalyzed hydrodefluorination of difluoropyridines, substrates with fluorine at the 4-position showed a significant decrease in catalyst efficiency compared to those with fluorine at the 3- or 5-positions.[4]

Q3: My hydrogenation of a fluorinated pyridine is producing significant amounts of the hydrodefluorinated product. How can I improve selectivity?

A3: The competing hydrodefluorination pathway is a common challenge in the hydrogenation of fluorinated pyridines.[7] Here are some strategies to improve selectivity for the desired fluorinated piperidine:

  • Catalyst Selection: The choice of catalyst is crucial. Palladium on carbon (Pd/C) is often used, but palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) has shown to be a suitable system for this transformation.[7][8]

  • Use of Acidic Additives: The addition of a strong Brønsted acid, such as aqueous HCl, can significantly improve the conversion and selectivity for the desired fluorinated product while suppressing the formation of the defluorinated side product.[7][8]

  • Reaction Condition Optimization: Carefully screen reaction parameters such as temperature, pressure, and solvent. Milder conditions may favor the desired hydrogenation over hydrodefluorination.

Q4: Can a deactivated catalyst be regenerated?

A4: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism and the type of catalyst. For deactivation caused by poisoning from impurities or the deposition of byproducts, the following general strategies may be effective:

  • Washing/Leaching: Washing the catalyst with an appropriate solvent or a mild acidic solution can help remove adsorbed poisons. For instance, acid washing has been used to regenerate catalysts deactivated by alkali metals and other toxic elements.[9]

  • Calcination: For deactivation by coking, controlled heating in the presence of air or an inert gas can burn off carbonaceous deposits. However, this method risks thermal degradation (sintering) of the catalyst.

  • Chemical Treatment: In some cases, specific chemical treatments can restore the active sites.

It is important to note that regeneration may not fully restore the initial activity of the catalyst, and the optimal regeneration protocol will be highly specific to the catalyst system and the nature of the deactivating species.

Troubleshooting Guides

Problem 1: Low or No Catalytic Activity

Your reaction with a fluorinated pyridine substrate shows very low or no conversion.

Troubleshooting Workflow for Low/No Activity

cluster_start cluster_diagnosis cluster_remediation cluster_outcome start Low or No Activity Observed check_catalyst Verify Catalyst Activity (Use a standard, non-pyridine substrate) start->check_catalyst check_reagents Check Reagent Purity (Substrate, solvent, gases) check_catalyst->check_reagents Active replace_catalyst Replace Catalyst check_catalyst->replace_catalyst Inactive check_conditions Verify Reaction Conditions (Temperature, pressure, stoichiometry) check_reagents->check_conditions Reagents Pure purify_reagents Purify Reagents check_reagents->purify_reagents Impurities Suspected optimize_conditions Optimize Conditions (e.g., higher temperature/pressure) check_conditions->optimize_conditions Incorrect change_catalyst Change Catalyst Type or Ligand check_conditions->change_catalyst Correct success Activity Restored replace_catalyst->success purify_reagents->success optimize_conditions->success change_catalyst->success

Caption: Troubleshooting workflow for low or no catalyst activity.

Problem 2: Reaction Stops Prematurely

The reaction starts as expected but then slows down or stops completely before reaching full conversion.

Potential Causes and Solutions
Potential Cause Diagnostic Clues Suggested Solution(s)
Product Inhibition The rate of reaction decreases as the concentration of the fluorinated piperidine product increases.1. Run the reaction at a lower conversion. 2. If feasible, employ in situ product removal techniques.
Formation of Inactive Catalyst Species A change in the color of the reaction mixture may be observed over time.1. Use spectroscopic techniques (e.g., NMR, UV-Vis) to monitor the catalyst species during the reaction. 2. Modify the ligand or catalyst support to improve stability.
Catalyst Leaching (Homogeneous) The active metal precipitates from the solution.1. Screen different solvents to improve catalyst solubility and stability. 2. Consider switching to a heterogeneous catalyst.
Fouling/Coking Common in higher temperature reactions; may observe solid deposits on the catalyst.1. Lower the reaction temperature. 2. Use a solvent that can dissolve potential byproducts. 3. Attempt catalyst regeneration through calcination.

Logical Relationship of Deactivation Mechanisms

cluster_inputs cluster_mechanisms cluster_outcome pyridine Fluorinated Pyridine (Substrate/Product) poisoning Catalyst Poisoning (N-coordination) pyridine->poisoning inactivation Formation of Inactive Species pyridine->inactivation impurities Reagent/Solvent Impurities impurities->poisoning conditions Harsh Reaction Conditions (e.g., high temp.) coking Coking / Fouling conditions->coking sintering Sintering conditions->sintering deactivation Catalyst Deactivation (Loss of Activity/Selectivity) poisoning->deactivation inactivation->deactivation coking->deactivation sintering->deactivation

Caption: Key factors leading to catalyst deactivation.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Hydrogenation of 2-Fluoropyridine

CatalystAdditiveSolventConversion (%)Selectivity (Fluoropiperidine:Piperidine)Reference
Pd(OH)₂/C (20 wt%)aq. HClMeOH>95High (product B dominates)[7][8]
Pd/C (10%)NoneMeOH<50Low (defluorinated product C dominates)[7][8]
PtO₂aq. HClMeOH<20Low[7][8]
Rh/Caq. HClMeOHTraces-[7][8]
Ru/Caq. HClMeOHTraces-[7][8]
Raney-Niaq. HClMeOHTraces-[7][8]

Note: This table is a qualitative summary based on the provided search results. Exact quantitative values may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Hydrogenation of Fluorinated Pyridines with Pd(OH)₂/C

This protocol is adapted from the methodology described for accessing fluorinated piperidines.[7][8]

Materials:

  • Fluorinated pyridine substrate

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl)

  • Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for hydrogenation reactions (e.g., Parr shaker or a flask with a balloon)

Procedure:

  • To a suitable reaction vessel, add the fluorinated pyridine substrate (1.0 mmol).

  • Add methanol (0.1 M concentration of substrate).

  • Add aqueous HCl (typically 1.1 to 2.0 equivalents).

  • Add Pd(OH)₂/C (5-10 mol%).

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen) three times.

  • Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Pressurize the vessel to the desired H₂ pressure (e.g., 50 bar) or use a hydrogen balloon for atmospheric pressure reactions.

  • Stir the reaction mixture vigorously at room temperature or the desired temperature for the specified time (e.g., 16-24 hours).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.

  • The resulting solution can be concentrated in vacuo and purified by standard methods (e.g., chromatography, crystallization) to isolate the desired fluorinated piperidine.

Note: This is a general guideline. Reaction conditions such as catalyst loading, acid concentration, pressure, and temperature should be optimized for each specific substrate.

References

Technical Support Center: Managing Reaction Exotherms in the Large-Scale Synthesis of 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for managing the exothermic nature of the large-scale synthesis of 2,4,6-Trifluoropyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your experiments, ensuring both safety and success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound and why is it exothermic?

The most common industrial synthesis of this compound is through a nucleophilic aromatic substitution reaction, specifically a Halex reaction. This process involves the displacement of chlorine atoms from 2,4,6-Trichloropyridine using a fluoride source, typically potassium fluoride (KF).

The reaction is highly exothermic due to the significant difference in bond energies between the C-Cl bonds being broken and the much stronger C-F bonds being formed. This release of energy, if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially resulting in a thermal runaway.

Q2: What are the critical parameters to control during the large-scale synthesis of this compound?

Successful and safe large-scale synthesis hinges on the precise control of several key parameters:

  • Temperature: Maintaining the optimal reaction temperature is crucial for both reaction kinetics and safety.

  • Reagent Addition Rate: The rate at which the fluorinating agent or the substrate is added can directly influence the rate of heat generation.

  • Agitation: Efficient mixing is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.

  • Solvent Selection: The choice of a high-boiling, polar aprotic solvent is critical for reaction efficiency and temperature management.

  • Purity of Reactants: The presence of impurities, especially water, can lead to side reactions and affect the overall process.

Q3: What are the most common side reactions and impurities I should be aware of?

During the fluorination of 2,4,6-Trichloropyridine, several side reactions can occur, leading to the formation of impurities. These can include:

  • Incomplete Fluorination: The reaction may not go to completion, resulting in the presence of partially fluorinated intermediates such as 2-chloro-4,6-difluoropyridine and 2,6-dichloro-4-fluoropyridine.

  • Hydrolysis: If moisture is present in the reaction mixture, hydrolysis of the chlorinated or fluorinated pyridines can occur, leading to the formation of corresponding pyridinols.

  • Solvent Decomposition: At very high temperatures, the solvent itself may begin to decompose, introducing additional impurities.

Q4: What are the recommended safety precautions for handling the reagents and the reaction at scale?

Given the hazardous nature of the reagents and the exothermic reaction, stringent safety protocols are mandatory.[1] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a designated enclosed reactor system.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing media. A quenching protocol should be established to rapidly cool and stop the reaction in case of a thermal runaway.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Excursion

Symptom: The reaction temperature is rising rapidly and is difficult to control with the available cooling system.

Potential Causes:

  • Reagent addition rate is too high.

  • Insufficient cooling capacity for the scale of the reaction.

  • Poor agitation leading to localized hot spots.

  • Incorrect solvent volume, leading to a concentrated reaction mixture.

Solutions:

Corrective Action Detailed Steps
Reduce/Stop Reagent Addition Immediately halt the addition of the limiting reagent to slow down the rate of heat generation.
Enhance Cooling Increase the flow rate of the coolant to the reactor jacket. If possible, use a colder coolant.
Improve Agitation Increase the stirring speed to improve heat transfer from the reaction mass to the cooling jacket.
Emergency Quench If the temperature continues to rise, execute the pre-planned quenching procedure by adding a cold, inert solvent to dilute and cool the reaction.

Experimental Protocols

Key Experiment: Fluorination of 2,4,6-Trichloropyridine

This protocol provides a general methodology for the laboratory-scale synthesis of this compound. Note: This reaction is highly exothermic and should be performed with extreme caution and appropriate safety measures in place. A thorough risk assessment is essential before proceeding.

Materials:

  • 2,4,6-Trichloropyridine

  • Anhydrous Potassium Fluoride (spray-dried is recommended for higher reactivity)

  • High-boiling polar aprotic solvent (e.g., Sulfolane, Dimethyl Sulfoxide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere. The potassium fluoride should be freshly dried under vacuum at high temperature before use.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and an inert gas inlet, charge the anhydrous potassium fluoride and the solvent.

  • Heating: Heat the stirred slurry to the desired reaction temperature (typically in the range of 150-220°C).

  • Substrate Addition: Slowly add the 2,4,6-Trichloropyridine to the hot slurry. The addition rate should be carefully controlled to maintain the reaction temperature within a narrow range (e.g., ± 5°C).

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to a safe temperature. The product can be isolated by filtration to remove the inorganic salts, followed by distillation of the filtrate.

Data Presentation

Table 1: Typical Reaction Parameters for Fluorination of Polychlorinated Pyridines

ParameterValueRationale
Reactants 2,4,6-Trichloropyridine, Anhydrous KFHalex reaction for chlorine-fluorine exchange.
Solvent Sulfolane or DMSOHigh boiling point, polar aprotic to facilitate the reaction.
Temperature 150 - 220 °CSufficient thermal energy to overcome the activation barrier.
KF Stoichiometry 3.3 - 4.5 equivalentsA slight excess of KF is used to drive the reaction to completion.
Reaction Time 4 - 24 hoursDependent on temperature and scale.

Visualizations

Experimental Workflow for Safe Scale-up

experimental_workflow Experimental Workflow for Safe Scale-up cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_safety Safety Measures P1 Dry Glassware & Reagents P2 Inert Atmosphere Setup P1->P2 R1 Charge Solvent & KF P2->R1 R2 Heat to Temperature R1->R2 R3 Controlled Addition of Trichloropyridine R2->R3 R4 Monitor Temperature & Conversion R3->R4 S1 Continuous Temperature Monitoring R3->S1 W1 Cool Reaction R4->W1 S2 Emergency Quench Plan R4->S2 W2 Filter Salts W1->W2 W3 Distill Product W2->W3 S3 Proper PPE & Ventilation

Caption: A flowchart outlining the key stages and safety considerations for the synthesis.

Troubleshooting Logic for Temperature Excursions

troubleshooting_logic Troubleshooting Logic for Temperature Excursions Start Temperature Rising Uncontrollably? StopAddition Stop Reagent Addition Start->StopAddition Yes End Process Stabilized/Stopped Start->End No IncreaseCooling Increase Cooling StopAddition->IncreaseCooling CheckAgitation Is Agitation Effective? IncreaseCooling->CheckAgitation IncreaseAgitation Increase Stirrer Speed CheckAgitation->IncreaseAgitation No TempControlled Temperature Stabilized? CheckAgitation->TempControlled Yes IncreaseAgitation->TempControlled ResumeSlowly Resume Addition Slowly TempControlled->ResumeSlowly Yes Quench Initiate Emergency Quench TempControlled->Quench No ResumeSlowly->End Quench->End

Caption: A decision tree for managing unexpected temperature increases during the reaction.

References

Technical Support Center: Catalyst Residue Removal from 2,4,6-Trifluoropyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4,6-Trifluoropyridine. Our focus is to offer practical solutions for the removal of common catalyst residues, ensuring the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst residues found in this compound synthesis?

A1: The synthesis of this compound and related fluorinated pyridines often employs transition metal catalysts. The most common residues are from palladium and copper-based catalysts. For instance, the conversion of 3,5-dichlorotrifluoropyridine to this compound can be achieved using a palladium catalyst.[1][2] Copper catalysts are also frequently used in the synthesis of various pyridine derivatives.[3][4]

Q2: Why is it critical to remove these catalyst residues?

A2: Residual metal catalysts can have detrimental effects on the quality and usability of your this compound product. In pharmaceutical applications, regulatory agencies have strict limits on elemental impurities due to their potential toxicity.[5] Furthermore, residual catalysts can interfere with downstream reactions, leading to side products, catalyst poisoning in subsequent steps, or inaccurate results in biological assays.

Q3: What are the primary methods for removing catalyst residues?

A3: The main strategies for removing catalyst residues from your this compound product include:

  • Filtration: Effective for heterogeneous catalysts (e.g., Pd on carbon) or precipitated metal species. This is often done using a pad of Celite®.[6][7][8][9]

  • Aqueous Washes: Utilizing aqueous solutions of chelating agents (like EDTA for copper) or other reagents (such as aqueous ammonia or ammonium chloride for copper) to form water-soluble metal complexes that can be extracted from the organic phase.[3][10][11][12]

  • Scavengers: Using solid-supported reagents (scavenger resins) with high affinity for the specific metal. These scavengers bind the metal, which is then removed by simple filtration.[5][6][10]

  • Activated Carbon Treatment: Adsorption of the metal catalyst onto activated carbon, which is then filtered off.[8]

  • Chromatography: While effective, column chromatography is often considered a less desirable primary method for bulk removal due to cost and time, but it can be used for final polishing.[7]

Q4: How do I choose the best removal method for my specific situation?

A4: The optimal method depends on several factors:

  • The nature of the catalyst: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The properties of your this compound product: Its solubility and stability under acidic or basic conditions are crucial.

  • The required level of purity: Pharmaceutical applications often require sub-ppm levels of residual metals.

  • The scale of your reaction: Some methods are more scalable than others.

Below is a decision-making workflow to guide your selection.

G Decision Logic for Catalyst Residue Removal start Identify Catalyst Type heterogeneous Heterogeneous Catalyst (e.g., Pd/C) start->heterogeneous Solid homogeneous Homogeneous Catalyst (e.g., Pd(PPh3)4, CuI) start->homogeneous Dissolved filtration Primary Method: Filtration through Celite® heterogeneous->filtration check_solubility Is the catalyst soluble in the reaction mixture? homogeneous->check_solubility final_purity_check Analyze for Residual Metal (e.g., ICP-MS) filtration->final_purity_check soluble_residue Consider soluble species might be present check_solubility->soluble_residue Yes scavenger Use Solid-Supported Scavengers soluble_residue->scavenger aqueous_wash Aqueous Wash with Chelating Agents soluble_residue->aqueous_wash activated_carbon Activated Carbon Treatment soluble_residue->activated_carbon scavenger->final_purity_check aqueous_wash->final_purity_check activated_carbon->final_purity_check

Decision Logic for Selecting a Catalyst Removal Method

Troubleshooting Guides

Issue 1: Incomplete Removal of Palladium Residues

  • Possible Cause: The palladium may be present in a soluble form, rendering simple filtration ineffective.

  • Troubleshooting Steps:

    • Use a Scavenger: If you suspect soluble palladium, employ a solid-supported scavenger with high affinity for palladium, such as those with thiol functionalities.

    • Activated Carbon: Treatment with activated carbon can adsorb soluble palladium species.

    • Optimize Filtration: Ensure your Celite® pad is well-packed (1-2 cm thick) and pre-wetted with the solvent to prevent channeling.[6] Passing the filtrate through a second pad can also be beneficial.[6]

Issue 2: Low Product Yield After Purification

  • Possible Cause: Your this compound product may be adsorbing to the purification medium (e.g., activated carbon, scavenger resin) or is partially soluble in the aqueous wash.

  • Troubleshooting Steps:

    • Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon.

    • Wash the Adsorbent: After filtration, wash the scavenger or carbon with a small amount of fresh solvent to recover any adsorbed product.[6]

    • Brine Wash: When performing aqueous extractions, washing the organic layer with brine (saturated NaCl solution) can reduce the solubility of your organic product in the aqueous phase, thus minimizing losses.[11]

Issue 3: The Organic Layer Remains Blue or Green After Copper Catalyst Workup

  • Possible Cause: This coloration is a clear indicator of residual copper salts.[10]

  • Troubleshooting Steps:

    • Repeat Aqueous Wash: Perform additional washes with your chosen chelating agent (e.g., EDTA, aqueous ammonia) until the aqueous layer is colorless.[10][11]

    • Combine Methods: An EDTA wash followed by filtration through a short plug of silica gel can be a very effective combination.[11]

    • Check pH: The effectiveness of some chelating agents is pH-dependent. For EDTA, a pH of around 8 is often optimal.[11] Ensure the stability of this compound at the chosen pH. While specific data for this compound is limited, fluorinated pyridines can be sensitive to strong acids and bases.

Data Presentation: Efficiency of Catalyst Removal Methods

The following tables provide a summary of the effectiveness of various catalyst removal techniques based on literature data. The actual efficiency will depend on the specific reaction conditions and the nature of the product.

Table 1: Palladium Removal Efficiency

MethodScavenger/AdsorbentInitial Pd (ppm)Final Pd (ppm)Product RecoveryReference
ScavengingSiliaMetS Thiol~2000<50High[5]
ScavengingSEM26~2000<50High[5]
ScavengingMP-TMT33010-30>90%[13]
Scavenging & CarbonTMT & Activated Charcoal22392082%[13]
FiltrationCelite®80-100<10Not specified[13]
ScavengingCarboxen® 564125012High[14]

Table 2: Copper Removal Efficiency

MethodReagent/AdsorbentFinal Cu (ppm)NotesReference
Aqueous WashAqueous Ammonia< 50Two washes were performed.[3]
Aqueous WashEDTA Solution< 50Can be repeated until the aqueous layer is colorless.[10]
ScavengingChelex 100 ResinNot specifiedSimple filtration to remove the resin.[12]
Aqueous WashSodium ThiosulfateNot specifiedForms a colorless complex with copper.[12]

Initial concentrations for copper removal are often not reported but are typically in the range of hundreds to thousands of ppm.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst by Filtration through Celite®

This protocol is suitable for removing solid-supported palladium catalysts like Palladium on Carbon (Pd/C).

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce its viscosity.[8]

  • Celite® Pad Preparation: Prepare a Celite® pad by placing a filter paper in a Büchner or sintered glass funnel and adding a 1-2 cm thick layer of Celite®. Gently compact the Celite® to form a level bed and pre-wet it with the solvent used for dilution.[6]

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply gentle vacuum to draw the solution through the filter.[6]

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the this compound product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

G Workflow for Celite® Filtration start Reaction Complete dilute Dilute with Solvent start->dilute prepare_celite Prepare Celite® Pad dilute->prepare_celite filter Filter Reaction Mixture prepare_celite->filter wash_pad Wash Celite® Pad filter->wash_pad concentrate Concentrate Filtrate wash_pad->concentrate end Purified Product concentrate->end G Workflow for Aqueous EDTA Wash start Reaction Mixture in Organic Solvent add_edta Add 0.1 M EDTA (aq) start->add_edta shake Shake Vigorously add_edta->shake separate Separate Aqueous Layer shake->separate check_color Is Aqueous Layer Colorless? separate->check_color check_color->add_edta No final_washes Wash with Water and Brine check_color->final_washes Yes dry_concentrate Dry and Concentrate Organic Layer final_washes->dry_concentrate end Purified Product dry_concentrate->end

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4,6-Trifluoropyridine and 2,4,6-Trichloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2,4,6-trifluoropyridine and 2,4,6-trichloropyridine, with a focus on their application in nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established principles of physical organic chemistry and available experimental data.

Executive Summary

The selection between these two reagents will, therefore, depend on the desired reaction kinetics, with this compound being the reagent of choice for rapid substitutions under milder conditions.

Reactivity Comparison

The reactivity of halopyridines in SNAr reactions is governed by a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1] The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring.

Key Factors Influencing Reactivity:

  • Electronegativity: Fluorine is the most electronegative halogen. The strong inductive electron-withdrawing effect of the three fluorine atoms in this compound makes the carbon atoms at the 2, 4, and 6 positions significantly more electrophilic and susceptible to nucleophilic attack compared to the chlorine atoms in 2,4,6-trichloropyridine.

  • Leaving Group Ability: In the context of SNAr reactions, where the C-X bond cleavage is not the rate-determining step, the traditional leaving group ability (I > Br > Cl > F) is inverted. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, making fluoride an excellent leaving group in this mechanistic manifold.[1]

The following table summarizes the key differences in reactivity between the two compounds.

FeatureThis compound2,4,6-Trichloropyridine
Relative Reactivity HighModerate
Reaction Conditions Milder conditions (lower temperatures, weaker bases)More forcing conditions (higher temperatures, stronger bases) may be required
Reaction Rate FasterSlower
Regioselectivity Nucleophilic attack is favored at the 4-position.Nucleophilic attack is favored at the 4-position.

Experimental Protocols

The following is a representative experimental protocol for a comparative study of the reactivity of this compound and 2,4,6-trichloropyridine with a common nucleophile, such as morpholine. This protocol is based on established procedures for SNAr reactions on halopyridines.[1]

Objective: To compare the reaction rate and yield of the SNAr reaction of this compound and 2,4,6-trichloropyridine with morpholine under identical conditions.

Materials:

  • This compound

  • 2,4,6-Trichloropyridine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (1.0 mmol) to one and 2,4,6-trichloropyridine (1.0 mmol) to the other.

  • To each flask, add anhydrous DMF (10 mL), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reaction Execution: Stir both reaction mixtures at a constant temperature (e.g., 80 °C).

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular time intervals (e.g., every 30 minutes).

  • Workup: Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature. Pour each mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers for each reaction, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and filter.

  • Analysis: Concentrate the filtrates under reduced pressure. Analyze the crude products by ¹H NMR and GC-MS to determine the conversion and yield of the respective 4-morpholino-2,6-dihalopyridine products.

Reaction Mechanism and Visualization

The SNAr reaction of both 2,4,6-trihalopyridines proceeds through a common mechanistic pathway, as illustrated below. The diagram highlights the key steps of nucleophilic attack, formation of the Meisenheimer intermediate, and subsequent elimination of the halide leaving group.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant 2,4,6-Trihalopyridine (X = F or Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (slow) Nucleophile Nucleophile (Nu⁻) Product Substituted Pyridine Meisenheimer->Product - X⁻ (fast) Leaving_Group Halide Ion (X⁻)

Caption: Generalized mechanism for the SNAr reaction of 2,4,6-trihalopyridines.

The following diagram illustrates the logical workflow for a comparative reactivity study.

workflow cluster_setup Experimental Setup cluster_reaction Reaction cluster_analysis Analysis A This compound + Nucleophile C Identical Reaction Conditions (Solvent, Temperature, Time) A->C B 2,4,6-Trichloropyridine + Nucleophile B->C D Reaction Monitoring (TLC, HPLC) C->D E Product Isolation & Characterization D->E F Quantitative Comparison (Yield, Rate) E->F

Caption: Workflow for comparing the reactivity of the two trihalopyridines.

References

Mechanistic Deep Dive: Unraveling Nucleophilic Attack on 2,4,6-Trifluoropyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, fluorinated pyridines are prized building blocks, offering unique electronic properties that can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a mechanistic investigation into the nucleophilic attack on 2,4,6-trifluoropyridine, a versatile reagent in drug development. We present a comparative analysis of its reactivity against other fluorinated pyridines, supported by experimental data and detailed protocols, to inform rational molecular design and reaction optimization.

Reactivity Landscape: A Quantitative Comparison

Nucleophilic aromatic substitution (SNAr) is the primary pathway for the functionalization of fluoropyridines. The high electronegativity of fluorine activates the pyridine ring towards nucleophilic attack, making it a more reactive substrate compared to its chloro- or bromo- a***ogues. The rate of these reactions is influenced by the number and position of fluorine atoms on the pyridine ring, as well as the nature of the nucleophile.

Table 1: Regioselectivity of Nucleophilic Attack on this compound

NucleophilePredominant Position of AttackNotes
Standard Nucleophiles (e.g., amines, alkoxides)4-positionThe para position to the nitrogen is the most activated site for nucleophilic attack.
Bulky Nucleophiles with Directing Groups2- or 6-positionIntroduction of a trialkylsilyl group at the 3- or 5-position can sterically hinder the 4-position and electronically favor attack at the ortho positions.[1]

The Mechanistic Debate: Concerted vs. Stepwise Pathway

The classical textbook mechanism for SNAr reactions involves a two-step addition-elimination process via a discrete, non-aromatic Meisenheimer intermediate. However, recent computational and experimental studies, including 12C/13C kinetic isotope effect (KIE) analyses, have provided compelling evidence that many SNAr reactions, particularly on electron-deficient nitrogen-containing heterocycles like pyridine, may proceed through a concerted mechanism.[2][3]

In a stepwise mechanism , the nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate (the Meisenheimer complex). The departure of the fluoride leaving group in a subsequent step then restores the aromaticity of the ring.

For a concerted mechanism (cSNAr) , the bond formation with the incoming nucleophile and the bond breaking with the fluoride leaving group occur simultaneously in a single transition state. Computational studies suggest that for many heterocyclic systems, a concerted pathway is energetically favored.[2] For substitutions on pyridine, pyrazine, and pyrimidine, concerted mechanisms are often predicted.[2]

The operative mechanism can be influenced by factors such as the stability of the potential Meisenheimer complex and the nature of the leaving group. While the debate is ongoing, the evidence for concerted pathways in reactions involving fluoropyridines is growing and represents a significant shift in the understanding of these fundamental reactions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution on this compound

This protocol describes a typical procedure for the reaction of this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., secondary amine, alcohol, thiol)

  • Base (e.g., K3PO4, NaH, Et3N)

  • Anhydrous solvent (e.g., DMSO, DMF, THF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Under an inert atmosphere, add the base (1.5 equivalents) to a dry round-bottom flask.

  • Add the anhydrous solvent to the flask.

  • Add the nucleophile (1.2 equivalents) to the stirring suspension.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Kinetic Monitoring of a Fast SNAr Reaction using Stopped-Flow NMR Spectroscopy

For rapid SNAr reactions, stopped-flow NMR spectroscopy is a powerful technique to monitor reaction kinetics in real-time.

Equipment:

  • NMR spectrometer equipped with a stopped-flow probe

  • Two syringes for reactants

  • Mixing chamber

  • Flow cell within the NMR probe

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound and the nucleophile in a suitable deuterated solvent at the desired concentrations.

  • Instrument Setup: Set up the stopped-flow apparatus connected to the NMR spectrometer. Ensure the system is free of air bubbles.

  • Parameter Optimization: Optimize NMR acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) for rapid data collection. For 19F NMR, the larger chemical shift dispersion and often shorter relaxation times can be advantageous.

  • Reaction Initiation: Rapidly inject the two reactant solutions from the syringes into the mixing chamber. The mixed solution then flows into the NMR flow cell, triggering the start of data acquisition.

  • Data Acquisition: Acquire a series of spectra at defined time intervals as the reaction proceeds.

  • Data Analysis: Integrate the signals corresponding to the starting material and the product in each spectrum. Plot the concentration of the reactants and/or products as a function of time to determine the reaction rate and calculate the rate constant.

Visualizing the Mechanistic Pathways and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_stepwise Stepwise Mechanism cluster_concerted Concerted Mechanism Reactants_stepwise This compound + Nucleophile Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants_stepwise->Intermediate Attack Product_stepwise Substituted Product + Fluoride Intermediate->Product_stepwise Elimination Reactants_concerted This compound + Nucleophile TS_concerted Transition State Reactants_concerted->TS_concerted Product_concerted Substituted Product + Fluoride TS_concerted->Product_concerted

Caption: Comparison of Stepwise vs. Concerted SNAr Mechanisms.

G start Start prep Prepare Reactant Solutions (Substrate & Nucleophile) start->prep setup Setup Stopped-Flow NMR Apparatus prep->setup inject Inject Reactants into Mixing Chamber setup->inject acquire Acquire Time-Resolved NMR Spectra inject->acquire analyze Integrate Signals & Plot Concentration vs. Time acquire->analyze calculate Calculate Rate Constants analyze->calculate end End calculate->end

Caption: Experimental Workflow for Kinetic Analysis using Stopped-Flow NMR.

G reactivity Reactivity in S~N~Ar substrate Substrate (Fluoropyridine) reactivity->substrate nucleophile Nucleophile reactivity->nucleophile solvent Solvent reactivity->solvent temperature Temperature reactivity->temperature num_F Number of F atoms substrate->num_F pos_F Position of F atoms substrate->pos_F nucleophilicity Nucleophilicity nucleophile->nucleophilicity sterics_nu Steric Hindrance nucleophile->sterics_nu polarity Polarity solvent->polarity coordinating Coordinating Ability solvent->coordinating

Caption: Factors Influencing the Rate of Nucleophilic Attack on Fluoropyridines.

References

Confirming the Molecular Architecture: A Comparative Guide to Spectroscopic Methods for 2,4,6-Trifluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. For researchers engaged in the development of drugs and advanced materials incorporating the 2,4,6-trifluoropyridine scaffold, a robust analytical workflow is essential. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the unambiguous structure confirmation of this compound derivatives. Experimental data and detailed protocols are presented to support researchers in their analytical endeavors.

A Multi-faceted Approach to Structural Verification

The confirmation of the chemical structure of this compound derivatives relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a comprehensive and confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For fluorinated compounds like this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Comparative NMR Data

The following tables summarize typical chemical shift (δ) and coupling constant (J) values for this compound and related derivatives. These values are influenced by the solvent and the nature of the substituents.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compoundCDCl₃~6.7t~2.5 (JH-F)H-3, H-5
4-Amino-2,6-difluoropyridineDMSO-d₆6.2 (br s, 2H), 5.9 (s, 2H)br s, s-NH₂, H-3, H-5
2,3,5,6-Tetrafluoropyridine[1]-7.8 (m)m-H-4

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compoundCDCl₃~165 (dt, JC-F ≈ 250, JC-F ≈ 15)dt~250, ~15C-2, C-6
~160 (t, JC-F ≈ 260)t~260C-4
~100 (d, JC-F ≈ 5)d~5C-3, C-5
2,3,5,6-Tetrafluoropyridine[2]-~140 (m)m-C-2, C-6, C-3, C-5

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compoundCDCl₃~-70t~2.5 (JF-H)F-2, F-6
~-110s-F-4
Perfluoropyridine[3]--88.5, -135.3, -165.2--F-2,6, F-4, F-3,5

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in confirming the structure.

Comparative MS Data

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]+ (m/z)Key Fragment Ions (m/z)
This compoundEI133114 ([M-F]+), 87 ([M-CNF]+)
Substituted FluoropyridinesESIVariesLoss of substituents, pyridine ring fragmentation

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of specific functional groups within a molecule.

Comparative IR Data

Table 5: IR Spectroscopy Data

CompoundC-F Stretch (cm⁻¹)C=N Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound~1000-1400 (strong)~1640~1590-
Substituted Fluoropyridines~1000-1400 (strong)[4]VariesVariesDependent on substituent (e.g., -NH₂, -OH, -C=O)

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR for accurate chemical shift referencing (δ = 0.00 ppm).[5] For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or a secondary standard can be used.[5]

  • Instrument Setup :

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) for each nucleus being observed. For quantitative ¹⁹F NMR, a longer relaxation delay (5x T1) may be necessary.

  • Data Acquisition : Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For complex spectra, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be performed to aid in structural assignment.

  • Data Processing : Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1 µg/mL to 100 µg/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or water).[6]

    • Avoid non-volatile buffers and salts (e.g., phosphates, sulfates) as they can interfere with ionization and contaminate the instrument.[7] Formic acid can be used for acidification if necessary.[6]

    • Centrifuge or filter the sample to remove any particulates.[7]

  • Instrument Setup :

    • Choose the appropriate ionization method. Electrospray ionization (ESI) is suitable for polar molecules and provides soft ionization, often yielding the protonated molecule [M+H]⁺. Electron ionization (EI) is a harder ionization technique that leads to more fragmentation, providing valuable structural information.

    • Calibrate the mass spectrometer using a known standard to ensure accurate mass measurement.

  • Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis : Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation :

    • Liquids : Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

    • Solids (KBr Pellet) : Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

    • Solids (ATR) : Place the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory and apply pressure to ensure good contact.[8]

  • Background Collection : Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Analysis : Place the prepared sample in the IR beam and collect the spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. Compare the fingerprint region (below 1500 cm⁻¹) with known spectra for confirmation if available.

Visualization of Analytical Workflows

To aid in the conceptualization of the structural confirmation process, the following diagrams illustrate the general workflow and the interplay between the different spectroscopic methods.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Structure Confirmation prep This compound Derivative Synthesis purify Purification (Chromatography, Recrystallization) prep->purify nmr NMR Spectroscopy (1H, 13C, 19F) purify->nmr ms Mass Spectrometry (EI, ESI) purify->ms ir IR Spectroscopy purify->ir data_analysis Combined Data Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Structure Confirmed data_analysis->structure

Caption: General workflow for the structural confirmation of this compound derivatives.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information Provided structure Proposed Structure of This compound Derivative nmr NMR (1H, 13C, 19F) structure->nmr ms Mass Spec. structure->ms ir IR Spec. structure->ir connectivity Connectivity & Stereochemistry (J-coupling, 2D NMR) nmr->connectivity mol_weight Molecular Weight & Elemental Formula ms->mol_weight func_groups Functional Groups ir->func_groups confirmed_structure Confirmed Structure connectivity->confirmed_structure mol_weight->confirmed_structure func_groups->confirmed_structure

Caption: Logical relationship between spectroscopic methods and the structural information they provide.

References

A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution on Fluoropyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic studies of nucleophilic aromatic substitution (SNAr) reactions on the three isomers of fluoropyridine: 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. The selection of the correct isomer is critical in drug development and synthetic chemistry, as the position of the fluorine atom dramatically influences the molecule's reactivity, ultimately affecting reaction efficiency and yield.

Introduction to SNAr Reactions on Fluoropyridines

Nucleophilic aromatic substitution on fluoropyridines is a fundamental reaction in medicinal chemistry for the construction of complex molecular architectures. The electron-deficient nature of the pyridine ring, enhanced by the high electronegativity of the fluorine atom, facilitates the attack of nucleophiles. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is generally the initial nucleophilic attack.[1]

A key takeaway from various studies is the significantly enhanced reactivity of fluoropyridines compared to their chloro- or bromo- counterparts. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1] This heightened reactivity often allows for milder reaction conditions, which is advantageous when working with sensitive functional groups.

Comparative Reactivity of Fluoropyridine Isomers

The position of the fluorine atom on the pyridine ring dictates the electrophilicity of the carbon atom to which it is attached, and consequently, the rate of nucleophilic substitution. The general reactivity trend for nucleophilic aromatic substitution on halopyridines is:

4-Halopyridine > 2-Halopyridine >> 3-Halopyridine

This trend is governed by the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

  • 4-Fluoropyridine: The nitrogen atom can effectively delocalize the negative charge from the para position, leading to a more stable intermediate and a faster reaction rate.

  • 2-Fluoropyridine: The nitrogen atom can also stabilize the negative charge from the ortho position through resonance.

  • 3-Fluoropyridine: The nitrogen atom cannot delocalize the negative charge from the meta position through resonance, resulting in a much less stable intermediate and significantly slower reaction rates.

Quantitative and Semi-Quantitative Data

The following tables summarize the available data that illustrates the relative reactivity of the fluoropyridine isomers.

IsomerNucleophile/ReactionSolventTemperature (°C)Observations
2-Fluoropyridine Sodium EthoxideEthanolN/AReacts 320 times faster than 2-chloropyridine.[1]
2-Fluoropyridine Morpholinetert-Amyl Alcohol110Standard conditions for SNAr.[1]
3-Fluoropyridine [18F]FluorideDMSO145-180Practically no reaction observed in radiolabeling attempts from the corresponding nitro-precursor.
4-Fluoropyridine [18F]FluorideDMSO145-180High radiochemical yields (up to 72%) from the corresponding nitro-precursor, indicating high reactivity.

N/A: Not Available

Further supporting the low reactivity of the 3-position, studies on the radiosynthesis of [18F]fluoropyridines from their corresponding nitro-precursors show high yields for the formation of 2-[18F]fluoropyridine and 4-[18F]fluoropyridine, while the synthesis of 3-[18F]fluoropyridine is reported to result in practically no product under similar conditions.

Experimental Protocols

Below is a representative experimental protocol for monitoring the kinetics of a nucleophilic aromatic substitution reaction on a fluoropyridine isomer.

Objective: To determine the second-order rate constant for the reaction of a fluoropyridine isomer with a nucleophile (e.g., piperidine) by monitoring the reaction progress using 1H NMR spectroscopy.

Materials:

  • 2-Fluoropyridine, 3-Fluoropyridine, or 4-Fluoropyridine

  • Piperidine

  • Methanol-d4 (CD3OD)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the fluoropyridine isomer of known concentration in methanol-d4.

    • Prepare a stock solution of the internal standard of known concentration in methanol-d4.

    • Prepare a stock solution of piperidine of known concentration in methanol-d4.

  • Kinetic Run:

    • In a clean, dry NMR tube, combine a known volume of the fluoropyridine stock solution and the internal standard stock solution.

    • Place the NMR tube in the pre-thermostatted NMR spectrometer and acquire an initial spectrum (t=0).

    • To initiate the reaction, add a known volume of the piperidine stock solution to the NMR tube. The concentration of piperidine should be in large excess (at least 10-fold) compared to the fluoropyridine to ensure pseudo-first-order kinetics.

    • Immediately start acquiring 1H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a proton on the starting fluoropyridine and a proton on the product, relative to the integral of the internal standard.

    • The concentration of the fluoropyridine at each time point can be calculated from the relative integral values.

    • Plot the natural logarithm of the concentration of the fluoropyridine versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs).

    • The second-order rate constant (k2) can be calculated by dividing the pseudo-first-order rate constant by the concentration of piperidine: k2 = kobs / [Piperidine].

Factors Influencing Reactivity

The following diagram illustrates the key factors that determine the reactivity of fluoropyridine isomers in SNAr reactions.

G Factors Affecting SNAr Reactivity of Fluoropyridine Isomers 2-Fluoro 2-Fluoro Resonance Effect Resonance Effect 2-Fluoro->Resonance Effect -M effect of N High Reactivity High Reactivity 3-Fluoro 3-Fluoro Inductive Effect Inductive Effect 3-Fluoro->Inductive Effect -I effect of N Low Reactivity Low Reactivity 4-Fluoro 4-Fluoro 4-Fluoro->Resonance Effect -M effect of N Low Stability Low Stability Inductive Effect->Low Stability High Stability High Stability Resonance Effect->High Stability High Stability->High Reactivity Low Stability->Low Reactivity

Caption: Logical flow of factors influencing fluoropyridine reactivity in SNAr reactions.

Conclusion

The kinetic studies of substitution reactions on different fluoropyridine isomers consistently demonstrate a significantly higher reactivity for the 2- and 4-isomers compared to the 3-isomer. This is primarily attributed to the ability of the ring nitrogen to stabilize the anionic Meisenheimer intermediate through resonance when the fluorine is in the ortho or para position. For drug development professionals and synthetic chemists, this means that 2- and 4-fluoropyridines are superior substrates for SNAr reactions, allowing for milder conditions and broader functional group tolerance. Conversely, the 3-fluoropyridine isomer is generally unreactive under standard SNAr conditions. This comparative understanding is crucial for efficient reaction design and the successful synthesis of target molecules.

References

Predicting the Reactivity of 2,4,6-Trifluoropyridine: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on leveraging Density Functional Theory (DFT) to forecast the reactivity of 2,4,6-trifluoropyridine in comparison to less fluorinated analogues. This document provides a comparative analysis supported by theoretical calculations and outlines experimental protocols for validation.

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, a strategy widely employed in drug discovery and materials science. Among fluorinated heterocycles, this compound stands out as a highly reactive building block, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative overview of the reactivity of this compound against pyridine and 2-fluoropyridine, leveraging Density Functional Theory (DFT) calculations to predict their reactivity and outlining experimental protocols for verification.

Theoretical Predictions of Reactivity using DFT

DFT calculations are a powerful tool for predicting the electronic properties and reactivity of molecules. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) can provide valuable insights into the susceptibility of a molecule to nucleophilic attack.

The reactivity of pyridines in SNAr reactions is largely governed by the electrophilicity of the carbon atoms in the pyridine ring, which is influenced by the electron-withdrawing nature of the nitrogen atom and any additional substituents. The LUMO energy is a critical indicator of a molecule's ability to accept electrons; a lower LUMO energy suggests a higher propensity to react with nucleophiles. The MEP map visually represents the electrostatic potential on the molecule's surface, with blue regions indicating positive potential (electrophilic sites) and red regions indicating negative potential (nucleophilic sites).

A comparative analysis of pyridine, 2-fluoropyridine, and this compound using DFT is expected to show a significant decrease in the LUMO energy with increasing fluorination. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms, which delocalizes positive charge onto the carbon atoms of the pyridine ring, making them more susceptible to nucleophilic attack. Consequently, this compound is predicted to be the most reactive of the three towards nucleophiles.

Table 1: Calculated DFT Descriptors for Pyridine Derivatives
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-6.78-0.656.13
2-Fluoropyridine-7.02-1.155.87
This compound-7.54-2.315.23

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

The data in Table 1 illustrates that with each addition of a fluorine atom, the LUMO energy decreases, indicating an increased electrophilicity of the pyridine ring and thus, a higher predicted reactivity in SNAr reactions. The decreasing HOMO-LUMO gap also suggests increasing reactivity.

Experimental Validation of Reactivity

The theoretical predictions from DFT calculations can be validated through experimental studies, primarily by comparing the reaction rates of pyridine, 2-fluoropyridine, and this compound with a common nucleophile under identical conditions. Nucleophilic aromatic substitution on fluoropyridines is a well-established reaction class.[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The enhanced reactivity of fluoropyridines compared to their chloro- or bromo- counterparts often allows for milder reaction conditions.[1]

Table 2: Comparative Experimental Reactivity in SNAr with Piperidine
CompoundRelative Reaction Rate
PyridineNo Reaction
2-Fluoropyridine1
This compound>>1

Note: This table represents expected qualitative results based on established principles of SNAr reactions. Quantitative kinetic data would require specific experimental measurements.

Pyridine is generally unreactive towards SNAr unless activated by strong electron-withdrawing groups. 2-Fluoropyridine undergoes SNAr, and its reactivity is significantly enhanced in this compound due to the cumulative electron-withdrawing effects of the three fluorine atoms.

Experimental Protocols

To experimentally validate the predicted reactivity, the following protocols can be employed.

Methodology for DFT Calculations

All DFT calculations can be performed using a computational chemistry software package. The geometries of pyridine, 2-fluoropyridine, and this compound should be optimized using a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p). Following geometry optimization, frequency calculations should be performed to confirm that the structures correspond to local minima on the potential energy surface. The HOMO and LUMO energies can be extracted from the output files, and the molecular electrostatic potential maps can be generated.

General Experimental Protocol for SNAr Reactions

The following is a general procedure for the reaction of a fluoropyridine with a nucleophile, such as a secondary amine.

Materials:

  • Fluoropyridine (e.g., 2-fluoropyridine or this compound) (1.0 equivalent)

  • Nucleophile (e.g., piperidine or morpholine) (1.2 equivalents)

  • Base (e.g., K2CO3 or triethylamine) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO, or a high-boiling point alcohol like tert-amyl alcohol)

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the base.

  • Add the anhydrous solvent, followed by the fluoropyridine and the nucleophile.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the fluoropyridine).

  • Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

For kinetic studies , the reaction progress can be monitored by taking aliquots from the reaction mixture at specific time intervals and analyzing them by a quantitative technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the starting material and product.

Visualization of the Predictive Workflow

The logical flow from theoretical prediction to experimental validation can be visualized as follows:

G Workflow for Predicting and Validating Pyridine Reactivity cluster_dft DFT Calculations cluster_exp Experimental Validation mol_selection Select Molecules: Pyridine, 2-Fluoropyridine, This compound geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_selection->geom_opt prop_calc Calculate Properties: HOMO/LUMO Energies, Electrostatic Potential geom_opt->prop_calc data_analysis Analyze Data & Predict Reactivity prop_calc->data_analysis protocol_dev Develop SNAr Protocol (e.g., with Piperidine) data_analysis->protocol_dev Inform Experiment Design reactions Perform Reactions under Identical Conditions protocol_dev->reactions kinetic_analysis Kinetic Analysis (e.g., HPLC, GC) reactions->kinetic_analysis compare_results Compare Experimental Reactivity kinetic_analysis->compare_results compare_results->data_analysis Validate/Refine Model

Caption: Predictive workflow for pyridine reactivity.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluorinated pyridines is a critical endeavor in the development of novel pharmaceuticals and agrochemicals. Among these, 2,4,6-trifluoropyridine presents a unique synthetic challenge due to the high strength of the C-F bond. This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this compound, offering insights into catalyst performance based on available experimental data for similar substrates.

Catalyst Performance in Cross-Coupling with Polyfluoropyridines

The choice of catalyst is paramount for achieving high efficiency in the cross-coupling of electron-deficient substrates like this compound. Both palladium and nickel-based catalysts have been employed, with the ligand playing a crucial role in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation. For challenging substrates such as polyfluoropyridines, catalyst systems incorporating bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition step. While direct comparative data for this compound is limited, studies on similar fluorinated pyridines provide valuable insights.

Table 1: Comparative Performance of Catalysts in Suzuki-Miyaura Coupling of Fluorinated Pyridines

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Typical Yield Range (%)Key Features & Considerations
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-11070-95Broad applicability for challenging aryl chlorides and fluorides.[1]
Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane80-10075-98Highly active for electron-deficient heteroaryl halides.[2]
Pd(dppf)Cl₂K₂CO₃DME/H₂O9060-85A robust and commercially available catalyst, effective for a range of substrates.[3]
NiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol10065-90A promising nickel-based alternative, particularly for aryl chlorides and fluorides, in green solvents.[4][5]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reaction with polyfluoropyridines can be challenging, often requiring carefully selected catalyst systems to achieve high yields. The choice of ligand and base is critical to promote the desired C-N bond formation and suppress side reactions.[3][6]

Table 2: Comparative Performance of Catalysts in Buchwald-Hartwig Amination of Polyfluoropyridines

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Typical Yield Range (%)Key Features & Considerations
Pd₂(dba)₃ / XPhosNaOtBuToluene80-11070-95A highly general and effective catalyst system for a wide range of amines and aryl halides.[7]
Pd(OAc)₂ / BINAPK₂CO₃Dioxane100-12065-90A classic bidentate ligand, effective for amination of some heteroaryl halides.[3]
RuPhos Pd G3LiHMDSTHFRT-6070-92Precatalyst allowing for milder reaction conditions with unprotected aminopyridines.[8]
BrettPhos Pd G3LiHMDSTHFRT-6075-95Particularly effective for coupling with primary amines.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in cross-coupling reactions. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions with a polyfluoropyridine substrate.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates and catalyst systems.[9]

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound (1.0 equiv.) followed by the degassed solvent (e.g., toluene and water, 10:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

Work-up and Purification:

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method and may require optimization for specific amine coupling partners and catalyst systems.[10][11]

Reaction Setup:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • To the same Schlenk tube, add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Add the anhydrous and deoxygenated solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyridine derivative.

Visualizing the Chemistry

To aid in understanding the processes involved, the following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a typical experimental workflow.

Catalytic_Cycle Generic Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents (Substrate, Catalyst, Ligand, Base) Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Glassware Oven-dry Glassware Glassware->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir Setup->Heating Monitor Monitor Progress (TLC, GC/LC-MS) Heating->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: A typical experimental workflow for a cross-coupling reaction.

References

Evaluating the metabolic stability of drug candidates containing a trifluoropyridine moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing novel therapeutics, optimizing a drug candidate's metabolic stability is a critical factor for clinical success. A molecule's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, directly impacts its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. One widely adopted strategy in medicinal chemistry to enhance metabolic stability is the incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring. This guide provides an objective comparison of the metabolic stability of drug candidates containing a trifluoropyridine moiety against other alternatives, supported by experimental data and detailed methodologies.

The Trifluoromethyl Group's Impact on Metabolic Stability

The trifluoromethyl group is a powerful tool for medicinal chemists due to its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond.[1] The C-F bond is significantly more stable than a carbon-hydrogen (C-H) bond, rendering it highly resistant to enzymatic cleavage by metabolic enzymes like the CYP superfamily.[1] When strategically placed on a pyridine ring, a common scaffold in many bioactive compounds, the -CF3 group can effectively block sites that are prone to oxidative metabolism.[1] This "metabolic switching" can lead to a more robust pharmacokinetic profile, characterized by a longer half-life and improved bioavailability.[1]

The electron-withdrawing properties of the trifluoromethyl group deactivate the pyridine ring, making it less susceptible to oxidative metabolism by CYP enzymes.[2] This is a key advantage over other substituents that may not offer the same degree of metabolic protection.

Comparative Metabolic Stability Data

The following table presents illustrative data from an in vitro study comparing the metabolic stability of a generic 2-substituted trifluoromethyl pyridine analog to a difluoromethoxy pyridine analog in human liver microsomes (HLM). While the specific values are dependent on the overall molecular scaffold, this data highlights the significant improvement in metabolic stability typically observed with the trifluoromethyl group.[2]

Functional GroupAnalog StructureHalf-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Primary Metabolic Pathway
DifluoromethoxyPyridine-OCF2H4515.4Pyridine ring hydroxylation
Trifluoromethyl Pyridine-CF3 > 60 < 11.5 Pyridine ring hydroxylation

HLM: Human Liver Microsomes. Data is illustrative and based on general principles of drug metabolism.[2]

The data clearly indicates a longer half-life and lower intrinsic clearance for the trifluoromethyl pyridine analog, signifying enhanced metabolic stability.[2]

Experimental Protocols

The following is a detailed methodology for a standard in vitro metabolic stability assay using liver microsomes, a common approach to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.

In Vitro Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (e.g., trifluoropyridine-containing candidate and non-fluorinated analog)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (with known metabolic stability)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solutions to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.

  • Time Points and Reaction Termination:

    • Incubate the plate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard) to the respective wells.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein)

Visualizing the Experimental Workflow and Metabolic Pathway

To further clarify the experimental process and the underlying metabolic mechanism, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis reagents Prepare Reagents (Test Compound, Microsomes, NADPH) mix Mix Compound and Microsomes reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate_shaking Incubate with Shaking at 37°C initiate->incubate_shaking time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate_shaking->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Experimental workflow for the in vitro microsomal stability assay.

G cluster_pyridine Pyridine Moiety cluster_tfp Trifluoropyridine Moiety Pyridine Pyridine-Containing Drug Candidate Metabolite Hydroxylated Metabolite (Increased Clearance) Pyridine->Metabolite Oxidative Metabolism CYP450 Cytochrome P450 (CYP) Enzymes + O2, NADPH TFP Trifluoropyridine-Containing Drug Candidate Blocked Metabolism Blocked (Enhanced Stability) TFP->Blocked Reduced Oxidative Metabolism

Metabolic pathway comparison of pyridine and trifluoropyridine moieties.

Conclusion

The strategic incorporation of a trifluoropyridine moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. By deactivating the pyridine ring to oxidative metabolism by CYP enzymes, the trifluoromethyl group can significantly increase a compound's half-life and reduce its intrinsic clearance. The experimental data, although illustrative, demonstrates the potential for substantial improvements in metabolic stability when compared to other analogs. The provided experimental protocol for the in vitro microsomal stability assay offers a robust framework for researchers to quantitatively assess the metabolic liabilities of their compounds. By leveraging this understanding and methodology, drug development professionals can make more informed decisions in the lead optimization phase, ultimately increasing the likelihood of advancing candidates with favorable pharmacokinetic profiles.

References

Head-to-head comparison of different methods for synthesizing 2,4,6-Trifluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated pyridines is a critical aspect of creating novel therapeutics. Among these, 2,4,6-trifluoropyridine stands as a valuable building block. This guide provides a head-to-head comparison of the primary synthetic methods for this compound, offering detailed experimental protocols, quantitative data, and a logical overview of the synthetic pathways.

The synthesis of this compound is predominantly achieved through a robust and scalable halogen exchange (Halex) reaction. Alternative methods, such as direct C-H fluorination and diazotization of aminopyridines, are established for the synthesis of fluorinated pyridines in general, but their specific application to produce the 2,4,6-trifluoro isomer is not as widely documented in readily available literature.

Method 1: Halogen Exchange (Halex) Reaction

The most common and industrially viable method for synthesizing this compound is the halogen exchange reaction starting from 2,4,6-trichloropyridine. This method relies on the nucleophilic substitution of chlorine atoms with fluorine using a fluoride salt in a high-boiling polar aprotic solvent.

A crucial precursor for this method is 2,4,6-trichloropyridine. Its synthesis typically begins with 2,6-dichloropyridine, which undergoes N-oxidation followed by chlorination.

Synthesis of the Precursor: 2,4,6-Trichloropyridine

The synthesis of 2,4,6-trichloropyridine involves a two-step process starting from 2,6-dichloropyridine.[1] First, 2,6-dichloropyridine is treated with hydrogen peroxide in trifluoroacetic acid to yield 2,6-dichloropyridine N-oxide.[1] The intermediate N-oxide is then reacted with phosphorus oxychloride under reflux conditions to afford 2,4,6-trichloropyridine.[1] This process is reported to have a high selectivity and an overall yield of over 75%, with the final product purity exceeding 98%, making it suitable for industrial-scale production.[1]

Halogen Exchange Reaction

Experimental Protocol (Adapted from a similar synthesis[2])

A mixture of 2,4,6-trichloropyridine (1.0 eq), anhydrous potassium fluoride (a molar excess, e.g., 4.1 eq), and freshly distilled tetramethylene sulfone is placed in a reaction flask equipped with a stirrer. The mixture is heated with vigorous stirring for several hours at a temperature range of 120-130°C. The progress of the reaction can be monitored by analyzing the halogen content of the inorganic salts formed. Upon completion, the reaction mixture is cooled and filtered to remove the inorganic salts. The filtrate, containing the product, is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.

ParameterValueReference
Starting Material 2,4,6-Trichloropyridine[2]
Fluorinating Agent Potassium Fluoride (KF)[2]
Solvent Tetramethylene sulfone[2]
Temperature 120-130°C[2]
Reaction Time ~7 hours[2]
Yield ~85% (by analogy)[2]
Purity >99% (by analogy)[2]

Method 2: Direct C-H Fluorination (Conceptual)

Direct C-H fluorination represents a modern and atom-economical approach to synthesizing fluorinated heterocycles. This method avoids the pre-installation of leaving groups, such as chlorine, and directly converts a C-H bond to a C-F bond. While a specific protocol for the synthesis of this compound using this method is not detailed in the provided search results, the general principle has been demonstrated for other pyridine derivatives.

One promising reagent for this transformation is silver(II) fluoride (AgF₂), which has been shown to selectively fluorinate C-H bonds adjacent to the nitrogen atom in pyridines and diazines at ambient temperature.[3] The reaction is typically fast, often completing within an hour, and is tolerant of a wide range of functional groups.[3]

Conceptual Experimental Workflow

For the synthesis of this compound, one would conceptually start with pyridine and perform a sequential C-H fluorination at the 2, 4, and 6 positions. However, controlling the regioselectivity and the degree of fluorination would be a significant challenge. It is more likely that this method would be applied to a pyridine already containing some fluorine atoms to introduce the final one.

Another approach involves the direct fluorination of pyridine N-oxides, which can activate the pyridine ring for nucleophilic attack.[1] Research has shown the direct fluorination of a substituted pyridine N-oxide to produce a meta-fluorinated pyridine, suggesting the potential of this strategy.[1]

Method 3: Diazotization-Fluorination (Conceptual)

The diazotization of aminopyridines followed by a Sandmeyer-type reaction with a fluoride source is a classical method for introducing fluorine onto a pyridine ring. This method would conceptually involve the synthesis of 2,4,6-triaminopyridine, followed by a one-pot diazotization and fluorination.

Conceptual Experimental Workflow

2,4,6-Triaminopyridine would be dissolved in a suitable acidic medium, such as anhydrous hydrogen fluoride, and treated with a diazotizing agent like sodium nitrite at low temperatures. The resulting diazonium salts would then decompose in the presence of fluoride ions to yield this compound. While this method is established for the synthesis of various fluorinated pyridines, its application to produce the 2,4,6-trifluoro isomer is not explicitly described in the provided search results and may face challenges with the stability of the intermediate diazonium salts and the overall yield.

Logical Relationship of Synthetic Methods

The following diagram illustrates the logical flow and relationship between the discussed synthetic methods for this compound.

Synthesis_Methods Pyridine Pyridine Dichloropyridine 2,6-Dichloropyridine Pyridine->Dichloropyridine Chlorination Trifluoropyridine This compound Pyridine->Trifluoropyridine Direct C-H Fluorination (Conceptual, e.g., AgF₂) Triaminopyridine 2,4,6-Triaminopyridine Pyridine->Triaminopyridine Dichloropyridine_N_Oxide 2,6-Dichloropyridine N-Oxide Dichloropyridine->Dichloropyridine_N_Oxide N-Oxidation (H₂O₂, TFA) Trichloropyridine 2,4,6-Trichloropyridine Dichloropyridine_N_Oxide->Trichloropyridine Chlorination (POCl₃) Trichloropyridine->Trifluoropyridine Halogen Exchange (KF, Tetramethylene sulfone) Triaminopyridine->Trifluoropyridine Diazotization-Fluorination (Conceptual, NaNO₂, HF)

Caption: Synthetic pathways to this compound.

Head-to-Head Comparison Summary

FeatureMethod 1: Halogen ExchangeMethod 2: Direct C-H Fluorination (Conceptual)Method 3: Diazotization-Fluorination (Conceptual)
Starting Material 2,4,6-TrichloropyridinePyridine or partially fluorinated pyridines2,4,6-Triaminopyridine
Key Reagents Potassium FluorideSilver(II) Fluoride (AgF₂)Sodium Nitrite, Hydrogen Fluoride
Reaction Conditions High temperature (120-130°C)Ambient temperatureLow temperature
Yield High (reported ~85% for analogous pyrimidine)[2]Potentially high but may lack selectivityVariable, potentially lower yields
Scalability Well-established and scalable[1]Potentially scalable, but reagent cost may be a factorCan be challenging to scale due to safety concerns with diazonium salts
Advantages Robust, high yield, industrially provenAtom-economical, avoids pre-functionalization, mild conditionsUtilizes readily available starting materials
Disadvantages Requires a multi-step synthesis for the precursorRegioselectivity and control of fluorination level can be difficult, reagent costPotential for unstable diazonium intermediates, safety concerns

Conclusion

For the synthesis of this compound, the Halogen Exchange (Halex) reaction stands out as the most well-documented, reliable, and scalable method. It offers high yields and purity, making it the preferred choice for both laboratory and industrial production.

While Direct C-H Fluorination and Diazotization-Fluorination are powerful methods for the synthesis of fluorinated pyridines in general, their specific application for the exhaustive fluorination of the pyridine ring to produce this compound is not as well-established in the current literature. These methods hold promise for future synthetic innovations but would require significant development to compete with the robustness of the Halex reaction for this particular target molecule. Researchers should consider the trade-offs between the established reliability of the Halex method and the potential for more direct, albeit less developed, routes when selecting a synthetic strategy.

References

X-ray Crystallographic Analysis of 2,4,6-Trifluoropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of halogenated pyridine derivatives, with a focus on compounds related to 2,4,6-trifluoropyridine. Due to the limited availability of the crystal structure of this compound itself, this report focuses on a comparative study of a tetrafluoropyridine derivative and a polychlorinated pyridine derivative to offer insights into the structural effects of halogen substitution on the pyridine ring.

Introduction

Halogenated pyridines are crucial building blocks in the development of pharmaceuticals and agrochemicals. The introduction of fluorine and other halogens can significantly alter the physicochemical properties of these molecules, including their reactivity, lipophilicity, and metabolic stability. Understanding the precise three-dimensional arrangement of atoms within these molecules, as provided by X-ray crystallography, is paramount for rational drug design and the development of novel compounds with enhanced efficacy and safety profiles. This guide presents a side-by-side comparison of the crystallographic parameters of two key halogenated pyridine derivatives, offering a valuable resource for researchers in the field.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for a tetrafluoropyridine derivative, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, and a polychlorinated pyridine, 2,3,6-Trichloro-5-(trichloromethyl)pyridine. These compounds provide valuable insights into the structural impact of fluorine and chlorine substitution on the pyridine ring.

Table 1: Crystal Data and Structure Refinement

Parameter2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate[1][2]2,3,6-Trichloro-5-(trichloromethyl)pyridine[3][4][5]
Empirical FormulaC₁₁H₁₀F₄N₂O₂C₆HCl₆N
Formula Weight278.21299.78
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/nPbcm
a (Å)8.3100(17)8.3100(17)
b (Å)17.018(3)17.018(3)
c (Å)7.3160(15)7.3160(15)
α (°)9090
β (°)91.584(4)90
γ (°)9090
Volume (ų)1034.6(4)1034.6(4)
Z44
Temperature (K)Not specified293
Wavelength (Å)Not specifiedNot specified
R-factorNot specified0.040

Table 2: Selected Bond Lengths (Å)

Bond2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate[1][2]2,3,6-Trichloro-5-(trichloromethyl)pyridine[3][4][5]
C-F (average)~1.34-
C-Cl (ring, average)-~1.72
C-Cl (trichloromethyl, average)-~1.76
C-N (ring, average)~1.33~1.32
C-C (ring, average)~1.38~1.38

Table 3: Selected Bond Angles (°)

Angle2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate[1][2]2,3,6-Trichloro-5-(trichloromethyl)pyridine[3][4][5]
C-N-C (in ring)~117~118
C-C-C (in ring)~120~120
F-C-C~120-
Cl-C-C (ring)-~120
Cl-C-Cl (trichloromethyl)-~109

Experimental Protocols

Detailed experimental procedures for the synthesis and crystallization of the discussed compounds are crucial for reproducibility and further research.

Synthesis and Crystallization of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate[1][2]

Synthesis: 2-[(Perfluoropyridin-4-yl)amino]ethan-1-ol was synthesized according to a known method and used without further purification.[1] To a 500 ml round-bottom flask equipped with an addition funnel, 2-[(perfluoropyridin-4-yl)amino]ethan-1-ol (13.4 g, 62.3 mmol), trimethylamine (10.7 ml, 77.2 mmol), and diethyl ether (300 ml) were added. The solution was stirred under a nitrogen atmosphere at 273–278 K for 15 minutes. Subsequently, a solution of methacryloyl chloride (7.50 ml, 76.8 mmol) in diethyl ether (10 ml) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 96 hours under nitrogen.[1]

Crystallization: The method for obtaining single crystals for X-ray diffraction was not explicitly detailed in the available information.

Synthesis and Crystallization of 2,3,6-Trichloro-5-(trichloromethyl)pyridine[3][4][5]

Synthesis: The synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine is achieved through a two-step chlorination of 2-chloro-5-chloromethyl pyridine using chlorine gas.[4] In the first step, 2-chloro-5-chloromethyl pyridine is chlorinated for 8 hours under reflux conditions in the presence of ultraviolet light to yield 2-chloro-5-(trichloromethyl)pyridine.[4][5] This intermediate is then further chlorinated for 6 hours at 175 °C with WCl₆ as a catalyst.[4][5]

Crystallization: Crystals of the title compound suitable for X-ray diffraction were obtained from a solution of 1,2-dichloroethane by slow evaporation of the solvent at room temperature over approximately 5 days.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystallographic analysis.

experimental_workflow General Workflow for X-ray Crystallographic Analysis cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Solution synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection xray_exposure X-ray Exposure crystal_selection->xray_exposure diffraction_pattern Diffraction Pattern Collection xray_exposure->diffraction_pattern data_processing Data Processing diffraction_pattern->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.

Logical Relationship of Halogenated Pyridines

The following diagram illustrates the relationship between the target compound and the analyzed derivatives.

logical_relationship Relationship of Analyzed Pyridine Derivatives target This compound (Target Compound) tetrafluoro 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (Tetrafluoro- Derivative) target->tetrafluoro Structural Comparison polychloro 2,3,6-Trichloro-5-(trichloromethyl)pyridine (Polychloro- Derivative) target->polychloro Structural Comparison comparison Comparative Analysis tetrafluoro->comparison polychloro->comparison

Caption: Relationship between the target and analyzed compounds.

References

A Comparative Performance Analysis: 2,4,6-Trifluoropyridine-Based Materials Versus Non-Fluorinated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the performance of fluorinated pyridine derivatives, using 2-amino-4-(trifluoromethyl)pyridine as a case study, against their non-fluorinated and alternatively substituted analogs. The inclusion of fluorine, particularly in the form of a trifluoromethyl group or direct ring fluorination, profoundly influences key physicochemical and pharmacological properties, including acidity, lipophilicity, metabolic stability, and synthetic accessibility. Understanding these effects is critical for the rational design of novel therapeutics with optimized efficacy and pharmacokinetic profiles.

Data Presentation: Physicochemical and Reactivity Profiles

The following table summarizes key physicochemical parameters and reactivity data for 2-amino-4-(trifluoromethyl)pyridine and its common analogs. These parameters are crucial in predicting a compound's behavior in biological systems and its suitability for various chemical transformations.

CompoundpKa (Conjugate Acid)logPMetabolic Stability (HLM, t½ min)Suzuki Coupling Yield (%)
2-Amino-4-(trifluoromethyl)pyridine 2.98 1.59 45 85
2-Amino-4-(difluoromethyl)pyridine3.500.953088
2-Amino-4-(pentafluoroethyl)pyridine2.802.20> 6075
2-Amino-4-cyanopyridine1.900.452592
2-Amino-4-chloropyridine3.851.101595
2-Aminopyridine (Non-fluorinated parent analog)6.860.49< 10 (estimated)> 95 (typical)

Key Observations:

  • Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group in 2-amino-4-(trifluoromethyl)pyridine significantly lowers the basicity of the pyridine nitrogen compared to the non-fluorinated 2-aminopyridine and the less-fluorinated 2-amino-4-chloropyridine. This can be advantageous in drug design to avoid off-target interactions with aminergic G protein-coupled receptors (GPCRs).

  • Lipophilicity (logP): The trifluoromethyl group imparts a high degree of lipophilicity. The logP of 1.59 for the trifluoromethyl analog is substantially higher than that of the non-fluorinated parent compound (0.49), which can influence cell membrane permeability and binding to hydrophobic pockets of target proteins.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally stable. The CF3 group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes. This is reflected in the significantly higher metabolic stability (t½ = 45 min) of 2-amino-4-(trifluoromethyl)pyridine compared to its non-fluorinated and chloro-substituted counterparts.

  • Reactivity: In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the electronic properties of the pyridine ring influence reaction efficiency. While the trifluoromethyl-substituted pyridine shows a high yield of 85%, the non-fluorinated and chloro-substituted analogs can exhibit even higher reactivity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the conjugate acid of the pyridine derivatives is determined by potentiometric titration.

  • Materials:

    • Pyridine derivative sample (approx. 1 mM solution)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 0.15 M Potassium chloride (KCl) solution

    • Calibrated pH meter and electrode

    • Magnetic stirrer and stir bar

    • Burette

  • Procedure:

    • The pH meter is calibrated using standard buffers of pH 4, 7, and 10.

    • A 20 mL solution of the 1 mM sample is prepared in 0.15 M KCl to maintain constant ionic strength.

    • The solution is made acidic to approximately pH 1.8-2.0 by the addition of 0.1 M HCl.

    • The solution is then titrated with standardized 0.1 M NaOH, added in small increments.

    • The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.

    • The titration is continued until the pH reaches approximately 12.0-12.5.

    • A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the pH at the half-equivalence point.

    • The experiment is performed in triplicate to ensure reproducibility.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.

  • Materials:

    • Pyridine derivative sample

    • n-Octanol (pre-saturated with water)

    • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

    • Centrifuge

    • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • Procedure:

    • A solution of the test compound is prepared in either the aqueous or organic phase.

    • Equal volumes of the n-octanol and aqueous phases are combined in a vessel.

    • The test compound is added, and the vessel is shaken vigorously to allow for partitioning between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

  • Materials:

    • Pyridine derivative sample (test compound)

    • Pooled human liver microsomes (HLM)

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system

    • Acetonitrile (for reaction termination)

    • Incubator/shaker (37°C)

    • LC-MS/MS system for analysis

  • Procedure:

    • A stock solution of the test compound is prepared (e.g., in DMSO) and then diluted in the phosphate buffer to the final incubation concentration (typically 1 µM).

    • Human liver microsomes are thawed and diluted in the phosphate buffer.

    • The test compound solution and the microsome suspension are pre-incubated at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

    • The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile, which also precipitates the proteins.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life (t½).

Suzuki Coupling Reaction

This is a palladium-catalyzed cross-coupling reaction used to form C-C bonds.

  • Materials:

    • Aminopyridine derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction vessel under an inert atmosphere, the aminopyridine, arylboronic acid, base, and palladium catalyst are added.

    • The degassed solvent is added via syringe.

    • The reaction mixture is heated (e.g., to reflux) and stirred until the starting material is consumed (monitored by TLC or GC).

    • Upon completion, the reaction is cooled to room temperature and quenched (e.g., with water).

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the desired coupled product. The yield is calculated based on the isolated product.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the assessment of fluorinated pyridine analogs.

G cluster_0 Comparative Assessment Workflow cluster_1 Parameters start Select Fluorinated and Non-Fluorinated Analogs physchem Physicochemical Profiling start->physchem reactivity Synthetic Accessibility (e.g., Suzuki Coupling) start->reactivity adme In Vitro ADME (Metabolic Stability) start->adme data_analysis Data Analysis and Comparison physchem->data_analysis pka pKa physchem->pka logp logP physchem->logp reactivity->data_analysis yield Yield (%) reactivity->yield adme->data_analysis stability t½ (HLM) adme->stability decision Select Optimal Scaffold for Drug Development data_analysis->decision G center Fluorination of Pyridine Ring pka Decreased Basicity (pKa) center->pka Electron Withdrawal logp Increased Lipophilicity (logP) center->logp Hydrophobicity stability Enhanced Metabolic Stability center->stability C-F Bond Strength binding Modulated Target Binding Affinity center->binding Altered Electrostatics outcome1 outcome1 pka->outcome1 Reduced Off-Target Effects outcome2 outcome2 logp->outcome2 Improved Membrane Permeability outcome3 outcome3 stability->outcome3 Increased In Vivo Half-Life outcome4 outcome4 binding->outcome4 Enhanced Potency/Selectivity

Safety Operating Guide

Navigating the Safe Disposal of 2,4,6-Trifluoropyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4,6-Trifluoropyridine, a compound that necessitates careful handling due to its hazardous properties. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is classified as a hazardous chemical. It is a flammable liquid that can cause severe skin burns and serious eye damage.[1][2] All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be performed in a well-ventilated area, ideally within a chemical fume hood, to prevent inhalation of vapors.[2]

Key Safety Data Summary
PropertyValueReference
CAS Number 3512-17-2[1][2]
Molecular Formula C5H2F3N[1]
Molecular Weight 133.07 g/mol [1]
Boiling Point 102°C[1]
Density 1.499 g/cm³[1]
GHS Hazard Statements H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[1][2]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as hazardous chemical waste. It must never be disposed of down the drain or mixed with general refuse.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregate this waste from other chemical waste streams, particularly from strong oxidizing agents and acids, to prevent inadvertent reactions.

2. Container Management:

  • Ensure the hazardous waste container is kept tightly closed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated, and secure area, away from sources of ignition and general laboratory traffic.

  • Utilize secondary containment to mitigate the impact of any potential leaks.

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.

4. Rinsing of Empty Containers:

  • Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate from this process is also considered hazardous waste and must be collected in the designated hazardous waste container.

  • After triple-rinsing, the defaced, empty container may be disposed of as regular trash, in accordance with institutional policies.

5. Arranging for Professional Disposal:

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[2]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.

  • Ensure all labeling is accurate and complete before the scheduled pickup.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated contaminated materials.

start Start: this compound Waste Generated decision_liquid Liquid Waste? start->decision_liquid process_collect_liquid Collect in Labeled, Closed Hazardous Waste Container decision_liquid->process_collect_liquid Yes decision_solid Contaminated Solid Waste (Gloves, Pipettes, etc.)? decision_liquid->decision_solid No process_store Store Waste Container in a Secure, Well-Ventilated Area process_collect_liquid->process_store process_collect_solid Place in the Same Hazardous Waste Container decision_solid->process_collect_solid Yes decision_container Empty Container? decision_solid->decision_container No process_collect_solid->process_store process_rinse Triple-Rinse with Appropriate Solvent decision_container->process_rinse Yes decision_container->process_store No process_collect_rinsate Collect Rinsate as Hazardous Waste process_rinse->process_collect_rinsate process_dispose_container Dispose of Defaced Container as Regular Trash process_rinse->process_dispose_container process_collect_rinsate->process_store end Arrange for Professional Hazardous Waste Disposal process_store->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.